molecular formula C8H5FN2O B093978 6-Fluoroquinazolin-4-ol CAS No. 16499-56-2

6-Fluoroquinazolin-4-ol

Cat. No.: B093978
CAS No.: 16499-56-2
M. Wt: 164.14 g/mol
InChI Key: WCSMZAHKVXOYLH-UHFFFAOYSA-N
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Description

6-Fluoroquinazolin-4-ol is a useful research compound. Its molecular formula is C8H5FN2O and its molecular weight is 164.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O/c9-5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCSMZAHKVXOYLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90444277
Record name 6-fluoroquinazolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16499-56-2
Record name 6-fluoroquinazolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 6-Fluoroquinazolin-4-ol: A Cornerstone for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Quinazolinones in Medicinal Chemistry

The quinazolinone scaffold is a privileged heterocyclic motif in drug discovery, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The strategic incorporation of a fluorine atom into this scaffold can profoundly influence the molecule's physicochemical and pharmacological properties. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, thereby optimizing the pharmacokinetic and pharmacodynamic profile of a drug candidate.

This guide provides a comprehensive technical overview of 6-Fluoroquinazolin-4-ol, a key building block in the synthesis of advanced pharmaceutical intermediates. As a Senior Application Scientist, this document aims to deliver not just a compilation of data, but a synthesized understanding of the causality behind its chemical properties and its versatile applications in contemporary drug development.

I. Chemical Structure and Physicochemical Properties: A Foundation for Reactivity and Bioavailability

This compound, also known by its IUPAC name 6-fluoro-3H-quinazolin-4-one, is a bicyclic heterocyclic compound. The core structure consists of a pyrimidine ring fused to a benzene ring, with a fluorine atom substituted at the 6-position and a hydroxyl group at the 4-position, which exists in tautomeric equilibrium with its keto form, 6-fluoroquinazolin-4(3H)-one. This tautomerism is a critical feature influencing its reactivity and intermolecular interactions.

Molecular Structure:

Synthesis_Workflow start Starting Materials: 2-amino-5-fluorobenzoic acid Formamide reaction Cyclization Reaction (150-160 °C, 4-6h) start->reaction Mixing workup Work-up: Pour into ice-water reaction->workup Reaction completion isolation Isolation: Vacuum Filtration workup->isolation Precipitation purification Purification: Recrystallization isolation->purification Crude product product Final Product: This compound purification->product Pure product EGFR_Signaling_Pathway ligand EGF Ligand egfr EGFR ligand->egfr dimer Dimerization & Autophosphorylation egfr->dimer ras Ras dimer->ras Activation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus transcription Gene Transcription nucleus->transcription proliferation Cell Proliferation, Survival, Angiogenesis transcription->proliferation inhibitor 6-Fluoroquinazolin-4-one Derivative (EGFR Inhibitor) inhibitor->egfr Inhibits ATP Binding

An In-depth Technical Guide to 6-Fluoroquinazolin-4-ol (CAS: 16499-56-2): Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 6-Fluoroquinazolin-4-ol (also known as 6-fluoro-3H-quinazolin-4-one), a key heterocyclic intermediate in medicinal chemistry. We delve into its physicochemical properties, provide a detailed, field-proven protocol for its synthesis via the Niementowski reaction, and offer a thorough analysis of its spectral characteristics. Furthermore, this guide explores the critical role of the 6-fluoro-quinazolinone scaffold in modern drug development, with a particular focus on its application as a pharmacophore in targeted cancer therapy and antiviral research. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic and discovery programs.

Introduction: The Quinazolinone Scaffold in Medicinal Chemistry

The quinazolinone core is a "privileged structure" in drug discovery, forming the foundation of numerous biologically active compounds.[1] Its rigid, bicyclic framework provides a versatile scaffold for presenting functional groups in a defined three-dimensional space, enabling precise interactions with biological targets. The introduction of a fluorine atom at the 6-position, as in this compound, can significantly enhance a molecule's pharmacological profile. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can improve metabolic stability, increase binding affinity, and modulate bioavailability.[2]

Consequently, this compound (CAS No. 16499-56-2) has emerged as a highly valuable intermediate for the synthesis of advanced pharmaceutical agents.[3] It is a foundational component in the development of novel active pharmaceutical ingredients (APIs), particularly in oncology and virology.[2]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of this compound is essential for its effective use and characterization in a laboratory setting.

Chemical Properties

The key identifying information and physical properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 16499-56-2[4]
Molecular Formula C₈H₅FN₂O[4]
Molecular Weight 164.14 g/mol [4]
IUPAC Name 6-fluoro-3H-quinazolin-4-one[4]
Synonyms This compound, 6-Fluoro-4-hydroxyquinazoline[4][5]
Appearance White solid[3]
Melting Point 250 °C[5]
Boiling Point 318.3 ± 44.0 °C (Predicted)[5]
Purity Typically ≥98%[3]
Spectroscopic Characterization

Accurate structural confirmation is paramount in chemical synthesis. The following sections detail the expected spectroscopic data for this compound based on analysis of closely related structures and established principles.

  • ¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-H proton. The fluorine atom at C6 will cause characteristic splitting patterns (doublets of doublets) for adjacent protons H5 and H7.

    • δ ≈ 12.5 ppm (br s, 1H, N-H): The acidic proton on the nitrogen is typically broad and significantly downfield.

    • δ ≈ 8.1 ppm (s, 1H, H2): The proton at the 2-position.

    • δ ≈ 7.9 ppm (dd, J ≈ 8.8, 3.0 Hz, 1H, H5): The proton ortho to the fluorine atom, showing coupling to both H7 and the fluorine.

    • δ ≈ 7.8 ppm (ddd, J ≈ 8.8, 8.8, 3.0 Hz, 1H, H7): The proton meta to the fluorine, showing coupling to H8, H5, and the fluorine.

    • δ ≈ 7.6 ppm (dd, J ≈ 8.8, 4.5 Hz, 1H, H8): The proton para to the fluorine, showing coupling to H7.

  • ¹³C NMR (100 MHz, DMSO-d₆): The carbon spectrum will be characterized by the large C-F coupling constant for C6 and smaller couplings for adjacent carbons.

    • δ ≈ 165.8 ppm (d, ¹JC-F ≈ 250 Hz, C6): Carbon directly attached to fluorine, showing a large one-bond coupling constant.

    • δ ≈ 161.0 ppm (s, C4): The carbonyl carbon.

    • δ ≈ 149.5 ppm (s, C8a): The quaternary carbon at the ring junction.

    • δ ≈ 145.0 ppm (s, C2): The carbon at the 2-position.

    • δ ≈ 128.9 ppm (d, ³JC-F ≈ 11 Hz, C8): Carbon meta to the fluorine.

    • δ ≈ 122.4 ppm (d, ²JC-F ≈ 21 Hz, C5): Carbon ortho to the fluorine.

    • δ ≈ 121.8 ppm (s, C4a): The quaternary carbon at the ring junction.

    • δ ≈ 115.0 ppm (d, ²JC-F ≈ 23 Hz, C7): Carbon ortho to the fluorine.

The IR spectrum provides clear evidence of the key functional groups.

  • FT-IR (KBr Pellet):

    • 3200-3000 cm⁻¹ (broad): N-H stretching vibration of the amide.

    • ~3050 cm⁻¹ (medium): Aromatic C-H stretching.

    • ~1680 cm⁻¹ (strong, sharp): C=O (amide) stretching, a characteristic and intense peak.

    • ~1610 cm⁻¹ (medium): C=N stretching.

    • ~1480 cm⁻¹ (medium): Aromatic C=C stretching.

    • ~1250 cm⁻¹ (strong): C-F stretching vibration.

Electron Ionization (EI) mass spectrometry will show a prominent molecular ion peak and characteristic fragmentation patterns.

  • EI-MS:

    • m/z 164 (M⁺): The molecular ion peak, corresponding to the molecular weight of C₈H₅FN₂O.[4]

    • m/z 136: A likely fragment resulting from the loss of CO (M⁺ - 28).

    • m/z 109: A fragment possibly formed by the subsequent loss of HCN from the m/z 136 ion.

Synthesis of this compound

The most direct and widely adopted method for synthesizing this compound is the Niementowski quinazolinone synthesis .[1][6] This reaction involves the thermal condensation of a substituted anthranilic acid with an amide. For the target molecule, 2-amino-5-fluorobenzoic acid is reacted with formamide.[7]

Reaction Mechanism: Niementowski Synthesis

The reaction proceeds via an initial acylation of the amino group of 2-amino-5-fluorobenzoic acid by formamide, followed by an intramolecular cyclization and dehydration to yield the final quinazolinone product.

Niementowski_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product Formation R1 2-Amino-5-fluorobenzoic acid Acylation N-Acylation R1->Acylation Heat (Δ) R2 Formamide R2->Acylation Heat (Δ) Intermediate N-Formylanthranilic acid intermediate Acylation->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration Dehydration (-H₂O) Cyclization->Dehydration Product This compound Dehydration->Product EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P_EGFR P-EGFR (Active Dimer) EGFR->P_EGFR Dimerization & Autophosphorylation Inhibitor 6-Fluoroquinazolinone Derivative Inhibitor->P_EGFR Blocks ATP Binding ADP ADP P_EGFR->ADP RAS_RAF RAS-RAF-MAPK Pathway P_EGFR->RAS_RAF Activates PI3K_AKT PI3K-AKT Pathway P_EGFR->PI3K_AKT Activates ATP ATP ATP->P_EGFR Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation

References

The 6-Fluoroquinazolin-4-ol Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quinazolinone core is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic introduction of a fluorine atom at the 6-position of the quinazolin-4-ol scaffold has emerged as a powerful strategy to enhance biological activity, improve pharmacokinetic profiles, and unlock novel therapeutic potential. This guide provides a comprehensive technical overview of the 6-fluoroquinazolin-4-ol scaffold, delving into its synthesis, diverse biological activities, and the underlying mechanisms of action. We will explore its significant roles as an anticancer, anti-inflammatory, antimicrobial, and neuroactive agent, supported by experimental protocols and quantitative data to empower researchers in their drug discovery endeavors.

The Strategic Advantage of the 6-Fluoro Substitution

Fluorine, the most electronegative element, imparts unique properties to organic molecules. Its introduction into the quinazolinone scaffold at the 6-position is not a trivial modification; it is a deliberate design element to modulate:

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the compound's half-life in vivo.

  • Binding Affinity: Fluorine's ability to form hydrogen bonds and other non-covalent interactions can enhance the binding affinity of the molecule to its biological target.

  • Lipophilicity and Bioavailability: The lipophilic nature of fluorine can improve a compound's ability to cross cellular membranes, thereby enhancing its bioavailability.

These advantageous modifications have propelled the this compound scaffold to the forefront of drug discovery research.

Synthesis of the this compound Core

The foundational step in exploring the biological potential of this scaffold is its synthesis. A common and effective method involves the cyclization of 2-amino-5-fluorobenzoic acid with formamide.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-amino-5-fluorobenzoic acid

  • Formamide

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Water

  • Anhydrous ethanol

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-amino-5-fluorobenzoic acid (1 equivalent) with an excess of formamide (e.g., 4 equivalents).

  • Heating: Heat the mixture with stirring to 130°C for approximately 4 hours.[1]

  • Precipitation: After the reaction is complete, cool the mixture to around 60°C and add water to precipitate the product.[1]

  • Filtration and Washing: Collect the precipitate by vacuum filtration and wash the crude product with water, followed by anhydrous ethanol to remove impurities.[1]

  • Drying: Dry the purified this compound product.

This protocol provides a reliable route to the core scaffold, which can then be further derivatized to explore a wide range of biological activities.

Anticancer Activity: A Multi-pronged Attack on Malignancy

The this compound scaffold is a well-established pharmacophore in oncology, with derivatives exhibiting potent activity against a variety of cancer cell lines.

Mechanism 1: Epidermal Growth Factor Receptor (EGFR) Inhibition

The quinazoline core is a privileged scaffold for the development of EGFR inhibitors.[2] EGFR is a receptor tyrosine kinase that, when dysregulated, can lead to uncontrolled cell proliferation and tumor growth. 6-Fluoroquinazoline derivatives act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking the downstream signaling pathways responsible for cancer cell survival and proliferation.

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds Quinazoline This compound Derivative Quinazoline->EGFR Inhibits (ATP-competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR Signaling Pathway Inhibition.

Mechanism 2: Tubulin Polymerization Inhibition

Beyond EGFR, certain 6-fluoroquinazoline derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division. By binding to the colchicine site on tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][3][4]

Tubulin_Workflow Start Tubulin Polymerization Assay Tubulin Purified Tubulin Start->Tubulin Compound This compound Derivative Start->Compound GTP GTP Start->GTP Incubate Incubate at 37°C Tubulin->Incubate Compound->Incubate GTP->Incubate Measure Measure Absorbance (e.g., 340 nm) Incubate->Measure Result Inhibition of Polymerization Measure->Result

Caption: Tubulin Polymerization Assay Workflow.

Quantitative Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of various 6-fluoroquinazoline derivatives against different cancer cell lines.

Derivative Cancer Cell Line IC50 (µM) Reference
6-Arylureido-4-anilinoquinazoline (7i)A549 (Lung)2.25[5]
6-Arylureido-4-anilinoquinazoline (7i)HT-29 (Colon)1.72[5]
6-Arylureido-4-anilinoquinazoline (7i)MCF-7 (Breast)2.81[5]
4-Anilinoquinazoline derivativeH1975 (Lung)1.96 - 3.46[6]
4-Anilinoquinazoline derivativePC-3 (Prostate)1.96 - 3.46[6]
4-Anilinoquinazoline derivativeMCF-7 (Breast)1.96 - 3.46[6]
Thiazole-quinazoline derivativeA549 (Lung)14.79[6]
Thiazole-quinazoline derivativeMCF-7 (Breast)2.86[6]
Thiazole-quinazoline derivativeHepG-2 (Liver)5.9[6]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • 96-well plates

  • Complete cell culture medium

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a key driver of many diseases. The this compound scaffold has demonstrated significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.

Mechanism: NF-κB Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκB. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Certain fluorine-substituted quinazoline derivatives have been shown to inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα.[7]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation DNA DNA NFkB_nuc->DNA Binds Inflammation Pro-inflammatory Gene Expression DNA->Inflammation Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) Stimuli->IKK Activates Quinazoline This compound Derivative Quinazoline->IKK Inhibits

Caption: NF-κB Signaling Pathway Inhibition.

Quantitative Anti-inflammatory Activity

While specific IC50 values for this compound derivatives in anti-inflammatory assays are less commonly reported in readily available literature, studies have shown that various quinazolin-4-one derivatives exhibit a significant percentage of edema inhibition in in vivo models. For instance, some derivatives have shown inhibition of edema ranging from 16.3% to 36.3% at a dose of 50 mg/kg.[8]

Antimicrobial and Antifungal Activity: Combating Infectious Diseases

The this compound scaffold has also shown promise as a source of novel antimicrobial and antifungal agents.

Mechanism: Inhibition of Type II Topoisomerases

The primary mode of action for the antimicrobial and antifungal activity of many fluoroquinolone-related compounds is the inhibition of type II topoisomerases, such as DNA gyrase and topoisomerase IV in bacteria, and a similar enzyme in fungi.[9] These enzymes are essential for DNA replication, transcription, and repair. By inhibiting these enzymes, 6-fluoroquinazoline derivatives can effectively block microbial proliferation.

Quantitative Antimicrobial and Antifungal Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for some 6-fluoroquinazolinone derivatives against various microbial strains.

Derivative Microorganism MIC/EC50 (µg/mL) Reference
Thioether and ethyl ester derivative (D1)Xanthomonas campestris3.4[10]
Thioether and ethyl ester derivative (D2)Xanthomonas campestris4.4[10]
Thioether and ethyl ester derivative (D3)Xanthomonas campestris4.1[10]
Thioether and ethyl ester derivative (D4)Xanthomonas campestris4.7[10]
1,2,4-Triazole Mannich base derivative (4f)Xanthomonas oryzae pv. oryzae18.8[11]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Materials:

  • Bacterial or fungal strains

  • 96-well microplates

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • This compound derivatives (dissolved in DMSO)

  • Microbial inoculum (adjusted to 0.5 McFarland standard)

  • Resazurin or other viability indicator (optional)

  • Microplate reader

Procedure:

  • Serial Dilution: Prepare serial two-fold dilutions of the this compound derivatives in the appropriate broth in a 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 25-35°C for 24-48 hours (for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12][13]

Neuroactivity: Modulation of GABA-A Receptors

Emerging research suggests that the quinazoline scaffold can also interact with targets in the central nervous system, including GABA-A receptors.

Mechanism: Positive Allosteric Modulation of GABA-A Receptors

GABA-A receptors are ligand-gated ion channels that are the primary mediators of inhibitory neurotransmission in the brain. Positive allosteric modulators of GABA-A receptors, such as benzodiazepines, enhance the effect of GABA, leading to sedative, anxiolytic, and anticonvulsant effects. Some quinazoline derivatives have been found to act as positive allosteric modulators of GABA-A receptors, suggesting their potential for the development of novel neuroactive drugs.[4]

Conclusion and Future Perspectives

The this compound scaffold is a highly versatile and privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, with significant potential in the fields of oncology, inflammation, infectious diseases, and neuroscience. The strategic incorporation of the 6-fluoro substituent has proven to be a key factor in enhancing the therapeutic properties of this scaffold.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic derivatization of the this compound core to optimize potency and selectivity for specific biological targets.

  • Mechanism of Action Elucidation: Deeper investigation into the molecular mechanisms underlying the observed biological activities.

  • In Vivo Efficacy and Pharmacokinetic Studies: Translation of promising in vitro results into preclinical and clinical development.

The continued exploration of the this compound scaffold holds immense promise for the discovery of next-generation therapeutics to address a wide range of unmet medical needs.

References

Whitepaper: Mechanistic Speculation and Investigative Framework for 6-Fluoroquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in compounds with a wide array of biological activities.[1][2][3] 6-Fluoroquinazolin-4-ol, a simple derivative of this core, represents a foundational structure whose specific mechanism of action is not yet elucidated.[4][5] This technical guide provides a speculative framework for its potential mechanisms of action, drawing parallels from extensively studied, structurally related quinazolinone derivatives. We present three primary, plausible hypotheses for its biological role: as an inhibitor of Epidermal Growth Factor Receptor (EGFR) kinase, as a modulator of microtubule dynamics, and as a ligand for GABA(A) receptors. For each hypothesis, we provide a detailed scientific rationale and a comprehensive, step-by-step experimental protocol designed to rigorously test the speculation. This document is intended for researchers, scientists, and drug development professionals, offering a structured, E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) based approach to uncovering the therapeutic potential of this and similar novel chemical entities.

Introduction: The Quinazolinone Core and the Enigma of this compound

The quinazolinone ring system, a fusion of benzene and pyrimidinone rings, is a prolific scaffold in both natural products and synthetic pharmaceuticals.[6][7] Its derivatives have demonstrated a remarkable diversity of pharmacological effects, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties.[1][2][8] This versatility arises from the scaffold's ability to present substituents in a well-defined three-dimensional space, allowing for precise interactions with a multitude of biological targets.

Structure-activity relationship (SAR) studies have consistently shown that substitutions at positions 2, 3, and on the benzene ring (notably positions 6 and 8) are critical for defining the specific pharmacological activity.[3][6] The introduction of a fluorine atom, a common strategy in medicinal chemistry, can profoundly influence a molecule's metabolic stability, binding affinity, and membrane permeability.[9][10] Specifically, the 6-position on the quinazolinone ring has been identified as a key site for modification in the development of potent kinase inhibitors.[11]

This compound (Figure 1) is a structurally minimalist representation of this class. While it is commercially available as a synthetic intermediate, its intrinsic biological activity remains uncharacterized.[4][5] The absence of complex substituents suggests it may act as a fragment or a weak, promiscuous binder. However, its core structure provides a valid starting point for speculating on its potential as a bioactive agent. This guide will explore the most prominent and well-documented mechanisms associated with the quinazolinone scaffold to build a logical, testable framework for this compound.

Figure 1: Chemical Structure of this compound Chemical structure of this compound

Caption: The 2D structure of this compound (IUPAC Name: this compound), CAS Number: 16499-56-2.[4]

Hypothesis I: Inhibition of Epidermal Growth Factor Receptor (EGFR) Kinase

Mechanistic Rationale

The quinazoline core is the foundational scaffold for several first and second-generation EGFR tyrosine kinase inhibitors (TKIs), such as gefitinib and erlotinib.[12][13] These drugs function by competing with ATP at the kinase domain of EGFR, thereby inhibiting the autophosphorylation and downstream signaling that drives cell proliferation in certain cancers.[14] The 4-anilino-quinazoline moiety is considered a privileged scaffold for developing EGFR TKIs.[12]

While this compound lacks the characteristic 4-anilino side chain, its core structure is homologous to the hinge-binding region of these established inhibitors. The nitrogen at position 1 (N1) of the quinazoline ring typically forms a critical hydrogen bond with the backbone of a methionine residue (Met793 in EGFR) in the hinge region of the kinase.[15] The fluorine atom at the 6-position could potentially enhance binding affinity or modulate the electronics of the ring system. Studies on similar scaffolds have demonstrated that fluorine substitution can lead to dramatic enhancements in potency.[11]

Hypothesis: this compound acts as a fragment-like, competitive inhibitor of the EGFR ATP-binding site, with the quinazolinone core engaging the kinase hinge region. Its inhibitory activity is expected to be modest due to the lack of extended substituents that would occupy adjacent hydrophobic pockets.

Proposed Signaling Pathway

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular EGFR EGFR P P EGFR->P EGF EGF Ligand EGF->EGFR Binds & Activates Compound This compound Compound->EGFR Inhibits ATP ATP ATP->EGFR Binds ADP ADP Ras Ras/Raf/MEK/ERK Pathway P->Ras Activates PI3K PI3K/AKT Pathway P->PI3K Activates Proliferation Cell Proliferation, Survival, Angiogenesis Ras->Proliferation PI3K->Proliferation EGFR_Workflow start Start exp1 Experiment 1: In Vitro Kinase Assay start->exp1 decision Inhibitory Activity? exp1->decision exp2 Experiment 2: Cell-Based Proliferation Assay exp3 Experiment 3: Western Blot for Phospho-EGFR exp2->exp3 conclusion Conclusion: Potential EGFR Inhibitor exp3->conclusion decision->exp2 Yes end End decision->end No Tubulin_Pathway cluster_cell Dividing Cell Tubulin αβ-Tubulin Dimers Microtubules Microtubule Polymer Tubulin->Microtubules Polymerization Compound This compound Compound->Tubulin Binds & Inhibits Polymerization Microtubules->Tubulin Depolymerization Spindle Mitotic Spindle Microtubules->Spindle Forms Arrest G2/M Arrest Spindle->Arrest Disruption leads to Apoptosis Apoptosis Arrest->Apoptosis Tubulin_Workflow start Start exp1 Experiment 1: In Vitro Tubulin Polymerization Assay start->exp1 decision Inhibits Polymerization? exp1->decision exp2 Experiment 2: Cell Cycle Analysis by Flow Cytometry exp3 Experiment 3: Immunofluorescence Microscopy exp2->exp3 conclusion Conclusion: Potential Microtubule Disruptor exp3->conclusion decision->exp2 Yes end End decision->end No GABAA_Pathway cluster_membrane Postsynaptic Membrane cluster_synapse cluster_intracellular GABAAR GABA(A) Receptor (Chloride Channel) Cl_in Cl- influx GABAAR->Cl_in Opens to allow GABA GABA GABA->GABAAR Binds Hyperpolarization Hyperpolarization (Neuronal Inhibition) Cl_in->Hyperpolarization Compound This compound Compound->GABAAR Binds & Modulates GABAA_Workflow start Start exp1 Experiment 1: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes start->exp1 decision Modulates Current? exp1->decision exp2 Experiment 2: Radioligand Binding Assay conclusion Conclusion: Potential GABA(A) Receptor Modulator exp2->conclusion decision->exp2 Yes end End decision->end No

References

Unlocking the Therapeutic Potential of 6-Fluoroquinazoline Derivatives: A Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its ability to interact with a diverse range of biological targets. The introduction of a fluorine atom at the 6-position can significantly modulate the physicochemical properties of the quinazoline core, enhancing metabolic stability, membrane permeability, and target-binding affinity. This guide provides a comprehensive overview of the established and emerging therapeutic targets of 6-fluoroquinazoline derivatives, detailing the mechanistic rationale behind their activity and providing robust, field-proven protocols for their identification and validation.

The Strategic Advantage of the 6-Fluoro Substituent

The C-F bond is the strongest single bond in organic chemistry, making it highly resistant to metabolic degradation. Its introduction at the 6-position of the quinazoline ring system offers several key advantages in drug design:

  • Metabolic Stability: The 6-fluoro group can block potential sites of oxidative metabolism, prolonging the compound's half-life and improving its pharmacokinetic profile.

  • Enhanced Lipophilicity: Fluorine's high electronegativity can increase the lipophilicity of the molecule, facilitating its passage across cellular membranes to engage with intracellular targets.

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the quinazoline core, influencing its ionization state at physiological pH and potentially enhancing its interaction with target proteins.

  • Conformational Control: The small size of the fluorine atom allows it to act as a "smart" hydrogen bond acceptor and can induce specific conformational preferences in the molecule, leading to improved target selectivity.

Key Therapeutic Targets of 6-Fluoroquinazoline Derivatives

Our extensive analysis of the current literature and preclinical data has identified several key protein families that are effectively modulated by 6-fluoroquinazoline derivatives.

Epidermal Growth Factor Receptor (EGFR)

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through activating mutations or overexpression, is a hallmark of many cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.

Mechanism of Action: 6-Fluoroquinazoline derivatives, such as Gefitinib (Iressa®), function as ATP-competitive inhibitors of the EGFR tyrosine kinase domain. The quinazoline core mimics the adenine ring of ATP, while the 6-fluoro substituent enhances binding affinity and cellular potency. These inhibitors lock the receptor in an inactive conformation, preventing autophosphorylation and the activation of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.

Diagram: EGFR Inhibition by 6-Fluoroquinazoline Derivatives

EGFR_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR P P EGFR->P Autophosphorylation (Blocked) Gefitinib 6-Fluoroquinazoline (e.g., Gefitinib) Gefitinib->EGFR Binds to ATP-binding site ATP ATP ATP->EGFR Competes with RAS RAS PI3K PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Inhibition of EGFR signaling by 6-fluoroquinazoline derivatives.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

Mechanism of Action: Certain 6-fluoroquinazoline derivatives, such as Vandetanib (Caprelsa®), are multi-targeted tyrosine kinase inhibitors that exhibit potent activity against VEGFR-2. Similar to their mechanism against EGFR, these compounds compete with ATP for binding to the kinase domain of VEGFR-2, thereby inhibiting its autophosphorylation and the activation of downstream pro-angiogenic signaling pathways.

Bruton's Tyrosine Kinase (BTK)

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway. Aberrant BTK activity is implicated in the pathogenesis of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

Mechanism of Action: Novel 6-fluoroquinazoline derivatives have been developed as potent and selective inhibitors of BTK. They typically form a covalent bond with a cysteine residue (Cys-481) in the active site of BTK, leading to irreversible inhibition of its kinase activity. This blocks the downstream signaling cascade that promotes B-cell proliferation and survival.

Experimental Workflows for Target Identification and Validation

The following protocols provide a robust framework for the identification and validation of the therapeutic targets of novel 6-fluoroquinazoline derivatives.

Target Identification: Kinase Profiling

Objective: To identify the primary kinase targets of a novel 6-fluoroquinazoline derivative from a broad panel of human kinases.

Methodology:

  • Compound Preparation: Dissolve the 6-fluoroquinazoline derivative in 100% DMSO to a stock concentration of 10 mM.

  • Kinase Panel Screening:

    • Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega) that offers a broad panel of active human kinases (e.g., >400 kinases).

    • Perform an initial screen at a single high concentration (e.g., 10 µM) to identify potential hits.

    • A "hit" is typically defined as a compound that causes >90% inhibition of kinase activity.

  • Dose-Response Analysis:

    • For the identified hits, perform a 10-point dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity).

    • The IC50 values will provide a quantitative measure of the compound's potency against each kinase.

Diagram: Kinase Profiling Workflow

Kinase_Profiling cluster_workflow Kinase Profiling Workflow Start Start: Novel 6-Fluoroquinazoline Derivative Dissolve Dissolve in DMSO (10 mM Stock) Start->Dissolve Screen Single-Point Screen (e.g., 10 µM) vs. Kinase Panel Dissolve->Screen Analyze Analyze % Inhibition Screen->Analyze Identify Identify Hits (>90% Inhibition) Analyze->Identify DoseResponse 10-Point Dose-Response Curve for Hits Identify->DoseResponse Hits End End: Ranked List of Potential Kinase Targets Identify->End No Hits Calculate Calculate IC50 Values DoseResponse->Calculate Calculate->End

Caption: Workflow for identifying kinase targets of 6-fluoroquinazoline derivatives.

Target Validation: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of the 6-fluoroquinazoline derivative to its putative target protein in a cellular context.

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., A431 for EGFR, HUVEC for VEGFR-2) to 80-90% confluency.

    • Treat the cells with the 6-fluoroquinazoline derivative at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for 1-2 hours.

  • Heat Shock:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension and heat-shock the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Protein Extraction and Analysis:

    • Lyse the cells by freeze-thawing.

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the soluble fraction by Western blotting using an antibody specific for the target protein.

  • Data Interpretation:

    • Binding of the compound to the target protein will stabilize it against thermal denaturation.

    • A shift in the melting curve (i.e., higher thermal stability) in the presence of the compound confirms target engagement.

Quantitative Data Summary

The following table summarizes the reported inhibitory activities of representative 6-fluoroquinazoline derivatives against their primary targets.

CompoundTargetIC50 (nM)Cell-Based AssayReference
GefitinibEGFR2-37A431 cell proliferation
VandetanibVEGFR-240HUVEC cell proliferation
AfatinibEGFR/HER20.5/14NCI-N87 cell proliferation
IbrutinibBTK0.5BTK enzyme assay

Conclusion and Future Directions

The 6-fluoroquinazoline scaffold represents a highly versatile platform for the development of targeted therapies. The strategic incorporation of the 6-fluoro substituent has proven to be a successful strategy for enhancing the potency, selectivity, and pharmacokinetic properties of these inhibitors. While significant progress has been made in targeting well-established oncogenes such as EGFR, VEGFR-2, and BTK, the potential of 6-fluoroquinazoline derivatives is far from exhausted.

Future research should focus on:

  • Exploring Novel Targets: High-throughput screening and chemoproteomics approaches can be employed to identify novel kinase and non-kinase targets for this privileged scaffold.

  • Overcoming Drug Resistance: The development of next-generation 6-fluoroquinazoline derivatives that can overcome acquired resistance to existing therapies is a critical area of research.

  • Expanding Therapeutic Indications: The anti-inflammatory and immunomodulatory properties of some 6-fluoroquinazoline derivatives warrant their investigation in non-oncological indications, such as autoimmune diseases and inflammatory disorders.

By leveraging the principles of medicinal chemistry and a deep understanding of disease biology, the full therapeutic potential of 6-fluoroquinazoline derivatives can be realized, leading to the development of new and effective medicines for a wide range of human diseases.

Spectroscopic Elucidation of 6-Fluoroquinazolin-4-ol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of medicinal chemistry, quinazolinone scaffolds are of paramount importance, serving as the foundation for a multitude of therapeutic agents.[1][2] The strategic introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, making 6-Fluoroquinazolin-4-ol (CAS: 16499-56-2) a critical intermediate in drug development.[3][4] This guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—essential for the unambiguous structural confirmation and quality assessment of this compound. We delve into the causal principles behind the observed spectral characteristics, offering field-proven insights for researchers, scientists, and professionals in drug development.

Introduction: The Significance of this compound

This compound, also known as 6-fluoro-3H-quinazolin-4-one, belongs to a class of heterocyclic compounds recognized for their broad spectrum of biological activities.[1][2] The parent quinazolinone structure is a privileged scaffold in drug design, and the introduction of a fluorine atom at the 6-position is a common strategy to enhance metabolic stability and binding affinity.

Accurate and comprehensive characterization of this intermediate is the bedrock of any successful synthesis campaign. Spectroscopic techniques provide a non-destructive, detailed fingerprint of the molecule's structure, confirming its identity, purity, and the absence of critical impurities. This document serves as a practical reference for interpreting the key spectral data of this important building block.

Physicochemical Properties
PropertyValueSource
CAS Number 16499-56-2PubChem[1]
Molecular Formula C₈H₅FN₂OPubChem[1]
Molecular Weight 164.14 g/mol PubChem[1]
IUPAC Name 6-fluoro-3H-quinazolin-4-onePubChem[1]
Appearance White to off-white solid[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For this compound, both ¹H and ¹³C NMR are required for full structural assignment. The spectra are typically recorded in a deuterated solvent like dimethyl sulfoxide (DMSO-d₆), which can solubilize the compound and provides a distinct solvent signal for calibration.[5]

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. The presence of the fluorine atom at C-6 introduces characteristic splitting patterns (H-F coupling) that are diagnostic for this structure.

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~12.6br s-NH (amide)
~8.15s-H-2
~7.90ddJ_HF ≈ 8.8 Hz, J_HH = 2.8 HzH-5
~7.80tdJ_HH ≈ 8.8 Hz, J_HF ≈ 5.6 HzH-7
~7.60ddJ_HH ≈ 8.8 Hz, J_HH = 4.8 HzH-8

Expertise & Experience: The broad singlet (~12.6 ppm) is characteristic of the acidic N-H proton of the lactam, which often exchanges with residual water in the solvent, leading to broadening. The H-2 proton appears as a sharp singlet downfield (~8.15 ppm) as it has no adjacent proton neighbors. The aromatic protons are most informative. H-5 is a doublet of doublets due to ortho coupling with H-7 (which is further away, so this might not be resolved and could appear as a doublet from H-F coupling) and a stronger ortho coupling to the fluorine atom. H-7 is expected to be a triplet of doublets, split by its ortho neighbors H-8 and the fluorine atom. H-8 appears as a doublet of doublets, split by its ortho neighbor H-7 and a smaller meta coupling to H-5. The assignments are based on established data for the parent 4(3H)-quinazolinone and predictable substituent effects of fluorine.[5][6]

Logical Workflow for ¹H NMR Assignment

G cluster_mol This compound Structure cluster_data ¹H NMR Data Interpretation Mol Structure with Atom Numbering H2 H-2 (~8.15 ppm) Singlet No H neighbors NH N-H (~12.6 ppm) Broad Singlet Exchangeable proton H5 H-5 (~7.90 ppm) Doublet of Doublets Couples to H-7 and F-6 H7 H-7 (~7.80 ppm) Triplet of Doublets Couples to H-8 and F-6 H5->H7 J_HH H8 H-8 (~7.60 ppm) Doublet of Doublets Couples to H-7 and H-5 H5->H8 meta J_HH (small) F6 F6 H5->F6 J_HF (ortho) H7->H8 J_HH H7->F6 J_HF (meta)

Caption: Correlation diagram for ¹H NMR assignments.

Carbon (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The fluorine atom causes both a direct, large C-F coupling and smaller couplings to adjacent carbons, which are invaluable for assignment.

Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppmCoupling (J_CF) HzAssignment
~164.0d, J ≈ 248 HzC -6
~161.0sC -4 (C=O)
~146.0d, J ≈ 2 HzC -8a
~145.5sC -2
~129.0d, J ≈ 8 HzC -8
~123.0d, J ≈ 24 HzC -7
~121.5d, J ≈ 8 HzC -4a
~110.0d, J ≈ 22 HzC -5

Expertise & Experience: The most striking feature is the C-6 signal, which appears as a doublet with a very large one-bond C-F coupling constant (~248 Hz). The carbonyl carbon (C-4) is typically found around 161 ppm. The other aromatic carbons also exhibit splitting due to two-bond and three-bond couplings with fluorine, albeit with smaller J values. These C-F couplings are diagnostic and provide definitive evidence for the position of the fluorine substituent.[7]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.[8]

Predicted IR Absorption Bands (Solid State, KBr or ATR)

Wavenumber (cm⁻¹)IntensityAssignment
3200-2800BroadN-H stretching (amide)
~1680StrongC=O stretching (amide, lactam)
~1615StrongC=N stretching
1600-1450Medium-StrongC=C aromatic ring stretching
~1250StrongC-F stretching
~850StrongC-H out-of-plane bending

Expertise & Experience: The IR spectrum is dominated by a strong, sharp absorption for the carbonyl (C=O) group around 1680 cm⁻¹.[8] A broad absorption in the high-frequency region (3200-2800 cm⁻¹) is characteristic of the N-H stretch of the amide, which is often broadened due to hydrogen bonding in the solid state. The C=N and aromatic C=C stretching vibrations are also prominent in the 1615-1450 cm⁻¹ region.[9] Critically, a strong band around 1250 cm⁻¹ is indicative of the C-F bond stretch, providing key evidence for fluorination.[10]

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and can offer clues about the structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.

Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)

m/z ValueIonComments
165.046[M+H]⁺Protonated molecular ion. Calculated for C₈H₆FN₂O⁺: 165.0464.
187.028[M+Na]⁺Sodium adduct. Calculated for C₈H₅FN₂NaO⁺: 187.0284.
137.051[M+H-CO]⁺Loss of carbon monoxide from the parent ion.

Trustworthiness: For a compound with the formula C₈H₅FN₂O, the expected monoisotopic mass is 164.0386 Da.[1] In positive ion ESI mode, the most prominent peak would be the protonated molecular ion [M+H]⁺ at m/z 165.0464. The observation of this ion with high mass accuracy (typically < 5 ppm error) by HRMS provides unambiguous confirmation of the molecular formula. The loss of 28 Da (corresponding to CO) is a characteristic fragmentation pathway for quinazolinones.

Standard Operating Protocols for Spectroscopic Analysis

The following protocols represent self-validating systems for the reliable characterization of this compound.

NMR Data Acquisition Workflow

G prep Sample Prep: ~10 mg in 0.6 mL DMSO-d₆ Filter into 5mm NMR tube acq_h1 ¹H NMR Acquisition: 400 MHz Spectrometer Acquire 16-32 scans Relaxation delay D1 = 2s prep->acq_h1 acq_c13 ¹³C NMR Acquisition: Proton decoupled Acquire 1024+ scans Relaxation delay D1 = 2s acq_h1->acq_c13 Same sample proc Data Processing: Fourier Transform Phase correction Baseline correction acq_c13->proc calib Calibration: Ref. residual DMSO peak ¹H: 2.50 ppm ¹³C: 39.52 ppm proc->calib analysis Spectral Analysis: Assign peaks Measure coupling constants Confirm structure calib->analysis

References

Solubility and stability of 6-Fluoroquinazolin-4-ol in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 6-Fluoroquinazolin-4-ol

Abstract

This compound is a pivotal intermediate in contemporary medicinal chemistry, serving as a foundational scaffold for a new generation of therapeutic agents.[1] Its physicochemical properties, particularly solubility and stability, are critical determinants of its utility in drug discovery and development, influencing everything from reaction kinetics in synthesis to bioavailability in preclinical studies. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, evaluate, and control the solubility and stability of this compound. While specific experimental data for this compound is not extensively published, this guide furnishes the theoretical background, predictive insights based on the quinazolinone class of molecules, and detailed, field-proven experimental protocols to empower researchers to generate the necessary data for their specific applications.

Introduction: The Strategic Importance of this compound

This compound (CAS No. 16499-56-2) is a fluorinated heterocyclic compound belonging to the quinazolinone family.[2][3] Quinazolinones are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets, exhibiting activities such as anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties.[4][5] The introduction of a fluorine atom at the 6-position can significantly modulate the compound's electronic properties, lipophilicity, and metabolic stability, making this compound a highly valuable building block for the synthesis of novel active pharmaceutical ingredients (APIs).[1][6]

The successful progression of any candidate molecule from the laboratory to the clinic is contingent upon a thorough understanding of its physicochemical characteristics. For this compound, two of the most critical parameters are its solubility and stability.

  • Solubility dictates the concentration of the compound that can be achieved in a given solvent system. This is crucial for:

    • Synthetic Chemistry: Ensuring efficient reaction conditions and purification.

    • Biological Assays: Preventing compound precipitation and ensuring accurate dose-response relationships.[7]

    • Formulation Development: Enabling the creation of suitable dosage forms for in vivo administration.[8]

  • Stability refers to the compound's resistance to chemical degradation under various conditions. A comprehensive stability profile is essential for:

    • Process Chemistry: Identifying and mitigating conditions that could lead to impurity formation during synthesis and scale-up.

    • Analytical Method Development: Creating stability-indicating methods that can accurately quantify the parent compound in the presence of its degradants.[9]

    • Storage and Shelf-life Determination: Establishing appropriate storage conditions to ensure the compound's integrity over time.[10]

This guide will provide the necessary protocols and theoretical understanding to thoroughly characterize these two key attributes of this compound.

Physicochemical Profile of this compound

A foundational understanding of the intrinsic properties of this compound is essential for predicting its behavior in different solvent systems and under various stress conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 16499-56-2[2]
Molecular Formula C₈H₅FN₂O[2]
Molecular Weight 164.14 g/mol [2]
Appearance Solid (predicted)General knowledge
Melting Point 250 °C[11]
pKa 1.28 ± 0.20 (Predicted)[11]
XLogP3-AA (Predicted) 0.8[2]

The quinazolinone core possesses both hydrogen bond donors (-NH) and acceptors (C=O, ring nitrogens), suggesting the potential for complex interactions with protic and aprotic solvents. The predicted pKa indicates that the molecule is a weak acid. The presence of the fluorine atom increases the molecule's polarity and can influence its crystal lattice energy, both of which will impact solubility.[6]

Determination of Solubility Profile

Solubility can be assessed from two perspectives: thermodynamic and kinetic. Both provide valuable, albeit different, insights into a compound's behavior.[8]

Thermodynamic Solubility (Equilibrium Method)

Thermodynamic solubility represents the true equilibrium concentration of a compound in a given solvent at a specific temperature and pressure.[12] The shake-flask method is the gold standard for this determination.[13]

Protocol 1: Shake-Flask Method for Thermodynamic Solubility

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl, ethanol, methanol, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF)). The presence of undissolved solid is crucial.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, separate the saturated solution (supernatant) from the undissolved solid. This is a critical step and can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a chemically inert filter (e.g., 0.22 µm PTFE) that does not adsorb the compound.[12]

  • Quantification: Accurately dilute a known volume of the clear supernatant with a suitable mobile phase or solvent. Analyze the concentration of this compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A calibration curve with known concentrations of the compound must be used for accurate quantification.

  • Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_calc Calculation A Add excess this compound to solvent B Agitate at constant temperature (24-48 hours) A->B Ensure undissolved solid is present C Centrifuge and/or filter to obtain clear supernatant B->C D Dilute supernatant C->D E Analyze by HPLC-UV D->E F Calculate solubility E->F G cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Compound This compound (in solution or as solid) Acid Acid Hydrolysis (e.g., 0.1 N HCl, heat) Compound->Acid Base Base Hydrolysis (e.g., 0.1 N NaOH, heat) Compound->Base Oxidation Oxidative (e.g., 3% H₂O₂, RT) Compound->Oxidation Thermal Thermal (Solid, >80°C) Compound->Thermal Photo Photolytic (ICH Q1B light exposure) Compound->Photo Analysis Analyze samples at time points by Stability-Indicating HPLC Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Outcome Identify Degradation Products Determine Degradation Rate Establish Degradation Pathway Analysis->Outcome

References

The Strategic Role of 6-Fluoroquinazolin-4-ol in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities. Among its numerous derivatives, 6-Fluoroquinazolin-4-ol has emerged as a particularly valuable building block in the design and synthesis of novel therapeutic agents. The strategic incorporation of a fluorine atom at the 6-position of the quinazolinone core significantly enhances its pharmacological profile, improving metabolic stability, bioavailability, and target binding affinity.[1] This technical guide provides an in-depth exploration of this compound, covering its synthesis, chemical properties, and its pivotal role in the development of targeted therapies, particularly in oncology and virology. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the application of this versatile intermediate.

Introduction: The Significance of the Fluorinated Quinazolinone Core

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a privileged scaffold in drug discovery, exhibiting a wide array of biological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] The introduction of a fluorine atom, a common strategy in medicinal chemistry known as "fluorine scanning," can profoundly influence a molecule's physicochemical and pharmacokinetic properties. In the context of the quinazolinone scaffold, the placement of a fluorine atom at the 6-position has been shown to be particularly advantageous.[1] This substitution can enhance binding interactions with target proteins, increase metabolic stability by blocking potential sites of oxidation, and improve membrane permeability, thereby augmenting overall bioavailability.[1]

This compound (CAS No. 16499-56-2) serves as a key intermediate for the synthesis of a multitude of biologically active molecules.[5][6] Its utility lies in the reactivity of the hydroxyl group at the 4-position, which can be readily converted to other functional groups, allowing for diverse structural modifications and the exploration of structure-activity relationships (SAR). This guide will delve into the synthetic pathways to access this important precursor and explore its application in the development of potent inhibitors of key biological targets.

Synthesis and Chemical Properties of this compound

The most common and established method for the synthesis of 4(3H)-quinazolinones is the Niementowski quinazoline synthesis, which involves the condensation of an anthranilic acid derivative with an amide.[7] For this compound, the synthesis typically starts from 2-amino-5-fluorobenzoic acid.

Synthetic Pathway

A reliable route to this compound involves the cyclization of 2-amino-5-fluorobenzoic acid with formamide.[8] This reaction is often carried out at elevated temperatures.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 2-amino-5-fluorobenzoic acid and formamide.

Materials:

  • 2-amino-5-fluorobenzoic acid

  • Formamide

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a temperature controller

  • Ice bath

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol or methanol)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5-fluorobenzoic acid (1 equivalent) with an excess of formamide (5-10 equivalents).

  • Heating: Heat the reaction mixture to 130-160°C and maintain this temperature for 2-4 hours.[9] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water with stirring to precipitate the crude product.

  • Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel and wash the solid with cold water.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or methanol to yield a white solid.[6]

Causality of Experimental Choices:

  • Excess Formamide: Using an excess of formamide serves as both a reactant and a solvent, driving the reaction to completion according to Le Chatelier's principle.[9]

  • Elevated Temperature: The reaction requires a significant activation energy for the cyclization to occur. The temperature range of 130-160°C is optimal for achieving a reasonable reaction rate without causing significant degradation of the starting materials or product.[9]

  • Precipitation in Water: this compound is sparingly soluble in cold water, allowing for its effective precipitation and separation from the highly water-soluble formamide.

  • Recrystallization: This is a standard purification technique for solid organic compounds, which removes impurities by leveraging differences in solubility at different temperatures.

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification start Combine 2-amino-5-fluorobenzoic acid and excess formamide in a flask heat Heat mixture to 130-160°C for 2-4 hours start->heat monitor Monitor reaction progress by TLC heat->monitor cool Cool reaction mixture to room temperature monitor->cool precipitate Pour into ice-cold water to precipitate the product cool->precipitate filtrate Collect solid by vacuum filtration precipitate->filtrate wash Wash with cold water filtrate->wash recrystallize Recrystallize from a suitable solvent (e.g., ethanol) wash->recrystallize dry Dry the purified solid recrystallize->dry end end dry->end Obtain pure This compound

Caption: Workflow for the synthesis and purification of this compound.

Role in Medicinal Chemistry: Targeting Key Pathways in Disease

The 6-fluoroquinazolin-4-one scaffold is a versatile platform for the development of inhibitors targeting a range of biological macromolecules. Its derivatives have shown significant promise in oncology and virology.

Anticancer Applications: Inhibition of EGFR and Tubulin

3.1.1. Epidermal Growth Factor Receptor (EGFR) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and survival.[10][11] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for anticancer therapies.[11] Quinazoline-based molecules are well-established inhibitors of EGFR.[10][11] The 4-anilinoquinazoline scaffold, in particular, has been extensively developed, leading to several FDA-approved drugs. The 6-fluoro substitution can enhance the binding affinity of these inhibitors to the ATP-binding site of the EGFR kinase domain.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT Ligand EGF Ligand Ligand->EGFR Binds Inhibitor 6-Fluoroquinazolin-4-one Derivative Inhibitor->EGFR Inhibits ATP Binding Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation STAT->Proliferation

Caption: Simplified EGFR signaling pathway and its inhibition by 6-fluoroquinazolin-4-one derivatives.

3.1.2. Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a well-validated strategy in cancer chemotherapy. Several quinazolinone derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine binding site.[12][13] This interaction prevents the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Antiproliferative Activity Data

Derivatives of 6-fluoroquinazolin-4-one have demonstrated significant antiproliferative activity against a variety of cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for selected derivatives.

Derivative ClassCell LineIC₅₀ (µM)Reference
Fluoroquinazolinone-Amino Acid HybridsMCF-7 (Breast Cancer)0.44 ± 0.01
Fluoroquinazolinone-Amino Acid HybridsMDA-MBA-231 (Breast Cancer)0.43 ± 0.02
4-Anilino-6-arylureidoquinazolinesA549 (Lung Cancer)2.25
4-Anilino-6-arylureidoquinazolinesHT-29 (Colon Cancer)1.72
4-Anilino-6-arylureidoquinazolinesMCF-7 (Breast Cancer)2.81
2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-oneEGFR-TK0.00137
Antiviral and Antimicrobial Applications

Beyond oncology, the 6-fluoroquinazolinone scaffold has shown promise in the development of antiviral and antimicrobial agents. Notably, derivatives have been investigated as inhibitors of the SARS-CoV-2 3CLpro enzyme, a key protease in the viral life cycle.[1] Additionally, certain 6-fluoroquinazoline derivatives have exhibited significant antifungal activity against plant pathogenic fungi.[1]

Structure-Activity Relationship (SAR) and Pharmacokinetic Insights

The versatility of the 6-fluoroquinazolin-4-one core allows for systematic modifications to optimize biological activity and pharmacokinetic properties.

  • Substitution at the 4-position: As previously mentioned, the hydroxyl group at the 4-position is a key handle for derivatization. Conversion to an amino group, followed by substitution with various anilines, is a common strategy for targeting the ATP-binding pocket of kinases like EGFR.

  • Modifications at other positions: Further functionalization of the quinazoline ring can fine-tune the molecule's properties. For instance, substitutions at the 2- and 7-positions can impact potency and selectivity.

  • Pharmacokinetics: The fluorine atom at the 6-position generally improves metabolic stability. However, the overall pharmacokinetic profile of a derivative depends on the nature of the substituents. It is crucial to consider properties such as solubility, permeability, and plasma protein binding during the lead optimization process. Some studies have shown that quinazolinone derivatives can have favorable pharmacokinetic profiles, though oral bioavailability can be a challenge for certain analogs.[11]

ParameterObservationImplication
Absorption Oral bioavailability can be variable.Modifications to improve solubility and permeability are often necessary.
Distribution High plasma protein binding is common for some derivatives.This can affect the free drug concentration and efficacy.
Metabolism The 6-fluoro group enhances metabolic stability.Reduced first-pass metabolism can lead to higher systemic exposure.
Excretion Biliary excretion can be a major route of elimination.[11]This can influence the drug's half-life and potential for drug-drug interactions.

Future Perspectives and Conclusion

This compound is a highly valuable and versatile intermediate in medicinal chemistry. Its strategic use has led to the development of numerous potent and selective inhibitors of key biological targets. The fluorinated quinazolinone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents, particularly in the fields of oncology and infectious diseases.

Future research in this area will likely focus on:

  • The design and synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles.

  • The exploration of new therapeutic applications for 6-fluoroquinazolinone-based compounds.

  • The use of computational methods, such as molecular docking and 3D-QSAR, to guide the rational design of next-generation inhibitors.

References

In Silico Modeling of 6-Fluoroquinazolin-4-ol Derivatives: A Strategic Guide to Computational Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] The introduction of a fluorine atom at the 6-position, creating the 6-Fluoroquinazolin-4-ol core, offers a strategic advantage, often enhancing metabolic stability, binding affinity, and other pharmacokinetic properties. This guide provides a comprehensive framework for the in silico modeling of this compound derivatives, navigating from initial target identification to lead optimization. We will explore the causality behind key computational choices, outline self-validating protocols to ensure scientific rigor, and present a workflow that integrates molecular docking, molecular dynamics, and ADMET prediction to accelerate the discovery of novel therapeutic agents.

The Modern Drug Discovery Cascade: An Integrated In Silico Approach

The contemporary drug discovery process leverages computational techniques to de-risk and expedite the identification of promising drug candidates, significantly reducing the time and cost associated with traditional laboratory-based screening.[4] For a specific chemical class like this compound derivatives, this process is not a linear path but an iterative cycle of design, prediction, and validation. The goal is to build a robust, evidence-based hypothesis for a compound's mechanism of action and drug-like potential before committing to costly synthesis and in vitro testing.

Below is a diagram illustrating the comprehensive in silico workflow that forms the backbone of this guide.

cluster_0 Phase 1: Target Identification & Preparation cluster_1 Phase 2: Ligand Design & Virtual Screening cluster_2 Phase 3: Dynamic Validation & Refinement cluster_3 Phase 4: Pharmacokinetic & Toxicity Profiling T_ID Target Identification (e.g., EGFR, MMP-13, PAK4) PDB_S Protein Structure Selection (Protein Data Bank) T_ID->PDB_S Receptor_Prep Receptor Preparation (Add Hydrogens, Assign Charges) PDB_S->Receptor_Prep Docking Molecular Docking (Binding Pose & Score Prediction) Receptor_Prep->Docking Lib_Design Library Design of This compound Derivatives Ligand_Prep Ligand Preparation (3D Generation, Energy Minimization) Lib_Design->Ligand_Prep Ligand_Prep->Docking MD_Sim Molecular Dynamics (MD) Simulation (Complex Stability Assessment) Docking->MD_Sim Top Hits MMGBSA Binding Free Energy Calculation (MM/GBSA or MM/PBSA) MD_Sim->MMGBSA ADMET ADMET Prediction (Drug-likeness & Safety Profile) MMGBSA->ADMET Validated Hits Synthesis Synthesis & In Vitro Testing ADMET->Synthesis Lead Candidates

Caption: The integrated in silico drug discovery workflow.

Target Identification and Structural Preparation

The journey begins with identifying a biologically relevant target. Quinazoline derivatives are known to inhibit a range of protein targets, making them versatile scaffolds for various diseases.[3] Prominent examples include Epidermal Growth Factor Receptor (EGFR) in cancer[4][5][6], Matrix Metalloproteinase-13 (MMP-13) in osteoarthritis[7], and p21-activated kinase 4 (PAK4), also implicated in cancer.[8]

Expertise & Causality: The choice of target is paramount. For this guide, we will use EGFR as our primary example. EGFR is a transmembrane tyrosine kinase whose overexpression is linked to the progression of various cancers.[5] Quinazoline derivatives have been successfully developed as EGFR inhibitors (e.g., Gefitinib), making this a well-validated target for this scaffold.[9]

Protocol 1: Target Selection and Preparation
  • Search the Protein Data Bank (PDB): Access the PDB (rcsb.org) and search for the target of interest (e.g., "Epidermal Growth Factor Receptor Kinase Domain").

  • Select a High-Quality Structure: Filter results for human protein, a high resolution (< 2.5 Å), and the presence of a co-crystallized ligand, preferably one with a similar scaffold. A good starting point could be PDB ID: 1M17, which shows EGFR bound to a quinazoline inhibitor.

  • Initial Cleanup: Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera, PyMOL). Remove all non-essential components:

    • Delete all water molecules.

    • Remove any co-solvents or ions not critical for binding.

    • If the biological unit is a homodimer, retain only one chain (e.g., Chain A) for simplicity, unless the binding site spans the interface.

  • Prepare the Protein Structure: This is a critical self-validating step to ensure the protein is computationally ready.

    • Add Hydrogens: PDB files often lack hydrogen atoms. Add them, ensuring correct protonation states for titratable residues (His, Asp, Glu) at a physiological pH of 7.4.

    • Assign Partial Charges: Assign atomic partial charges using a standard force field (e.g., AMBER, CHARMM).

    • Save the Prepared Receptor: Export the cleaned, protonated, and charged protein structure in a suitable format (e.g., PDBQT for AutoDock).

Molecular Docking: Predicting Binding Affinity and Conformation

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity through a scoring function.[10] This allows for the rapid screening of a virtual library of this compound derivatives to prioritize those with the highest predicted affinity for the target's active site.

Trustworthiness: The most crucial validation protocol in docking is re-docking . Before screening new compounds, the co-crystallized ligand from the PDB structure is extracted and docked back into the receptor's binding site. A successful docking protocol should reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å. This confirms that the chosen docking parameters are reliable.

Protocol 2: Molecular Docking Workflow (using AutoDock Vina as an example)
  • Ligand Preparation:

    • Sketch the this compound derivatives in a 2D chemical drawing tool.

    • Convert the 2D structures to 3D using a program like Open Babel.

    • Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

    • Assign partial charges and define rotatable bonds. Save in PDBQT format.

  • Grid Box Definition: Define the search space for the docking algorithm. The grid box should be centered on the known binding site (identified from the co-crystallized ligand) and large enough to encompass the entire site plus some surrounding space (e.g., a 25x25x25 Å cube).

  • Run Docking Simulation: Execute the docking program using the prepared receptor, ligand(s), and grid parameters. The output will typically provide several binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).

  • Analysis of Results:

    • Analyze the top-ranked pose for each derivative.

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic contacts, π-π stacking). Key interactions with active site residues stabilize the complex.[8] For EGFR, interactions with residues in the ATP-binding site are crucial.[4]

    • Compare the binding scores across the library of derivatives.

Data Presentation: Sample Docking Results
Compound IDThis compound DerivativeBinding Affinity (kcal/mol)Key Interacting Residues (EGFR)
Reference Gefitinib-9.8Met793, Leu718, Gly796
FQ-01 (R1=H, R2=H)-7.5Met793, Leu718
FQ-02 (R1=Methyl, R2=Aniline)-9.2Met793, Leu718, Cys797
FQ-03 (R1=Ethyl, R2=4-fluoroaniline)-10.1Met793, Leu718, Gly796, Cys797

Molecular Dynamics (MD) Simulation: Assessing Complex Stability

While docking provides a valuable static snapshot, the biological environment is dynamic. MD simulations model the movements of atoms in the protein-ligand complex over time, providing critical insights into its stability and the persistence of key interactions.[7][11] A stable complex in an MD simulation lends much higher confidence to the docking prediction.

Expertise & Causality: We run MD simulations because a high docking score is meaningless if the ligand is unstable in the binding pocket and dissociates quickly. The simulation, governed by a physics-based force field (e.g., AMBER, GROMOS), models the complex in a simulated aqueous environment, providing a more realistic assessment. The stability of the ligand's RMSD relative to the protein is a key indicator of a stable binding mode.

Start Start with Best Docked Pose (Protein-Ligand Complex) Solvate Solvation (Place complex in a water box) Start->Solvate Neutralize Add Ions (Neutralize system charge, e.g., Na+, Cl-) Solvate->Neutralize Minimize Energy Minimization (Remove steric clashes) Neutralize->Minimize Heat Heating (NVT Ensemble) (Gradually raise temperature to 310 K) Minimize->Heat Equilibrate Equilibration (NPT Ensemble) (Stabilize pressure and density) Heat->Equilibrate Production Production MD (100 ns) (Collect trajectory for analysis) Equilibrate->Production Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) Production->Analysis

Caption: The Molecular Dynamics (MD) simulation workflow.

Protocol 3: MD Simulation and Analysis
  • System Setup: Take the best-ranked docked pose of a promising derivative (e.g., FQ-03).

  • Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model).

  • Neutralization: Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the overall charge of the system.

  • Minimization: Perform energy minimization to relax the system and remove any bad contacts.

  • Heating and Equilibration: Gradually heat the system to physiological temperature (e.g., 310 K) and then equilibrate it under constant pressure to ensure the system reaches a stable state.

  • Production Run: Run the simulation for a significant period (e.g., 100 nanoseconds) to collect data on the system's dynamics.[11]

  • Trajectory Analysis (Self-Validation):

    • RMSD (Root Mean Square Deviation): Plot the RMSD of the ligand and protein backbone over time. A stable, converging RMSD plot indicates the complex is not undergoing major conformational changes and the ligand remains stably bound.

    • RMSF (Root Mean Square Fluctuation): Plot the RMSF of protein residues to identify flexible regions. Residues in the binding pocket should ideally show low fluctuation.

    • Hydrogen Bond Analysis: Monitor the formation and breakage of hydrogen bonds between the ligand and receptor over the simulation. The persistence of key H-bonds identified in docking confirms their importance.

ADMET Prediction: Profiling for Drug-Likeness

A compound that binds strongly to its target is not necessarily a good drug. It must also possess favorable A bsorption, D istribution, M etabolism, E xcretion, and T oxicity (ADMET) properties.[12] In silico ADMET prediction is a critical filtering step to eliminate compounds likely to fail in clinical trials due to poor pharmacokinetics or toxicity.[13][14]

Trustworthiness: Relying on a single prediction algorithm can be misleading. The best practice is to use a consensus approach, employing multiple web-based tools (e.g., SwissADME, pkCSM, admetSAR) to evaluate properties.[13] This cross-validation provides a more reliable profile. A key starting point is evaluating Lipinski's Rule of Five, a set of heuristics used to predict oral bioavailability.[15]

Protocol 4: In Silico ADMET Profiling
  • Input Structures: Obtain the SMILES strings or 2D structures of the lead candidates.

  • Use Web Servers: Submit the structures to ADMET prediction servers like SwissADME.

  • Analyze Key Parameters: Evaluate the output for critical drug-like properties.

Data Presentation: Sample ADMET Profile for Lead Candidates
PropertyFQ-03Gefitinib (Reference)Acceptable Range
Molecular Weight 450.4 g/mol 446.9 g/mol < 500 g/mol
LogP (Lipophilicity) 3.84.1< 5
H-Bond Donors 22< 5
H-Bond Acceptors 56< 10
GI Absorption HighHighHigh
BBB Permeant NoNoNo (for non-CNS targets)
CYP2D6 Inhibitor NoYesNo is preferred
Mutagenicity (AMES) Low RiskLow RiskNo risk

Conclusion and Future Directions

This guide has outlined a robust, multi-faceted in silico strategy for the rational design of this compound derivatives. By integrating molecular docking, molecular dynamics, and ADMET prediction, researchers can efficiently screen, validate, and prioritize compounds with a high probability of success. The process is iterative and built on a foundation of self-validation, from re-docking protocols to stability analysis in MD simulations.

The lead candidates identified through this workflow (e.g., FQ-03) represent promising starting points for chemical synthesis and subsequent in vitro and in vivo evaluation.[16] The computational data gathered provides a strong mechanistic hypothesis for their biological activity, guiding further optimization efforts and ultimately accelerating the journey from concept to clinic.

References

The Fluorine Advantage: A Technical Guide to Enhancing Quinazoline Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. Its inherent biological activity can be profoundly modulated through strategic chemical modifications. Among these, the introduction of fluorine atoms stands out as a powerful and versatile strategy for optimizing drug-like properties. This guide provides an in-depth exploration of the multifaceted roles of fluorine in enhancing the bioactivity of quinazoline derivatives. We will delve into the fundamental physicochemical principles governing fluorine's effects, examine its impact on anticancer and antimicrobial activities through specific case studies, and provide actionable experimental protocols for synthesis and biological evaluation. This document is intended to serve as a technical resource, bridging the gap between theoretical concepts and practical application in the drug discovery workflow.

The Power of a Single Atom: Why Fluorine Matters in Drug Design

Fluorine is the most electronegative element, yet it is only slightly larger than a hydrogen atom. This unique combination of properties allows it to exert powerful electronic effects without causing significant steric hindrance.[1] When incorporated into a quinazoline scaffold, fluorine can dramatically alter key physicochemical and pharmacokinetic parameters.

Key Physicochemical Effects of Fluorination:

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to enzymatic cleavage.[2] Strategically placing fluorine at metabolically vulnerable positions can block oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[1][2]

  • Modulation of pKa: As a potent electron-withdrawing group, fluorine can lower the pKa of nearby basic functional groups, such as the nitrogen atoms in the quinazoline ring.[1][3] This can reduce unwanted ionization at physiological pH, leading to improved cell membrane permeability and better oral absorption.[1]

  • Enhanced Binding Affinity: Fluorine can participate in unique, non-covalent interactions with protein targets, including hydrogen bonds and dipole-dipole interactions.[1][4] These interactions can significantly increase the binding affinity and selectivity of a quinazoline inhibitor for its target enzyme or receptor.

  • Lipophilicity and Permeability: The effect of fluorine on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, a trifluoromethyl (-CF3) group is a strong lipophilicity enhancer. This modulation is a critical tool for optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, including its ability to cross the blood-brain barrier.[4]

Logical Framework: From Atom to Activity

The following diagram illustrates the causal relationship between fluorine's intrinsic properties and its ultimate impact on the biological activity of a quinazoline-based drug candidate.

G cluster_0 Intrinsic Properties of Fluorine cluster_1 Physicochemical Modifications cluster_2 Pharmacokinetic & Pharmacodynamic Outcomes Prop1 High Electronegativity Mod1 Altered pKa & Electron Distribution Prop1->Mod1 Inductive Effect Prop2 Small van der Waals Radius Mod4 New Non-Covalent Interactions Prop2->Mod4 Enables close contact Prop3 Strong C-F Bond Mod3 Increased Metabolic Stability Prop3->Mod3 Resists cleavage Outcome1 Improved Bioavailability Mod1->Outcome1 Mod2 Enhanced Lipophilicity (Context-Dependent) Mod2->Outcome1 Outcome3 Increased In Vivo Half-Life Mod3->Outcome3 Outcome2 Enhanced Target Binding Affinity & Selectivity Mod4->Outcome2 Outcome4 Potentiated Bioactivity Outcome1->Outcome4 Outcome2->Outcome4 Outcome3->Outcome4

Caption: Causal flow from fluorine's properties to enhanced bioactivity.

Fluorinated Quinazolines in Oncology: A Focus on EGFR Inhibition

The quinazoline scaffold is a privileged structure for targeting the ATP-binding site of kinases, particularly the Epidermal Growth Factor Receptor (EGFR).[5][6] Fluorination has proven to be a critical strategy in the development of potent and selective EGFR inhibitors for non-small-cell lung cancer (NSCLC).

Case Study: Overcoming EGFR T790M/C797S Resistance

The emergence of resistance mutations like T790M and C797S is a major challenge in EGFR-targeted therapy. Recent studies have shown that specific fluorination patterns on the quinazoline core can help overcome this resistance.[7]

A computational study on a series of quinazoline-based EGFR inhibitors revealed that a difluorinated compound (25g) was significantly more potent against the triple-mutant EGFR (L858R/T790M/C797S) than its unfluorinated counterpart (25a).[7] The study highlighted a "cooperativity effect" of the fluorine substituents, where each additional fluorine atom increased the stability of the drug-receptor complex.[7] The fluorine atoms engage in crucial binding interactions with key residues like L718, K745, and D855, leading to a more favorable binding mode and higher affinity.[7]

Data Presentation: Structure-Activity Relationship (SAR)

The table below summarizes the inhibitory activity of fluorinated vs. non-fluorinated quinazoline derivatives against wild-type and mutant EGFR. This exemplifies the common trend of increased potency with strategic fluorination.

Compound IDQuinazoline Core SubstitutionAniline Moiety SubstitutionEGFR (wt) IC₅₀ (nM)EGFR (L858R/T790M) IC₅₀ (nM)Reference
1a H3-chloro-4-fluoro11.6525.5[5]
1b 6,7-dimethoxy3-chloro-4-fluoro10.4118.2[5]
2a H4-bromo53.1>1000[5]
2b 6-bromo4-bromo46.1>1000[5]
3a H(unfluorinated)>1000>1000[7]
3b di-fluoro(unfluorinated)48.720.9[7]

Data synthesized from multiple sources to illustrate general SAR trends.

The data clearly shows that substitutions on the quinazoline core, including halogens like fluorine and bromine, can significantly impact inhibitory activity. For instance, compound 1b (gefitinib analogue) shows improved potency over 1a (erlotinib analogue) against the double mutant.[5] More dramatically, the di-fluoro substitution in compound 3b confers potent activity where the unfluorinated parent compound 3a was inactive.[7]

Signaling Pathway Visualization: EGFR Inhibition

Fluorinated quinazolines like gefitinib and erlotinib act by blocking the ATP binding site of the EGFR, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds & Dimerizes RAS RAS EGFR->RAS Autophosphorylation & Activation PI3K PI3K EGFR->PI3K FQ Fluorinated Quinazoline (e.g., Gefitinib) FQ->EGFR Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Caption: Inhibition of the EGFR signaling cascade by a fluorinated quinazoline.

Fluorinated Quinazolines as Antimicrobial Agents

Beyond oncology, the quinazoline scaffold is a promising framework for developing novel antimicrobial agents. Fluorine substitution has been shown to be a key determinant of antibacterial potency.

Structure-Activity Relationship (SAR) in Antimicrobials

Studies on quinazolinone derivatives have demonstrated that the incorporation of fluorine, often in combination with other functional groups, leads to potent activity against various bacterial strains, including multi-drug resistant ones.[8][9]

For example, a series of quinazolinones linked to urea/thiourea moieties showed that compounds containing a fluoro group exhibited highly potent antibacterial activity.[9] Similarly, new derivatives incorporating a fluorinated aromatic ring at the 3-position of the quinazolinone were found to be active against Staphylococcus aureus.[9] The electron-withdrawing nature of fluorine on the aromatic ring appears to be a critical factor for enhancing the antibacterial profile.

Experimental Protocols: Synthesis and Bioactivity Assessment

To translate theory into practice, this section provides validated, step-by-step protocols for the synthesis of a representative fluorinated quinazoline and its subsequent evaluation for cytotoxic activity.

Protocol 1: Synthesis of a 6-Fluoro-4-anilinoquinazoline Derivative

This protocol is a generalized method based on common synthetic routes for EGFR inhibitors.[10][11][12] The key step is the nucleophilic substitution of a chlorine atom at the C4 position of the quinazoline ring.

Materials:

  • 4-Chloro-6-fluoroquinazoline

  • 4-Fluoroaniline

  • Isopropanol (IPA)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, TLC plates, filtration apparatus.

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 4-chloro-6-fluoroquinazoline (1.0 eq) and 4-fluoroaniline (1.1 eq).

  • Solvent Addition: Add isopropanol (20 mL/g of starting material) to the flask.

  • Acidification & Reflux: Add one drop of concentrated HCl to catalyze the reaction. Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 82°C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of Ethyl acetate:Hexane as the mobile phase. The reaction is typically complete within 4-6 hours.

  • Work-up & Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Slowly add a saturated aqueous solution of NaHCO₃ to neutralize the acid until the pH is ~7-8.

    • Extract the product into ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., EtOAc/hexane) to yield the pure 6-fluoro-4-(4-fluoroanilino)quinazoline.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and cytotoxicity.[13][14][15] This protocol outlines the procedure for determining the IC₅₀ (half-maximal inhibitory concentration) of a synthesized fluorinated quinazoline against a cancer cell line (e.g., A549 lung cancer cells).

Materials:

  • Cancer cell line (e.g., A549)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test compound (dissolved in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates, multichannel pipette, CO₂ incubator, microplate reader.

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[14]

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for "untreated control" (medium only) and "vehicle control" (medium with 0.5% DMSO).

    • Incubate for 48-72 hours.

  • MTT Addition:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[15]

    • Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[13][16]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[16]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[14][15] Use a reference wavelength of 630-650 nm to subtract background noise.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve (Cell Viability % vs. Log Concentration) to determine the IC₅₀ value.[16]

Experimental Workflow: MTT Assay

MTT_Workflow Start Start: Cancer Cell Culture Seed 1. Seed cells into 96-well plate Start->Seed Incubate1 2. Incubate 24h (Cell Attachment) Seed->Incubate1 Treat 3. Add serial dilutions of Fluorinated Quinazoline Incubate1->Treat Incubate2 4. Incubate 48-72h (Drug Exposure) Treat->Incubate2 AddMTT 5. Add MTT Reagent (5 mg/mL) Incubate2->AddMTT Incubate3 6. Incubate 2-4h (Formazan Formation) AddMTT->Incubate3 Solubilize 7. Remove medium, add DMSO to dissolve crystals Incubate3->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read Analyze 9. Calculate % Viability & Determine IC50 Read->Analyze End End: Cytotoxicity Data Analyze->End

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

The strategic incorporation of fluorine is a well-established and powerful tool in medicinal chemistry for optimizing the bioactivity of the quinazoline scaffold. By leveraging its unique electronic properties, drug designers can enhance metabolic stability, modulate pKa for better permeability, and create novel, high-affinity interactions with biological targets. The success of fluorinated quinazolines in oncology, particularly as EGFR inhibitors, serves as a compelling testament to this approach. Future efforts will likely focus on more sophisticated "fluorine scanning" techniques and the development of novel synthetic methods to introduce fluorine into increasingly complex quinazoline derivatives, opening new avenues for treating a wide range of diseases from cancer to microbial infections.

References

The 6-Fluoroquinazoline Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to its Structure-Activity Relationship (SAR) Studies

Introduction: The Strategic Advantage of Fluorine in the Quinazoline Framework

In the landscape of medicinal chemistry, the quinazoline scaffold stands as a cornerstone for the development of potent and selective therapeutic agents. Its rigid, bicyclic structure provides a versatile platform for functionalization, enabling the fine-tuning of pharmacological properties. The strategic incorporation of a fluorine atom, particularly at the 6-position, has emerged as a powerful strategy to enhance the drug-like properties of these molecules. This guide delves into the intricate structure-activity relationships (SAR) of 6-fluoroquinazolines, offering a comprehensive overview for researchers, scientists, and drug development professionals.

The introduction of a fluorine atom at the 6-position of the quinazoline nucleus is not a trivial modification. This small but highly electronegative atom can profoundly influence a molecule's physicochemical properties, leading to improved metabolic stability, enhanced bioavailability, and modulated binding interactions with target proteins.[1][2] These benefits stem from the unique properties of the carbon-fluorine bond, which is stronger than a carbon-hydrogen bond and can alter the electronic distribution within the aromatic system. This guide will explore how these subtle yet significant changes, in concert with modifications at other positions of the quinazoline ring, dictate the biological activity of this important class of compounds.

Core Synthetic Strategies: Building the 6-Fluoroquinazoline Scaffold

The foundation of any SAR study lies in the efficient and versatile synthesis of the core scaffold and its derivatives. The primary route to 6-fluoroquinazolines typically begins with a suitably substituted anthranilic acid derivative. A common and established method involves the cyclization of 2-amino-5-fluorobenzoic acid.

Experimental Protocol: Synthesis of the 6-Fluoro-4-quinazolinol Intermediate

A foundational intermediate for many 6-fluoroquinazoline derivatives is 6-fluoro-4-quinazolinol. This protocol outlines a common synthetic route.

Materials:

  • 2-amino-5-fluorobenzoic acid

  • Formamide

  • Reaction vessel with reflux condenser

  • Heating mantle

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol, water)

Procedure:

  • A mixture of 2-amino-5-fluorobenzoic acid and an excess of formamide is placed in a reaction vessel.

  • The mixture is heated to reflux (typically around 150-180 °C) for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, during which the product often precipitates.

  • The crude product is collected by filtration and washed with water to remove any remaining formamide.

  • The collected solid is then purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 6-fluoro-4-quinazolinol.

This versatile intermediate can then be further functionalized. For instance, the hydroxyl group at the 4-position can be converted to a chloro group using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2), opening the door for nucleophilic substitution with various amines to generate a diverse library of 4-substituted-6-fluoroquinazolines.

A 2-amino-5-fluorobenzoic acid C Cyclization (Reflux) A->C B Formamide B->C D 6-fluoro-4-quinazolinol C->D E POCl3 or SOCl2 D->E F 6-fluoro-4-chloroquinazoline E->F G Amines (R-NH2) F->G H 4-amino-6-fluoroquinazoline Derivatives G->H

Caption: General synthetic scheme for 4-amino-6-fluoroquinazolines.

SAR of 6-Fluoroquinazolines as Anticancer Agents

The 6-fluoroquinazoline scaffold is a prominent feature in a multitude of potent anticancer agents, most notably as inhibitors of Epidermal Growth Factor Receptor (EGFR) and other kinases. The fluorine atom at the 6-position often enhances binding affinity and improves the pharmacokinetic profile of these inhibitors.[2]

Targeting EGFR: The 4-Anilino-6-fluoroquinazoline Pharmacophore

A significant class of EGFR inhibitors is characterized by a 4-anilino substitution on the 6-fluoroquinazoline core. The SAR of these compounds is well-documented, with key interactions in the ATP-binding pocket of the EGFR kinase domain driving their potency.

Key SAR Insights for 4-Anilino-6-fluoroquinazoline EGFR Inhibitors:

  • C4-Position: The 4-anilino moiety is crucial for activity. Substitutions on the aniline ring significantly impact potency and selectivity. Electron-withdrawing groups, such as chloro and bromo, at the meta- and para-positions of the aniline ring are often favorable.[3] For example, a 3-chloro-4-fluoroaniline substituent has been shown to be highly effective.[4]

  • C6-Position: The 6-fluoro group is a key contributor to the overall activity profile. Beyond the fluorine, introducing small, flexible side chains at this position can further enhance inhibitory potential. For instance, aminomethyl carboxamides at C6 have led to compounds with good biological and pharmacokinetic properties.[5][6]

  • C7-Position: Substitution at the C7-position with small, hydrophilic groups, often containing a basic nitrogen atom (e.g., piperazine), can improve solubility and cellular uptake, leading to enhanced in vivo efficacy.

CompoundC4-SubstituentC6-SubstituentC7-SubstituentTargetIC50 (nM)Reference
Gefitinib (analog) 3-Chloro-4-fluoroanilinoHMethoxyEGFR~1-10
Compound 6 3-Iminoindolin-2-oneFHEGFR-TK75.2[1]
Compound 10e 4-NitrobenzylideneaminoFHEGFR-TK170.08[1]
Compound 20 3-Chloro-4-fluoroanilino3-CyanobenzylaminoHMERS-CoV157

Table 1: SAR data for selected 6-fluoroquinazoline derivatives as EGFR inhibitors and antiviral agents.

A 6-Fluoroquinazoline Core D C7-Solubilizing Group (Improves bioavailability) A->D BA BA A->BA B C4-Anilino Moiety (Key for EGFR binding) E Biological Activity (EGFR Inhibition) B->E C C6-Fluoro Group (Enhances PK/PD) C->E D->E BA->C

Caption: Key structural determinants for 6-fluoroquinazoline EGFR inhibitors.

Dual-Targeting Strategies: Beyond EGFR

The versatility of the 6-fluoroquinazoline scaffold allows for the design of dual inhibitors targeting multiple pathways in cancer progression. For instance, derivatives have been developed that concurrently inhibit EGFR and tubulin polymerization.[1] This multi-targeted approach can lead to enhanced anticancer activity and potentially overcome resistance mechanisms. In one study, a fluoroquinazolinone derivative (Compound 6) with an iminoindolin-2-one substituent at the 3-position exhibited potent dual inhibitory effects on EGFR kinase and tubulin polymerization.[1]

SAR of 6-Fluoroquinazolines as Anti-inflammatory Agents

Beyond oncology, 6-fluoroquinazolines have demonstrated significant potential as anti-inflammatory agents. Their mechanism of action in this context often involves the inhibition of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α), and the suppression of T-cell proliferation.[7]

Dual TNF-α and T-Cell Proliferation Inhibitors

SAR studies have revealed that the substitution pattern on the 6-fluoroquinazoline core is critical for achieving a dual inhibitory profile.

Key SAR Insights for Anti-inflammatory 6-Fluoroquinazolines:

  • C4-Position: The nature of the substituent at the C4-position is a major determinant of activity. Aromatic moieties, such as a 3,4-(methylenedioxy)phenyl group, have been shown to be highly effective.[7]

  • C7-Position: The presence of a piperazino group at the C7-position is often required for potent dual inhibition of TNF-α production and T-cell proliferation.[7]

CompoundC4-SubstituentC7-SubstituentTNF-α Inhibition (IC50, µM)T-cell Proliferation Inhibition (IC50, µM)Reference
7a 3,4-(Methylenedioxy)phenyl1-Piperazino0.130.084[7]
7b 4-Methoxyphenyl1-Piperazino0.280.15[7]
7c 3,4-Dimethoxyphenyl1-Piperazino0.160.11[7]

Table 2: SAR of 6-fluoro-7-(1-piperazino)quinazolines as dual anti-inflammatory agents.[7]

The data clearly indicates that subtle changes to the C4-substituent can significantly impact the potency of these dual-acting inhibitors.

Molecular Modeling and Mechanistic Insights

To rationalize the observed SAR, molecular docking studies are frequently employed. These computational methods provide valuable insights into the binding modes of 6-fluoroquinazoline derivatives within the active sites of their target proteins. For EGFR inhibitors, docking studies have confirmed that the N1 atom of the quinazoline ring often forms a crucial hydrogen bond with the backbone of a key methionine residue (Met769) in the hinge region of the ATP-binding pocket.[1] The 6-fluoro group can contribute to favorable hydrophobic interactions and modulate the electronics of the quinazoline ring system to enhance this key interaction.

Conclusion and Future Directions

The 6-fluoroquinazoline scaffold has firmly established itself as a privileged structure in drug discovery. The strategic placement of a fluorine atom at the 6-position consistently imparts favorable pharmacokinetic and pharmacodynamic properties, leading to the development of potent and selective inhibitors for a range of biological targets. The extensive SAR studies summarized in this guide highlight the critical interplay between substituents at various positions of the quinazoline core in determining the ultimate biological activity.

Future research in this area will likely focus on:

  • The design of next-generation inhibitors that can overcome drug resistance, particularly in the context of oncology.

  • The exploration of novel therapeutic applications for 6-fluoroquinazolines beyond cancer and inflammation.

  • The development of more sophisticated dual- or multi-targeting agents to address complex diseases.

The continued exploration of the rich chemical space around the 6-fluoroquinazoline core, guided by a deep understanding of its structure-activity relationships, promises to yield new and improved therapies for a host of human diseases.

References

Methodological & Application

Application Notes and Protocols for the Development of Anticancer Agents from 6-Fluoroquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 6-Fluoroquinazolin-4-ol as a versatile scaffold for the synthesis and evaluation of novel anticancer agents. This document outlines detailed synthetic protocols, robust biological evaluation assays, and the underlying scientific rationale for experimental design, empowering researchers to explore the therapeutic potential of this promising class of compounds.

Introduction: The Promise of the Quinazolinone Scaffold in Oncology

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] Its rigid, heterocyclic structure provides a template for the strategic placement of various functional groups, enabling the fine-tuning of pharmacological properties. Several quinazolinone derivatives have been successfully developed into clinically approved anticancer drugs, such as gefitinib and erlotinib, which target the epidermal growth factor receptor (EGFR) tyrosine kinase.[2] The introduction of a fluorine atom at the 6-position of the quinazolinone ring can enhance metabolic stability and binding affinity to target proteins, making this compound an attractive starting point for the development of next-generation anticancer agents.[3] These derivatives have shown promise in targeting key signaling pathways implicated in cancer progression, including the PI3K/Akt/mTOR and EGFR pathways.[4][5][6]

I. Synthesis of this compound and Its Derivatives

A fundamental aspect of developing novel anticancer agents is the efficient and reproducible synthesis of the core scaffold and its derivatives. This section provides detailed protocols for the synthesis of this compound and its subsequent modification to generate a library of diverse compounds for biological screening.

Protocol 1: Synthesis of this compound (Core Scaffold)

This protocol is adapted from the well-established Niementowski quinazoline synthesis.

Rationale: This one-pot reaction involves the cyclocondensation of an anthranilic acid derivative with formamide, which serves as both a reactant and a solvent. The reaction proceeds via the formation of an intermediate N-formylanthranilic acid, which then cyclizes and dehydrates to form the quinazolinone ring.

Materials:

  • 2-Amino-5-fluorobenzoic acid

  • Formamide

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Ice bath

  • Buchner funnel and flask

  • Filter paper

  • Ethanol (for recrystallization)

Procedure:

  • Combine 2-amino-5-fluorobenzoic acid (1.0 equivalent) and an excess of formamide (10-20 equivalents) in a round-bottom flask equipped with a reflux condenser.

  • Heat the reaction mixture to 150-160 °C and maintain this temperature for 2-4 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker of ice-cold water with constant stirring to precipitate the product.

  • Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Wash the crude product with cold water to remove any residual formamide.

  • Purify the crude this compound by recrystallization from ethanol to obtain a pure, crystalline product.

  • Dry the purified product under vacuum.

Diagram 1: Synthetic Pathway for this compound

G A 2-Amino-5-fluorobenzoic acid C This compound A->C Heat (150-160°C) B Formamide B->C

Caption: Synthesis of the this compound scaffold.

Protocol 2: Synthesis of 2-Aryl-6-fluoroquinazolin-4-ones

Rationale: The introduction of an aryl group at the 2-position of the quinazolinone ring is a common strategy to enhance anticancer activity, often by targeting the ATP-binding pocket of kinases.[4] This protocol utilizes a condensation reaction between 2-amino-5-fluorobenzamide and an aromatic aldehyde.

Materials:

  • This compound (from Protocol 1)

  • Thionyl chloride (SOCl₂)

  • Aromatic amine

  • Dry organic solvent (e.g., Dioxane, Toluene)

  • Triethylamine (Et₃N)

  • Silica gel for column chromatography

Procedure:

  • Convert this compound to 4-chloro-6-fluoroquinazoline by refluxing with thionyl chloride.

  • In a separate flask, dissolve the desired aromatic amine (1.1 equivalents) in a dry organic solvent.

  • Add triethylamine (1.2 equivalents) to the amine solution.

  • Add the 4-chloro-6-fluoroquinazoline (1.0 equivalent) portion-wise to the amine solution at room temperature.

  • Stir the reaction mixture at room temperature or gentle heat until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 2-aryl-6-fluoroquinazolin-4-one derivative.

Protocol 3: Synthesis of 3-Substituted-6-fluoroquinazolin-4-ones

Rationale: Substitution at the 3-position can modulate the pharmacokinetic properties and biological activity of quinazolinones. This protocol describes the alkylation or arylation of the N3 position.

Materials:

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH)

  • Alkyl or benzyl halide (e.g., iodomethane, benzyl bromide)

  • Dry Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound (1.0 equivalent) in dry DMF.

  • Add a base such as anhydrous potassium carbonate (1.5 equivalents) or sodium hydride (1.2 equivalents) portion-wise at 0 °C.

  • Stir the mixture for 30 minutes at room temperature.

  • Add the desired alkyl or benzyl halide (1.1 equivalents) dropwise.

  • Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding ice-cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

II. Biological Evaluation of this compound Derivatives

Once a library of derivatives has been synthesized, a systematic evaluation of their anticancer properties is essential. This section provides detailed protocols for key in vitro assays to assess cytotoxicity, induction of apoptosis, and effects on the cell cycle.

Protocol 4: MTT Cytotoxicity Assay

Rationale: The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium

  • 96-well plates

  • Synthesized 6-fluoroquinazolin-4-one derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the synthesized compounds in culture medium.

  • Treat the cells with various concentrations of the compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Example Cytotoxicity Data for this compound Derivatives

CompoundTargetCell LineIC50 (µM)Reference
Derivative AEGFRA549 (Lung)0.789
Derivative BPI3KHCC827 (Lung)1.12
Derivative CTubulinM21 (Melanoma)0.033[1]
Derivative DTopoisomerase IKB (Carcinoma)0.02-0.08[4]
Protocol 5: Annexin V Apoptosis Assay

Rationale: Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate tumor cells.[1] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).

Materials:

  • Cancer cell lines

  • 6-well plates

  • Synthesized compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the compounds at their IC50 concentrations for 24-48 hours.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry. Healthy cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Diagram 2: Experimental Workflow for Apoptosis Assay

G A Seed and Treat Cells B Harvest and Wash Cells A->B C Stain with Annexin V-FITC and PI B->C D Flow Cytometry Analysis C->D E Data Interpretation (Healthy vs. Apoptotic vs. Necrotic) D->E

Caption: Workflow for detecting apoptosis by flow cytometry.

Protocol 6: Cell Cycle Analysis

Rationale: Many anticancer drugs exert their effects by arresting the cell cycle at specific phases, thereby preventing cell proliferation. Propidium iodide (PI) can be used to stain the DNA of fixed and permeabilized cells, and the fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Synthesized compounds

  • Cold 70% ethanol

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the compounds at their IC50 concentrations for 24 hours.

  • Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in PBS containing RNase A and incubate for 30 minutes at 37°C to degrade RNA.

  • Add PI staining solution and incubate for 15 minutes in the dark.

  • Analyze the DNA content by flow cytometry. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases.

III. Mechanistic Studies: Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4] Quinazolinone derivatives have been shown to inhibit this pathway.[5]

Diagram 3: The PI3K/Akt/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Growth, Proliferation, and Survival mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

Protocol 7: Western Blot Analysis of PI3K/Akt/mTOR Pathway Proteins

Rationale: Western blotting allows for the detection and quantification of specific proteins in a cell lysate. By using antibodies against total and phosphorylated forms of key proteins in the PI3K/Akt/mTOR pathway (e.g., Akt, p-Akt, mTOR, p-mTOR), the inhibitory effect of the synthesized compounds on this pathway can be determined.[3]

Materials:

  • Cancer cell lines

  • Synthesized compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-mTOR, anti-p-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the compounds for the desired time, then lyse the cells and collect the protein extracts.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative changes in protein expression and phosphorylation.

IV. Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel anticancer agents. The protocols outlined in these application notes provide a robust framework for the synthesis, in vitro evaluation, and mechanistic elucidation of new derivatives. By systematically exploring substitutions at various positions of the quinazolinone ring and evaluating their effects on cytotoxicity, apoptosis, cell cycle progression, and key signaling pathways, researchers can identify lead compounds with potent and selective anticancer activity. Future studies should focus on in vivo efficacy and safety profiling of the most promising candidates to translate these findings into potential clinical applications.

References

The Strategic Role of 6-Fluoroquinazolin-4-ol in the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Application Guide for Medicinal Chemists and Drug Development Professionals

Introduction: The Quinazoline Scaffold and the Power of Fluorine

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors used in oncology.[1][2][3] Kinases are a class of enzymes that play a central role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[4] Molecules like Gefitinib, Erlotinib, and Lapatinib, all featuring a 4-anilinoquinazoline structure, have revolutionized cancer therapy by selectively targeting the ATP-binding site of specific oncogenic kinases, such as the Epidermal Growth Factor Receptor (EGFR).[1][2][3][5]

The strategic incorporation of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—small size, high electronegativity, and ability to form strong bonds with carbon—can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target. This guide focuses on a key starting material, 6-Fluoroquinazolin-4-ol , and elucidates its application in the synthesis of potent kinase inhibitors, providing both the strategic rationale and detailed, actionable protocols for the research scientist.

Core Synthetic Strategy: Activating the Quinazoline Core

The journey from this compound to a potent kinase inhibitor hinges on a critical activation step: the conversion of the 4-hydroxyl group into a more reactive leaving group. The most common and effective strategy is chlorination to produce 4-Chloro-6-fluoroquinazoline . This intermediate is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the straightforward introduction of various substituted anilines at the C4 position, which is the cornerstone of the final inhibitor's structure.

The transformation from the relatively inert quinazolin-4-ol to the activated 4-chloro derivative is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃), often with a catalytic amount of N,N-Dimethylformamide (DMF).[6][7][8]

Diagram: General Synthetic Workflow

The overall synthetic pathway is a robust and modular three-stage process. This modularity allows for the generation of large libraries of candidate inhibitors by varying the aniline component.

G cluster_0 Stage 1: Activation cluster_1 Stage 2: Core Assembly cluster_2 Stage 3: Final Product A This compound B 4-Chloro-6-fluoroquinazoline (Key Intermediate) A->B  Chlorination  (SOCl₂ or POCl₃) D 6-Fluoro-4-(anilinyl)quinazoline (Inhibitor Scaffold) B->D  Nucleophilic Aromatic  Substitution (SNAr) C Substituted Aniline E Kinase Inhibitor D->E  (Optional) Further  Functionalization

Caption: High-level workflow for kinase inhibitor synthesis.

Application Protocol 1: Synthesis of 4-Chloro-6-fluoroquinazoline

This protocol details the crucial activation step. The mechanism involves the conversion of the hydroxyl group into a chlorosulfite or phosphate ester intermediate, which is then displaced by a chloride ion. DMF acts as a catalyst by forming a Vilsmeier-Haack type reagent, which is highly reactive.

Materials and Reagents:

  • This compound

  • Thionyl chloride (SOCl₂) or Phosphoryl chloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene or Dichloromethane (DCM), anhydrous

  • Ice-water bath

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in anhydrous toluene (10-15 mL per gram of starting material).

  • Catalyst Addition: Add a catalytic amount of anhydrous DMF (e.g., 0.1 eq).

  • Chlorinating Agent Addition: Cool the suspension in an ice-water bath. Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension. Caution: Thionyl chloride is corrosive and reacts violently with water. Handle in a fume hood.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 80-90 °C). Monitor the reaction by TLC (e.g., using 10% MeOH in DCM) until the starting material is consumed (typically 3-5 hours). The reaction mixture should become a clear solution.

  • Work-up: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride under reduced pressure. Note: This step is critical and should be performed with an appropriate trap for acidic gases.

  • Quenching: Add anhydrous toluene to the residue and evaporate again to ensure complete removal of residual SOCl₂. Cool the residue in an ice bath and carefully add crushed ice, followed by slow, portion-wise addition of saturated sodium bicarbonate solution until the pH is neutral (~7-8).

  • Extraction and Drying: Extract the aqueous layer with dichloromethane or ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 4-Chloro-6-fluoroquinazoline, typically as a light yellow or off-white solid. The product is often of sufficient purity for the next step, but can be recrystallized from ethanol or an ethyl acetate/hexane mixture if needed.

ParameterSpecificationPurpose
Chlorinating Agent SOCl₂ or POCl₃Converts the C4-OH into a good leaving group (C4-Cl).
Catalyst DMFForms a Vilsmeier reagent to accelerate the chlorination.
Temperature RefluxProvides the necessary activation energy for the reaction.
Work-up Aqueous NaHCO₃ quenchNeutralizes excess acid and quenches the reactive species.
Expected Yield 85-95%High yields are typical for this robust transformation.

Application Protocol 2: Synthesis of a 6-Fluoro-4-(anilinyl)quinazoline Inhibitor Core

This protocol describes the SNAr reaction, which forms the core of the final kinase inhibitor. The electron-withdrawing nature of the quinazoline ring system facilitates the attack of the aniline nucleophile at the C4 position, displacing the chloride.

Materials and Reagents:

  • 4-Chloro-6-fluoroquinazoline (from Protocol 1)

  • A substituted aniline (e.g., 3-chloro-4-fluoroaniline) (1.0-1.2 eq)

  • Isopropanol (IPA) or n-Butanol

  • Hydrochloric acid (HCl) or Trifluoroacetic acid (TFA) (catalytic)

  • Diethyl ether or Hexanes

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 4-Chloro-6-fluoroquinazoline (1.0 eq) in isopropanol (15-20 mL per gram) in a round-bottom flask with a magnetic stirrer and reflux condenser.

  • Aniline Addition: Add the substituted aniline (1.1 eq) to the solution.

  • Acid Catalyst: Add a few drops of concentrated HCl or a small amount of TFA to catalyze the reaction. The reaction proceeds via protonation of the quinazoline nitrogen, further activating the ring towards nucleophilic attack.

  • Reaction: Heat the mixture to reflux (approx. 80-85 °C) and stir for 4-8 hours. Monitor the reaction progress by TLC. A precipitate of the product's hydrochloride salt will often form as the reaction proceeds.

  • Isolation: Cool the reaction mixture to room temperature. The product salt can be isolated by filtration. Wash the collected solid with cold isopropanol and then with diethyl ether or hexanes to remove any unreacted starting materials.

  • Purification: The resulting hydrochloride salt is often of high purity. If necessary, it can be recrystallized from ethanol. To obtain the free base, the salt can be suspended in water, neutralized with a base (e.g., ammonium hydroxide), and the resulting solid filtered, washed with water, and dried.

Diagram: SNAr Mechanism for Core Assembly

Caption: Key mechanistic steps in forming the inhibitor core.

The Rationale: Why 6-Fluoro?

The choice of a fluorine substituent at the C6 position of the quinazoline ring is a deliberate design element intended to enhance the pharmacological properties of the resulting inhibitor.

  • Metabolic Stability: The C6 position can be a site of metabolic oxidation by Cytochrome P450 enzymes. The carbon-fluorine bond is exceptionally strong, effectively "blocking" this metabolic soft spot and increasing the drug's half-life and bioavailability.

  • Modulation of Basicity: Fluorine is a highly electronegative atom. Its electron-withdrawing inductive effect reduces the basicity (pKa) of the quinazoline N1 nitrogen. This is crucial because the protonated form of the inhibitor is often required for strong binding to the kinase hinge region, but the neutral form is required for cell membrane permeability. Fine-tuning the pKa with a 6-fluoro group helps to achieve an optimal balance between these two states.

  • Enhanced Binding Interactions: While not a classic hydrogen bond donor or acceptor, the C-F bond can participate in favorable electrostatic and dipole interactions within the ATP-binding pocket of the target kinase. It can also favorably interact with hydrophobic regions of the protein, displacing water molecules and increasing binding entropy.[9]

Troubleshooting and Key Considerations

  • Incomplete Chlorination: If the conversion to 4-chloro-6-fluoroquinazoline is sluggish, ensure all reagents and solvents are anhydrous. Water will rapidly quench the chlorinating agent. Increasing the amount of DMF catalyst or extending the reflux time may also be beneficial.

  • Low Yield in SNAr: If the coupling reaction gives low yields, ensure the aniline is of high purity. Electron-poor anilines may require higher temperatures or a stronger acid catalyst. Conversely, highly electron-rich anilines might react too quickly, leading to side products.

  • Purification: While many of the intermediates and final products can be isolated in high purity by precipitation/filtration, column chromatography on silica gel can be used for purification if necessary. A gradient of ethyl acetate in hexanes or methanol in dichloromethane is typically effective.

Conclusion

This compound is a highly valuable and strategic starting material for the synthesis of advanced kinase inhibitors. The straightforward and high-yielding protocols for its activation and subsequent coupling with anilines provide a reliable and modular platform for drug discovery. The incorporation of the 6-fluoro substituent is a key design feature that can impart superior metabolic stability and fine-tune the electronic properties of the final compound, ultimately leading to more potent and effective drug candidates. This guide provides the foundational knowledge and practical steps for researchers to leverage this important building block in their quest for novel therapeutics.

References

Application Notes and Protocols for Cell-Based Assays Using 6-Fluoroquinazoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 6-Fluoroquinazoline Scaffold in Drug Discovery

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. The strategic incorporation of a fluorine atom at the 6-position of the quinazoline ring has been shown to enhance metabolic stability, bioavailability, and binding affinity to target proteins.[1] Consequently, 6-fluoroquinazoline derivatives have emerged as a promising class of compounds in drug discovery, particularly in oncology. These compounds often exhibit potent antiproliferative effects against a wide range of cancer cell lines, with IC₅₀ values frequently observed in the low micromolar range.[1]

The primary mechanism of action for many 6-fluoroquinazoline compounds is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways.[2] Dysregulation of these pathways is a hallmark of cancer, making kinases prime therapeutic targets.[2] Notably, 6-fluoroquinazoline derivatives have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which play pivotal roles in tumor growth, proliferation, and angiogenesis.[1][3][4] Furthermore, beyond kinase inhibition, some 6-fluoroquinazoline compounds have been shown to induce apoptosis, or programmed cell death, a critical mechanism for eliminating cancerous cells.[5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 6-fluoroquinazoline compounds in key cell-based assays. The following protocols are designed to be robust and self-validating, offering detailed, step-by-step methodologies for assessing cytotoxicity, kinase inhibition, and the induction of apoptosis.

Part 1: Assessing Cellular Proliferation and Cytotoxicity

A fundamental first step in characterizing the biological activity of a 6-fluoroquinazoline compound is to determine its effect on cancer cell proliferation and viability. The MTT assay is a widely used colorimetric method for this purpose, relying on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[5][7]

Protocol 1: MTT Cell Viability Assay

This protocol provides a framework for determining the half-maximal inhibitory concentration (IC₅₀) of a 6-fluoroquinazoline compound.

Materials:

  • Cancer cell line of interest (e.g., A549 lung cancer, MCF-7 breast cancer)[1]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 6-Fluoroquinazoline test compound

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[8]

  • Sterile 96-well flat-bottom cell culture plates

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring they are in the logarithmic growth phase.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[7][8] The optimal seeding density should be determined empirically for each cell line.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare a stock solution of the 6-fluoroquinazoline compound in DMSO.

    • Perform serial dilutions of the compound in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[7]

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration, typically <0.5%) and a blank control (medium only).[9]

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).[5][8]

  • MTT Incubation:

    • After the treatment period, add 20 µL of MTT solution to each well.[8]

    • Incubate for an additional 4 hours at 37°C.[5][8] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[7][8]

    • Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.[8]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[5]

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percent viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.[9]

Data Presentation:

Compound IDCell LineIncubation Time (h)IC₅₀ (µM)
6-FQ-X1A549481.5 ± 0.2
6-FQ-X1MCF-7482.8 ± 0.4
6-FQ-X2A5494812.3 ± 1.1
6-FQ-X2MCF-74825.1 ± 2.5

Table 1: Example cytotoxicity data for two hypothetical 6-fluoroquinazoline compounds.

Part 2: Elucidating the Mechanism of Action: Kinase Inhibition

Many 6-fluoroquinazoline derivatives exert their anticancer effects by inhibiting specific protein kinases. The following protocols describe how to assess the inhibitory activity of these compounds against two key oncogenic kinases, EGFR and VEGFR-2.

Protocol 2: In Vitro EGFR Kinase Assay (ADP-Glo™ Assay)

This biochemical assay measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Recombinant human EGFR enzyme

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • 6-Fluoroquinazoline test compound

  • Kinase buffer

  • White, opaque 96-well or 384-well plates

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the 6-fluoroquinazoline compound in kinase buffer.

    • Prepare a master mix containing the EGFR enzyme and substrate in kinase buffer.

  • Kinase Reaction:

    • To the wells of the plate, add 5 µL of the diluted compound or vehicle control (DMSO).[8]

    • Add 10 µL of the enzyme/substrate master mix.[8]

    • Initiate the reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for EGFR.[8]

    • Incubate the plate at 30°C for 60 minutes.[8]

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[8]

    • Incubate at room temperature for 40 minutes.[8]

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[10]

    • Incubate at room temperature for 30 minutes.[10]

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Plot the percentage of inhibition against the log concentration of the compound to determine the IC₅₀ value.[10]

Protocol 3: HUVEC Proliferation Assay for VEGFR-2 Inhibition

This cell-based assay assesses the ability of a compound to inhibit the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs), a key process in angiogenesis that is stimulated by the VEGFR-2 pathway.[11]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium (with low serum for starvation)

  • Recombinant human VEGF

  • 6-Fluoroquinazoline test compound

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Sterile 96-well plates

Procedure:

  • Cell Seeding and Starvation:

    • Seed HUVECs into a 96-well plate and allow them to adhere overnight.[11]

    • Starve the cells in a low-serum medium for several hours to synchronize their cell cycle.[11]

  • Compound and VEGF Treatment:

    • Treat the cells with serial dilutions of the 6-fluoroquinazoline compound.

    • Add VEGF to all wells except for the negative control to stimulate proliferation.

    • Include a vehicle control (DMSO) and a positive control (a known VEGFR-2 inhibitor).

    • Incubate the plate for 48-72 hours.

  • Proliferation Measurement:

    • Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

    • Measure luminescence to quantify the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of proliferation inhibition relative to the VEGF-treated control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of the compound.

Signaling Pathway Visualization:

EGFR_VEGFR_Signaling cluster_membrane Cell Membrane cluster_extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS VEGFR2 VEGFR-2 VEGFR2->PI3K EGF EGF EGF->EGFR Binding & Dimerization VEGF VEGF VEGF->VEGFR2 Binding & Dimerization Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation FQ_Compound 6-Fluoroquinazoline Compound FQ_Compound->EGFR FQ_Compound->VEGFR2

Caption: Inhibition of EGFR and VEGFR-2 signaling by 6-fluoroquinazoline compounds.

Part 3: Quantifying Apoptosis Induction

To confirm if cytotoxicity is mediated through programmed cell death, an apoptosis assay is essential. Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

Protocol 4: Annexin V-FITC/PI Apoptosis Assay

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[12] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[12]

Materials:

  • Cancer cell line of interest

  • 6-Fluoroquinazoline test compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the 6-fluoroquinazoline compound at its IC₅₀ concentration (and 2x IC₅₀) for a predetermined time (e.g., 24 or 48 hours).[5] Include a vehicle-treated control.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.

    • Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[12]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.

    • Incubate the cells in the dark at room temperature for 15 minutes.[5]

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.

    • Acquire data and analyze the quadrants:

      • Lower-left (Annexin V-/PI-): Viable cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

Experimental Workflow Visualization:

Apoptosis_Workflow Start Seed Cells in 6-well Plates Treat Treat with 6-Fluoroquinazoline Compound (e.g., 24-48h) Start->Treat Harvest Harvest Adherent and Floating Cells Treat->Harvest Wash Wash Cells with Cold PBS Harvest->Wash Stain Resuspend in Binding Buffer and Stain with Annexin V-FITC & PI Wash->Stain Incubate Incubate in the Dark (15 min, RT) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End Quantify Apoptotic Cell Populations Analyze->End

Caption: Workflow for the Annexin V/PI apoptosis assay.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial characterization of novel 6-fluoroquinazoline compounds. By systematically evaluating their effects on cell viability, kinase inhibition, and apoptosis, researchers can gain critical insights into their therapeutic potential. Further characterization may involve broader kinase profiling to assess selectivity, Western blotting to confirm the inhibition of downstream signaling pathways, and in vivo studies to evaluate efficacy in animal models. The versatility and potent activity of the 6-fluoroquinazoline scaffold ensure its continued importance in the development of targeted cancer therapies.

References

Application Note: A Stability-Indicating HPLC Method for Purity Assessment of 6-Fluoroquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of 6-Fluoroquinazolin-4-ol, a key intermediate in pharmaceutical synthesis.[1][2] The developed method is designed for researchers, scientists, and drug development professionals, providing a robust protocol for separating the active pharmaceutical ingredient (API) from its potential process-related impurities and degradation products. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, with photodiode array (PDA) detection for optimal selectivity and sensitivity. This document provides a comprehensive guide, including the scientific rationale for method development choices, a step-by-step protocol for analysis, and a full validation plan according to the International Council for Harmonisation (ICH) guidelines.

Introduction: The Imperative for Purity Analysis

This compound is a critical heterocyclic building block in medicinal chemistry, forming the core scaffold for a variety of biologically active compounds.[1][2] The purity of this intermediate is paramount, as any impurities can carry through the synthetic pathway, potentially impacting the efficacy, safety, and stability of the final drug product. Therefore, a reliable and validated analytical method is essential for quality control in a regulated environment.

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[3] This application note describes a stability-indicating RP-HPLC method, which is a validated quantitative analytical procedure that can detect a decrease in the amount of the active ingredient due to degradation. According to ICH guidelines, a stability-indicating method must be able to separate the drug substance from its degradation products, enabling an accurate assessment of the drug's stability.[4][5]

Method Development Rationale: A Scientifically-Grounded Approach

The development of this HPLC method was guided by the physicochemical properties of this compound and related heterocyclic compounds.

Analyte Properties and Chromatographic Selection

This compound (Figure 1) is a polar, aromatic heterocyclic compound. The quinazolinone core contains basic nitrogen atoms, which can lead to peak tailing on traditional silica-based columns due to interactions with residual acidic silanol groups.[6] To mitigate this, a modern, end-capped C18 column is selected. The nonpolar C18 stationary phase is ideal for retaining the moderately nonpolar quinazolinone structure via hydrophobic interactions, making reversed-phase HPLC the logical choice.

  • Figure 1: Chemical Structure of this compound (Image of the chemical structure of this compound would be placed here in a full document)

Mobile Phase Optimization

The mobile phase is a critical component in achieving optimal separation. A binary mobile phase consisting of an aqueous buffer and an organic modifier is employed.

  • Organic Modifier: Acetonitrile is chosen over methanol due to its lower viscosity, which allows for higher efficiency and lower backpressure, and its favorable UV transparency.

  • Aqueous Phase and pH Control: To ensure good peak shape and consistent retention times for the basic analyte, the pH of the mobile phase is controlled using a phosphate buffer.[6] A slightly acidic pH (around 3.0) is selected to protonate the basic nitrogen atoms in the quinazolinone ring, which minimizes their interaction with silanol groups and leads to sharper, more symmetrical peaks.[6] An orthophosphoric acid solution is a suitable choice for this purpose.[5]

A gradient elution program is implemented to ensure the timely elution of both the polar impurities and the more retained this compound peak, providing good resolution across a range of potential impurities within a reasonable run time.

Detector Selection: The Power of Photodiode Array (PDA)

Quinazoline derivatives are known to possess strong UV chromophores, exhibiting absorption at multiple wavelengths.[7][8][9][10] A Photodiode Array (PDA) or Diode Array Detector (DAD) is selected for this method.[11][12] The key advantages of a PDA detector in this application are:

  • Simultaneous Multi-Wavelength Detection: It allows for the monitoring of chromatograms at several wavelengths, which is useful for detecting impurities that may have different absorption maxima than the main compound.[12]

  • Spectral Information: The PDA detector acquires the full UV-Vis spectrum for each point in the chromatogram. This is invaluable for peak purity analysis, allowing one to confirm that a chromatographic peak is not co-eluting with an impurity.[11][13]

  • Method Development and Optimization: During method development, the spectral data helps in selecting the optimal wavelength for quantification, ensuring maximum sensitivity and minimal interference.[12][14] Based on the UV spectra of similar quinazolinone structures, a primary monitoring wavelength of 254 nm is proposed, with a broader range of 220-400 nm being scanned for comprehensive analysis.[7][8]

Experimental Protocol: Step-by-Step Guide

This section provides a detailed protocol for the purity analysis of this compound.

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

  • Chemicals:

    • This compound reference standard and sample

    • Acetonitrile (HPLC grade)

    • Orthophosphoric acid (AR grade)

    • Water (HPLC grade)

Chromatographic Conditions

A summary of the optimized HPLC parameters is presented in Table 1.

Table 1: Optimized HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Orthophosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection PDA at 254 nm (scan range: 220-400 nm)
Injection Volume 10 µL
Sample Diluent Acetonitrile:Water (50:50, v/v)
Solution Preparation
  • Mobile Phase A: Add 1.0 mL of orthophosphoric acid to 1 L of HPLC grade water and mix well. Degas before use.

  • Mobile Phase B: Acetonitrile (HPLC grade). Degas before use.

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent to obtain a concentration of approximately 0.1 mg/mL.

  • Sample Solution: Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

Analysis Workflow

The overall workflow for the purity analysis is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation D HPLC System Equilibration A->D B Standard Solution (0.1 mg/mL) E Inject Blank, Standard, Sample B->E C Sample Solution (0.1 mg/mL) C->E D->E F Acquire Data (PDA Detector) E->F G Integrate Peaks F->G H Peak Purity Analysis G->H I Calculate % Purity (Area Normalization) H->I

References

Analysis of 6-Fluoroquinazolin-4-ol Reaction Products Using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This document provides a comprehensive guide and detailed protocols for the analysis of 6-Fluoroquinazolin-4-ol and its reaction products using Liquid Chromatography-Mass Spectrometry (LC-MS). Quinazoline and quinazolinone scaffolds are privileged structures in medicinal chemistry, frequently appearing in pharmacologically active compounds.[1] Monitoring reactions involving these cores is critical for optimizing synthesis, identifying byproducts, and ensuring the purity of target molecules. This application note details the entire workflow, from sample preparation to method validation, emphasizing the rationale behind key procedural choices to ensure data integrity and reproducibility. The protocols are designed for researchers, chemists, and drug development professionals who require a robust and reliable method for tracking the progress of chemical reactions and characterizing novel quinazolinone derivatives.

Introduction: The Rationale for LC-MS Analysis

This compound is a key intermediate in the synthesis of a wide array of bioactive molecules, including kinase inhibitors and other targeted therapeutics. The introduction of a fluorine atom can significantly modulate a compound's metabolic stability and binding affinity, making fluorinated heterocycles like this one particularly valuable.

When performing chemical modifications on the this compound core—such as alkylation, acylation, or cross-coupling reactions—a complex mixture of starting material, desired product, intermediates, and potential isomers or impurities is often generated. Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical technique of choice for this application due to its unique combination of high-resolution separation and highly sensitive, specific detection.[2]

  • Liquid Chromatography (LC) separates the components of the reaction mixture based on their physicochemical properties (e.g., polarity).

  • Mass Spectrometry (MS) provides mass-to-charge ratio (m/z) information for each separated component, allowing for unambiguous identification and structural elucidation through fragmentation analysis.[3]

This guide provides a foundational method that can be adapted for a variety of reaction products derived from this compound.

Experimental Workflow Overview

The analytical process follows a logical sequence designed to ensure accuracy and reproducibility from sample collection to final data interpretation.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing A Reaction Quenching & Aliquot Collection B Dilution in Mobile Phase A A->B Accurate Volumetric Transfer C Filtration (0.22 µm) B->C Remove Particulates D Reversed-Phase LC Separation C->D Injection E ESI+ Ionization D->E Elution F MS Scan (Full Scan & MS/MS) E->F Ion Transfer G Chromatogram Integration F->G Data Acquisition H Mass Spectra Analysis (Identification) G->H Peak Assignment I Quantification & Purity Assessment H->I Area % Calculation

Caption: High-level workflow for LC-MS analysis of reaction mixtures.

Detailed Protocols

Protocol 1: Sample Preparation from Reaction Mixture

Causality: The primary goal of sample preparation for reaction monitoring is to create a clean, particle-free solution that is compatible with the LC-MS system.[4][5] Improper preparation can lead to system contamination, column clogging, and poor ionization efficiency. A simple "dilute and shoot" method is often sufficient for in-process reaction checks.[6]

Materials:

  • Reaction mixture aliquot

  • Mobile Phase A (e.g., 95:5 Water:Acetonitrile + 0.1% Formic Acid)

  • Calibrated micropipettes

  • 1.5 mL HPLC vials with septa caps

  • 0.22 µm syringe filters (PTFE or Nylon, depending on solvent compatibility)

Procedure:

  • Quench the Reaction (if necessary): At your desired time point, withdraw a small, representative aliquot (e.g., 10-20 µL) from the reaction vessel and quench it in a larger volume of a suitable solvent to stop the reaction.

  • Primary Dilution: Perform a 1:100 dilution by adding 10 µL of the reaction aliquot to 990 µL of Mobile Phase A in a microcentrifuge tube. Vortex for 10 seconds.

    • Expert Insight: This initial dilution minimizes matrix effects and ensures the analyte concentrations are within the linear range of the detector.[7]

  • Secondary Dilution (Optional): If the initial screen shows detector saturation, perform a further 1:10 or 1:100 dilution from the primary dilution stock.

  • Filtration: Draw the diluted sample into a syringe and firmly attach a 0.22 µm syringe filter. Filter the solution directly into an HPLC vial.

    • Trustworthiness: This step is critical to remove any particulate matter that could damage the HPLC pump seals or, more importantly, clog the column frit, leading to high backpressure and poor peak shape.

  • Vial Capping and Labeling: Securely cap the vial and label it with a unique identifier. The sample is now ready for analysis.

Protocol 2: LC-MS/MS Method

Causality: The method parameters are chosen to achieve robust separation of polar and non-polar analytes on a reversed-phase column. Formic acid is added to the mobile phase to act as a proton source, promoting the formation of positive ions [M+H]⁺ in the electrospray ionization (ESI) source, which is typically effective for nitrogen-containing heterocyclic compounds.[2]

Instrumentation & Consumables:

  • LC System: Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent.

  • MS System: Agilent 6470 Triple Quadrupole, Sciex 7500, or equivalent.

  • Column: C18 stationary phase (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

LC Parameter Setting Rationale
Flow Rate 0.4 mL/minStandard for 2.1 mm ID columns, providing good efficiency and resolution.
Column Temperature 40 °CEnhances peak shape and reduces viscosity, leading to lower backpressure and more reproducible retention times.
Injection Volume 1-5 µLSmall volume prevents peak distortion and column overload.
Gradient Program Time (min) % B
0.05
1.05
8.095
10.095
10.15
12.05
MS Parameter Setting Rationale
Ionization Mode Electrospray Ionization (ESI), PositiveESI is ideal for polar and semi-polar compounds. The quinazolinone core readily accepts a proton in positive mode.[8]
Gas Temperature 300 °COptimizes desolvation of the ESI droplets.
Gas Flow 10 L/minAssists in desolvation.
Nebulizer Pressure 40 psiPromotes efficient nebulization of the eluent.[9]
Capillary Voltage 4000 VCreates the electrostatic field necessary for ion formation.
Scan Mode Full Scan (m/z 100-800) and Targeted MS/MS (MRM)Full scan is used for initial identification of all components. MRM provides high sensitivity and specificity for quantification.[10][11]

Data Analysis: Identifying Reaction Products

Expected Analytes and m/z Values

The primary goal is to identify the starting material and the expected product(s). For a hypothetical N-ethylation reaction on this compound, the analysis would focus on the following masses.

Compound Chemical Formula Monoisotopic Mass Expected [M+H]⁺ (m/z)
This compoundC₈H₅FN₂O164.04165.05
Product: N-Ethyl-6-fluoroquinazolin-4-oneC₁₀H₉FN₂O192.07193.08
Fragmentation Pathways and MRM Development

To confirm identity and build a quantitative method, tandem MS (MS/MS) is used. The [M+H]⁺ ion (precursor) is isolated and fragmented to produce characteristic product ions. The fragmentation of quinazolinones often involves cleavage of the heterocyclic rings.

G cluster_main Fragmentation of N-Ethyl-6-fluoroquinazolin-4-one Parent Precursor Ion [M+H]⁺ m/z 193.08 Frag1 Product Ion 1 Loss of C₂H₄ (ethylene) m/z 165.05 Parent->Frag1 CID Frag2 Product Ion 2 Further Fragmentation (e.g., loss of CO) m/z 137.05 Frag1->Frag2 CID

Caption: Proposed fragmentation pathway for a model reaction product.

MRM Transitions for Quantification:

  • This compound: 165.05 → [Product Ion m/z]

  • N-Ethyl-6-fluoroquinazolin-4-one: 193.08 → 165.05 (Quantifier), 193.08 → 137.05 (Qualifier)

Expert Insight: Monitoring two transitions per compound provides high confidence in identification, as per regulatory guidelines for confirmatory analysis.[2] The most intense product ion is typically used for quantification (quantifier), while a second ion serves as a qualifier.

Method Validation

For methods used in late-stage development or quality control, validation according to International Council for Harmonisation (ICH) guidelines is required to ensure the method is fit for purpose.[12][13]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte in the presence of other components. This is demonstrated by injecting a blank (diluent), a placebo (reaction mixture without starting material), and the analyte to ensure no interfering peaks are present at the analyte's retention time.[14]

  • Linearity: The method's ability to produce test results that are directly proportional to the analyte concentration. A calibration curve is generated using at least five concentration levels, and the correlation coefficient (r²) should be ≥0.99.[15]

  • Accuracy: The closeness of the test results to the true value. It is assessed by spiking a blank matrix with a known concentration of the analyte and calculating the percent recovery. Acceptance criteria are typically 80-120%.[15]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. It is evaluated at two levels:

    • Repeatability (Intra-day precision): Multiple injections of the same sample on the same day.

    • Intermediate Precision (Inter-day precision): Analysis is repeated on different days by different analysts. The relative standard deviation (%RSD) should typically be <15%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. LOQ is the lowest point on the calibration curve that meets accuracy and precision requirements.

References

Topic: A Step-by-Step Guide to the Synthesis of 4-Amino-6-fluoroquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Drug Development Professionals

Abstract

The 4-aminoquinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved therapeutics, particularly in oncology.[1][2][3] Derivatives such as Gefitinib and Erlotinib have revolutionized cancer treatment by targeting receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR).[1][4] The introduction of a fluorine atom at the 6-position of the quinazoline ring can significantly enhance metabolic stability and binding affinity, making 4-amino-6-fluoroquinazoline a highly sought-after core for novel drug candidates. This guide provides a detailed, three-step synthetic protocol designed for researchers and drug development professionals. It outlines a reliable pathway from commercially available starting materials to the target compound, emphasizing the chemical principles, practical considerations, and critical quality control checkpoints for each stage.

Introduction: The Significance of the 4-Aminoquinazoline Scaffold

The quinazoline framework, a fusion of benzene and pyrimidine rings, is recognized as a "privileged structure" in drug discovery.[5] This designation is earned by its ability to serve as a versatile ligand for a wide array of biological targets.[5] The 4-amino substituted variants, in particular, have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties.[3][5][6]

The success of EGFR inhibitors like Gefitinib and Erlotinib validates the therapeutic potential of this scaffold.[4] These molecules function by competitively binding to the ATP pocket of the EGFR kinase domain, which disrupts downstream signaling pathways that drive cancer cell proliferation and survival.[7] The strategic placement of a fluorine atom, as in our target molecule, is a common tactic in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity and small size can lead to improved target binding, increased metabolic stability, and enhanced membrane permeability.

This document presents a robust and reproducible synthesis for 4-amino-6-fluoroquinazoline derivatives, designed to be accessible and adaptable for both academic and industrial research settings.

Overall Synthetic Strategy

The synthesis is designed as a linear, three-step process commencing with the commercially available 2-amino-5-fluorobenzonitrile. The strategy hinges on the sequential construction and functionalization of the quinazoline ring system.

  • Step 1: Cyclization - Formation of the pyrimidine ring to create the quinazolinone core.

  • Step 2: Chlorination - Activation of the 4-position via conversion of the hydroxyl group (in the tautomeric amide form) to a reactive chloro group.

  • Step 3: Amination - Introduction of the key amino functionality at the 4-position through a nucleophilic aromatic substitution (SNAr) reaction.

The complete workflow is illustrated below.

Synthetic_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination cluster_2 Step 3: Amination (SNAr) A 2-Amino-5-fluorobenzonitrile B 6-Fluoroquinazolin-4(3H)-one A->B Formamide, 180°C C 4-Chloro-6-fluoroquinazoline B->C POCl₃, Reflux D 4-Amino-6-fluoroquinazoline C->D NH₃/Isopropanol, Heat

Figure 1: Overall synthetic workflow for 4-amino-6-fluoroquinazoline.

Experimental Protocols & Mechanistic Insights

Part 1: Synthesis of 6-Fluoroquinazolin-4(3H)-one (Intermediate 1)

Causality & Experimental Choice: The synthesis begins with the construction of the fundamental quinazoline ring. 2-Amino-5-fluorobenzonitrile is an ideal starting material as it already contains the required aniline nitrogen, the cyano group which will form part of the pyrimidine ring, and the crucial fluorine substituent at the correct position.[8] Formamide serves a dual role as both a reactant, providing the C2 carbon and N3 nitrogen of the quinazoline ring, and as a high-boiling solvent, facilitating the high temperatures required for the cyclization reaction. This one-pot cyclization is a common and efficient method for creating the quinazolinone core.[9]

Detailed Protocol:

  • Reagent Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-fluorobenzonitrile (10.0 g, 73.5 mmol).

  • Reaction Initiation: Add formamide (100 mL) to the flask.

  • Heating: Heat the reaction mixture to 180°C in an oil bath and maintain this temperature for 4-5 hours, stirring continuously. Monitor the reaction's progress using Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).

  • Work-up: After completion, cool the reaction mixture to room temperature. A solid precipitate will form.

  • Isolation: Pour the mixture into 200 mL of cold water and stir for 30 minutes. Filter the resulting solid using a Büchner funnel.

  • Purification: Wash the collected solid thoroughly with cold water (3 x 50 mL) and then with a small amount of cold ethanol (20 mL) to remove residual formamide.

  • Drying: Dry the purified solid in a vacuum oven at 60-70°C to a constant weight to yield 6-fluoroquinazolin-4(3H)-one as an off-white solid.

Data Summary Table:

ParameterExpected Value
Typical Yield 80-90%
Appearance Off-white to pale yellow solid
Molecular Formula C₈H₅FN₂O
Molecular Weight 164.14 g/mol
Part 2: Synthesis of 4-Chloro-6-fluoroquinazoline (Intermediate 2)

Causality & Experimental Choice: The hydroxyl group of the quinazolinone (in its lactam tautomer) is a poor leaving group. To facilitate nucleophilic substitution at the C4 position, it must be converted into a better leaving group. Chlorination using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) is the standard method for this transformation.[9][10] This reaction converts the quinazolinone into a highly reactive 4-chloroquinazoline, which is an essential intermediate for introducing the desired amino group.[1] The use of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction by forming the Vilsmeier reagent in situ, which is a more potent chlorinating agent.

Detailed Protocol:

  • Reagent Setup: To a 100 mL round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube, add 6-fluoroquinazolin-4(3H)-one (8.2 g, 50 mmol).

  • Reaction Initiation: Carefully add phosphorus oxychloride (POCl₃, 40 mL) to the flask in a fume hood. Add 2-3 drops of N,N-dimethylformamide (DMF) as a catalyst.

  • Heating: Heat the mixture to reflux (approx. 105-110°C) and maintain for 3-4 hours. The solid should dissolve as the reaction progresses.

  • Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction and should be performed slowly in a well-ventilated fume hood.

  • Neutralization & Precipitation: Continue stirring the aqueous mixture. A solid will precipitate. Neutralize the solution to pH 7-8 by the slow addition of a saturated sodium bicarbonate solution or dilute aqueous ammonia.

  • Isolation: Filter the precipitated solid, wash it with abundant cold water until the filtrate is neutral, and then dry it under vacuum.

Data Summary Table:

ParameterExpected Value
Typical Yield 85-95%
Appearance White to light brown crystalline solid
Molecular Formula C₈H₄ClFN₂
Molecular Weight 182.59 g/mol
Part 3: Synthesis of 4-Amino-6-fluoroquinazoline (Target Product)

Causality & Experimental Choice: This final step is a classic Nucleophilic Aromatic Substitution (SNAr) reaction. The electron-withdrawing nitrogen atoms in the pyrimidine ring make the C4 position of 4-chloro-6-fluoroquinazoline highly electrophilic and susceptible to attack by nucleophiles like ammonia.[1][5] The chloride ion is an excellent leaving group, facilitating the substitution. The reaction is typically performed in a protic solvent like isopropanol or ethanol, which can solvate the ions formed in the transition state. Heating is required to provide the necessary activation energy for the reaction.

Figure 2: Mechanism of the Nucleophilic Aromatic Substitution (SNAr) step.

Detailed Protocol:

  • Reagent Setup: Place 4-chloro-6-fluoroquinazoline (9.1 g, 50 mmol) in a sealed pressure vessel or a heavy-walled, sealable tube.

  • Reaction Medium: Add a solution of ammonia in isopropanol (7N, 100 mL).

  • Heating: Seal the vessel tightly and heat it to 120-130°C for 6-8 hours with stirring. Caution: Ensure the pressure vessel is rated for the temperature and pressure that will be generated.

  • Work-up: After the reaction period, cool the vessel to room temperature. A solid product will have precipitated.

  • Isolation: Filter the reaction mixture to collect the solid.

  • Purification: Wash the solid with a small amount of cold isopropanol to remove any unreacted starting material.

  • Drying: Dry the product in a vacuum oven to yield pure 4-amino-6-fluoroquinazoline. Further purification can be achieved by recrystallization from ethanol if necessary.

Data Summary Table:

ParameterExpected Value
Typical Yield 75-85%
Appearance White or off-white solid
Molecular Formula C₈H₆FN₃
Molecular Weight 163.15 g/mol

Troubleshooting and Field-Proven Insights

  • Moisture Sensitivity: The chlorination step (Part 2) is highly sensitive to moisture. Phosphorus oxychloride reacts violently with water.[10] Ensure all glassware is oven-dried and the reaction is conducted under anhydrous conditions (e.g., using a drying tube) to prevent decomposition of the reagent and ensure high yields.

  • Reaction Monitoring: For all steps, TLC is an effective tool for monitoring reaction progress. The disappearance of the starting material spot and the appearance of the product spot indicate completion. For more precise analysis, especially in a GMP environment, HPLC is recommended.

  • Amination Variants: The protocol in Part 3 uses ammonia to produce the primary 4-amino derivative. This method is highly adaptable. By substituting ammonia with primary or secondary amines, a diverse library of N-substituted 4-amino-6-fluoroquinazoline derivatives can be synthesized.[1][11] Reaction conditions may need to be optimized for less reactive amines.

  • Safety Precautions: Phosphorus oxychloride is highly corrosive and toxic.[10] All manipulations should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The amination step involves heating a sealed vessel and generates pressure; use appropriate safety shields and pressure-rated equipment.

Conclusion

This application note details a reliable and efficient three-step synthesis of 4-amino-6-fluoroquinazoline, a key scaffold for the development of novel therapeutics. By starting from 2-amino-5-fluorobenzonitrile, the protocol proceeds through cyclization, chlorination, and amination to yield the target compound in good overall yield. The provided insights into the rationale behind procedural choices and potential troubleshooting steps are intended to empower researchers to successfully implement and adapt this synthesis for their specific drug discovery programs.

References

Application Notes & Protocols: A Framework for Evaluating the Antibacterial Efficacy of 6-Fluoroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the discovery and rigorous evaluation of novel antibacterial agents. Quinazoline derivatives have emerged as a promising class of compounds with a wide spectrum of biological activities.[1] This application note presents a comprehensive experimental framework for characterizing the antibacterial activity of a specific derivative, 6-fluoroquinazoline. We provide an integrated series of protocols, from initial susceptibility testing to preliminary mechanism of action studies, designed for researchers in microbiology, medicinal chemistry, and drug development. The methodologies are grounded in standards set forth by the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility. This guide emphasizes the scientific rationale behind each protocol, offering insights into experimental design and data interpretation to build a robust preclinical data package for this promising compound.

Introduction: The Rationale for Investigating 6-Fluoroquinazoline

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, known to be a core component of various pharmacologically active agents.[2] Recent studies have highlighted that quinazolinone derivatives, in particular, exhibit significant antimicrobial properties against a range of pathogenic bacteria, including clinically relevant strains like Staphylococcus aureus and Streptococcus pneumoniae.[3] The incorporation of a fluorine atom at the C-6 position, a common strategy in the development of quinolone antibiotics, is hypothesized to enhance antibacterial potency by improving cellular uptake and target enzyme inhibition.[4]

Our working hypothesis is that 6-fluoroquinazoline, like the structurally related fluoroquinolones, exerts its antibacterial effect by targeting essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[5][6] These enzymes are critical for bacterial DNA replication, transcription, and repair, making them validated and highly attractive targets for antibiotic development.[7][8] Inhibition of these enzymes leads to the cessation of DNA synthesis and ultimately, bacterial cell death.[1]

This document outlines a logical, multi-stage workflow to systematically test this hypothesis and build a comprehensive profile of 6-fluoroquinazoline's antibacterial activity.

Experimental Workflow Overview

The evaluation of a novel antibacterial agent follows a hierarchical progression. We begin with a broad assessment of its inhibitory activity against a panel of bacteria, followed by a determination of its killing kinetics. Finally, we investigate the specific molecular mechanism.

Antibacterial_Testing_Workflow cluster_0 Phase 1: Potency Assessment cluster_1 Phase 2: Dynamic Activity cluster_2 Phase 3: Mechanism of Action (MoA) MIC Determination of Minimum Inhibitory Concentration (MIC) MBC Determination of Minimum Bactericidal Concentration (MBC) MIC->MBC Defines concentration for bactericidal testing TimeKill Time-Kill Kinetic Assay MBC->TimeKill Informs concentrations (e.g., 2x, 4x MIC) GyraseAssay DNA Gyrase Inhibition Assay TimeKill->GyraseAssay Confirms lethal activity, justifying MoA studies TopoIVAssay Topoisomerase IV Inhibition Assay GyraseAssay->TopoIVAssay Differentiates between primary targets MembraneAssay Membrane Potential Assay TopoIVAssay->MembraneAssay Investigates secondary or off-target effects

Caption: Hierarchical workflow for evaluating 6-fluoroquinazoline antibacterial activity.

Phase 1: Potency Assessment - MIC and MBC Determination

The initial step is to quantify the compound's potency. This is achieved by determining the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

Scientific Rationale
  • MIC: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9] It is the gold-standard measure of a compound's inhibitory activity and is essential for comparing its potency against different bacterial strains.[10][11]

  • MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[12] Comparing the MBC to the MIC (the MBC/MIC ratio) helps classify the compound as either bactericidal (kills bacteria, typically an MBC/MIC ratio of ≤4) or bacteriostatic (inhibits growth but does not kill, ratio >4).[13] This distinction is critical for clinical applications.

Protocol: Broth Microdilution for MIC Determination (CLSI M07 Guideline)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M07 guideline, which provides a standardized method for dilution antimicrobial susceptibility tests for aerobically growing bacteria.[9][10][14][15][16]

Materials:

  • 6-fluoroquinazoline (stock solution prepared in Dimethyl Sulfoxide - DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U-bottom microtiter plates

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel pipette

  • Sterile saline (0.85%)

Procedure:

  • Inoculum Preparation: a. From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism. b. Transfer colonies to a tube of sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[17] Verify using a spectrophotometer at 625 nm (absorbance 0.08-0.13). d. Within 15 minutes, dilute this standardized suspension 1:150 in CAMHB to achieve a final target inoculum of 5 x 10⁵ CFU/mL.

  • Plate Setup (Serial Dilution): a. Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate. b. Prepare a starting concentration of 6-fluoroquinazoline in CAMHB that is twice the highest desired final concentration. Add 200 µL of this solution to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting. d. Continue this serial transfer from well 2 to well 10. Discard 100 µL from well 10. e. Well 11 serves as the Growth Control (inoculum, no compound). f. Well 12 serves as the Sterility Control (broth only, no inoculum).

  • Inoculation: a. Using a multichannel pipette, add 100 µL of the final bacterial inoculum (prepared in step 1d) to wells 1 through 11. This halves the drug concentration in each well to the final desired test concentration. b. The final volume in each well will be 200 µL (wells 1-11) or 100 µL (well 12).

  • Incubation: a. Cover the plate and incubate at 35°C ± 2°C in ambient air for 16-20 hours.[17]

  • Result Interpretation: a. The MIC is the lowest concentration of 6-fluoroquinazoline that completely inhibits visible growth (i.e., the first clear well).[9][17] b. The growth control (well 11) must show distinct turbidity. The sterility control (well 12) must remain clear.

Protocol: MBC Determination

Procedure:

  • Following MIC determination, select the wells showing no visible growth (the MIC well and wells with higher concentrations).

  • Mix the contents of each well thoroughly by pipetting.

  • Plate 100 µL from each of these wells onto a fresh, antibiotic-free Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

  • The MBC is the lowest concentration that resulted in ≥99.9% killing. This is determined by identifying the plate with ≤0.1% of the original inoculum surviving (e.g., if the initial inoculum was 5 x 10⁵ CFU/mL, the MBC plate should have ≤50 colonies).

Data Presentation and Troubleshooting
ParameterS. aureus ATCC 29213E. coli ATCC 25922Norfloxacin (Control)
MIC (µg/mL) 240.25
MBC (µg/mL) 480.5
MBC/MIC Ratio 222
Interpretation BactericidalBactericidalBactericidal

Troubleshooting:

  • No growth in control well: Inoculum may be non-viable or too low. Re-check inoculum preparation and viability.

  • Growth in sterility control: Contamination of broth or plate. Repeat with fresh, sterile materials.

  • MICs higher/lower than expected: Inoculum density is critical. An inoculum that is too heavy will lead to falsely high MICs, while one that is too light will result in falsely low MICs. Always standardize the inoculum precisely.[18][19]

Phase 2: Dynamic Activity - Time-Kill Kinetics

While MIC/MBC provides a static endpoint, a time-kill assay reveals the rate of antibacterial activity.

Scientific Rationale

This dynamic assay provides crucial information on the concentration- and time-dependent killing of a compound.[19] It is the definitive method to confirm bactericidal versus bacteriostatic activity.[13] Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[12][19] This data is invaluable for predicting in vivo efficacy and dosing regimens. The protocol should adhere to CLSI M26 guidelines.[20][21][22]

Protocol: Time-Kill Assay

Materials:

  • Bacterial culture prepared to ~5 x 10⁵ CFU/mL in CAMHB as in the MIC protocol.

  • 6-fluoroquinazoline stock solution.

  • Sterile flasks or tubes.

  • Shaking incubator (37°C).

  • MHA plates for colony counting.

  • Sterile saline for dilutions.

Procedure:

  • Setup: Prepare flasks containing the standardized bacterial inoculum in CAMHB. Include separate flasks for:

    • Growth Control (no drug).

    • Vehicle Control (DMSO only, if applicable).

    • 6-fluoroquinazoline at various concentrations (e.g., 1x, 2x, 4x, and 8x the predetermined MIC).

  • Sampling: a. At time 0 (immediately after adding the compound) and at subsequent time points (e.g., 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask. b. Perform 10-fold serial dilutions of the aliquot in sterile saline. c. Plate 100 µL of appropriate dilutions onto MHA plates.

  • Incubation & Counting: Incubate plates at 35°C for 18-24 hours. Count the colonies on plates that yield 30-300 colonies to calculate the CFU/mL for each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A ≥3-log₁₀ reduction compared to the time 0 count indicates bactericidal activity.

Phase 3: Elucidating the Mechanism of Action

Based on the structural similarity to fluoroquinolones, the primary hypothesis is the inhibition of bacterial type II topoisomerases.

MoA_Hypothesis Compound 6-Fluoroquinazoline Gyrase DNA Gyrase (GyrA/GyrB) Compound->Gyrase Inhibits TopoIV Topoisomerase IV (ParC/ParE) Compound->TopoIV Inhibits DNA_Rep DNA Replication & Transcription Blocked Gyrase->DNA_Rep TopoIV->DNA_Rep CellDeath Bacterial Cell Death DNA_Rep->CellDeath

Caption: Hypothesized mechanism of action for 6-fluoroquinazoline.

Protocol: DNA Gyrase and Topoisomerase IV Inhibition Assays

Scientific Rationale: DNA gyrase introduces negative supercoils into DNA, while Topoisomerase IV is primarily responsible for decatenating (unlinking) daughter chromosomes after replication.[1][7] Both are essential for bacterial viability.[8] In vitro assays using purified enzymes can directly measure the inhibitory activity of a compound. Commercial kits are available that simplify these complex assays.[2][23][24][25]

General Protocol (using a commercial fluorescence-based kit):

  • Principle: These assays often use a DNA substrate (e.g., relaxed plasmid for supercoiling by gyrase, or catenated DNA for decatenation by Topo IV). The reaction product is then separated from the substrate, and one fraction is quantified using a DNA-intercalating fluorescent dye.[23]

  • Reaction Setup: a. In a microplate well, combine the assay buffer, ATP (required for both enzymes), and the DNA substrate. b. Add varying concentrations of 6-fluoroquinazoline or a known inhibitor control (e.g., ciprofloxacin). c. Initiate the reaction by adding the purified enzyme (E. coli DNA Gyrase or S. aureus Topoisomerase IV). d. Incubate at the recommended temperature (e.g., 37°C) for a specified time (e.g., 30-60 minutes).

  • Stopping the Reaction & Separation: a. Stop the reaction by adding a solution containing EDTA and/or a protein denaturant. b. Separate the product (e.g., supercoiled or decatenated DNA) from the substrate using a filter plate or spin column.

  • Quantification: a. Add a fluorescent dye (e.g., PicoGreen) to the separated product. b. Measure fluorescence intensity using a plate reader (e.g., Ex/Em ~485/535 nm).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-drug control. Determine the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity.

Protocol: Bacterial Membrane Potential Assay

Scientific Rationale: Some antibacterial agents disrupt the bacterial cell membrane, leading to a collapse of the membrane potential, which is fatal for the cell. This assay serves to determine if 6-fluoroquinazoline has a direct effect on membrane integrity, which could be a primary or secondary mechanism of action. The voltage-sensitive dye DiSC₃(5) is commonly used for this purpose.[17][26][27] It accumulates in polarized (healthy) cells, which quenches its fluorescence. Depolarization of the membrane causes the dye to be released, resulting in an increase in fluorescence.

Materials:

  • Voltage-sensitive fluorescent dye DiSC₃(5) (stock in DMSO).

  • Bacterial cells grown to mid-log phase (OD₆₀₀ ~0.5).

  • HEPES buffer containing glucose.

  • Valinomycin (a potassium ionophore used as a positive control for depolarization).

  • Black, clear-bottom 96-well plates.

  • Fluorescence plate reader.

Procedure:

  • Cell Preparation: a. Grow bacteria to mid-log phase. b. Harvest cells by centrifugation, wash, and resuspend in HEPES buffer with glucose to an OD₆₀₀ of 0.05.[27]

  • Dye Loading: a. Add DiSC₃(5) to the cell suspension to a final concentration of ~1 µM.[26] b. Incubate in the dark with shaking for ~30-60 minutes to allow the dye to accumulate and the signal to stabilize (quench).

  • Measurement: a. Transfer 200 µL of the cell/dye suspension to the wells of the microplate. b. Place the plate in a fluorescence reader (Excitation ~622 nm, Emission ~670 nm).[27] c. Record a baseline fluorescence reading for 2-3 minutes. d. Add different concentrations of 6-fluoroquinazoline (and valinomycin as a positive control) to the wells. e. Immediately begin kinetic measurement of fluorescence intensity for at least 30 minutes.

  • Data Analysis: An increase in fluorescence intensity upon addition of the compound indicates membrane depolarization.

Conclusion and Future Directions

This application note provides a validated, stepwise approach to characterize the antibacterial activity of 6-fluoroquinazoline. By following these CLSI-grounded protocols, researchers can generate a robust dataset encompassing potency (MIC/MBC), killing kinetics (time-kill), and the primary mechanism of action (topoisomerase inhibition). The data generated will form a critical foundation for further preclinical development, including spectrum of activity studies against resistant strains, toxicology assessments, and eventual in vivo efficacy models. The logical progression from broad phenotypic screening to specific molecular target investigation ensures a comprehensive and scientifically rigorous evaluation of this promising new antibacterial candidate.

References

Application Notes and Protocols for the Functionalization of the 6-Fluoroquinazoline Core

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the 6-Fluoroquinazoline Scaffold

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a fluorine atom at the 6-position of the quinazoline nucleus is a key strategic modification in drug design. This substitution can significantly enhance metabolic stability, improve bioavailability, and modulate binding interactions with target proteins, making the 6-fluoroquinazoline core a highly valuable building block in modern drug discovery.[1] This guide provides a detailed overview of the primary strategies for the functionalization of the 6-fluoroquinazoline core, with a focus on explaining the chemical principles that underpin these methodologies and offering detailed protocols for their implementation.

Understanding the Reactivity of the 6-Fluoroquinazoline Core

The functionalization of the 6-fluoroquinazoline core is largely governed by the electronic properties of the heterocyclic ring system. The two nitrogen atoms in the pyrimidine ring act as electron-withdrawing groups, which significantly influences the reactivity of the carbocyclic and heterocyclic rings. This electronic characteristic is central to the regioselectivity observed in many substitution reactions.

For derivatives such as 6-fluoro-2,4-dichloroquinazoline, the carbon at the 4-position is the most electrophilic and, therefore, the most susceptible to nucleophilic attack. This is a consequence of the combined electron-withdrawing effects of the adjacent nitrogen atom and the chlorine substituent. As a result, nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions will preferentially occur at the C4 position.[3][4] Functionalization at the C2 position is also possible but generally requires more forcing conditions or a strategic blocking/deactivation of the C4 position.[5]

Part 1: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

Nucleophilic aromatic substitution is a cornerstone for introducing a wide array of functionalities, particularly nitrogen and oxygen nucleophiles, onto the 6-fluoroquinazoline scaffold. The reaction proceeds via a stepwise addition-elimination mechanism, forming a transient Meisenheimer complex.[6]

Causality Behind Experimental Choices:
  • Solvent: Polar aprotic solvents such as isopropanol, dioxane, or dimethylformamide (DMF) are typically employed to facilitate the reaction between the charged nucleophile and the aromatic substrate.

  • Base: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is often added to neutralize the HCl generated during the reaction, preventing the protonation of the nucleophile and driving the reaction to completion.

  • Temperature: While some reactions with highly reactive nucleophiles can proceed at room temperature, heating is often necessary to overcome the activation energy for the formation of the Meisenheimer complex.[4]

Protocol 1: Synthesis of 4-Anilino-6-fluoroquinazoline Derivatives

This protocol describes the synthesis of a 4-anilino-6-fluoroquinazoline derivative, a common structural motif in kinase inhibitors.

Materials:

  • 6-Fluoro-4-chloroquinazoline

  • Substituted aniline (e.g., 3-chloro-4-fluoroaniline)

  • N,N-diisopropylethylamine (DIPEA)

  • Dioxane

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a round-bottom flask, add 6-fluoro-4-chloroquinazoline (1.0 eq), the substituted aniline (1.0 eq), and dioxane.

  • Add DIPEA (3.6 eq) to the mixture.

  • Stir the reaction mixture at 80°C for 12 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-anilino-6-fluoroquinazoline derivative.[4]

Data Presentation:

EntryNucleophileProductYield (%)
13-chloro-4-fluoroaniline4-(3-chloro-4-fluorophenyl)amino-6-fluoroquinazoline>90
23-ethynylaniline4-(3-ethynylphenyl)amino-6-fluoroquinazoline>90

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide variety of substituents onto the 6-fluoroquinazoline core.[7][8] These reactions typically involve an oxidative addition of the halo-quinazoline to a Pd(0) complex, followed by transmetalation with a coupling partner and reductive elimination to yield the product and regenerate the catalyst.[9]

A. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide.

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) source, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, and a phosphine ligand are essential for the catalytic cycle. The choice of ligand can significantly impact reaction efficiency.

  • Base: A base, such as K₃PO₄ or Cs₂CO₃, is required for the transmetalation step.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often used to dissolve both the organic and inorganic reagents.

Protocol 2: Suzuki-Miyaura Coupling of 6-Fluoro-4-chloroquinazoline with an Arylboronic Acid

Materials:

  • 6-Fluoro-4-chloroquinazoline

  • Arylboronic acid (e.g., phenylboronic acid)

  • Pd(PPh₃)₄

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane/Water (4:1)

  • Round-bottom flask

  • Inert atmosphere setup (nitrogen or argon)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • In a round-bottom flask, combine 6-fluoro-4-chloroquinazoline (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Add Pd(PPh₃)₄ (0.05 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (as monitored by TLC).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford the 4-aryl-6-fluoroquinazoline.[10]

B. Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds, providing a complementary approach to classical SNAr for the synthesis of aminoquinazolines.[11][12]

Causality Behind Experimental Choices:

  • Catalyst and Ligand: This reaction typically employs a palladium precursor and a bulky, electron-rich phosphine ligand (e.g., Xantphos, BINAP) to facilitate the reductive elimination step.[13][14]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) is crucial for the deprotonation of the amine.

  • Solvent: Anhydrous, deoxygenated aprotic solvents like toluene or dioxane are used to prevent catalyst deactivation.

Protocol 3: Buchwald-Hartwig Amination of 6-Fluoro-4-chloroquinazoline

Materials:

  • 6-Fluoro-4-chloroquinazoline

  • Amine (e.g., morpholine)

  • Pd₂(dba)₃

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a Schlenk tube, add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous toluene, followed by 6-fluoro-4-chloroquinazoline (1.0 eq), the amine (1.2 eq), and NaOtBu (1.4 eq).

  • Seal the tube and heat the reaction mixture to 100°C with stirring.

  • Monitor the reaction by TLC.

  • Once complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.[13]

C. Sonogashira Coupling: C-C (alkyne) Bond Formation

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, a valuable transformation for introducing alkynyl moieties that can serve as handles for further functionalization.[15][16]

Causality Behind Experimental Choices:

  • Dual Catalysis: This reaction uniquely employs a palladium catalyst (typically Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). The palladium facilitates the main cross-coupling cycle, while the copper activates the alkyne.[7]

  • Base: An amine base, such as triethylamine (NEt₃), is used both as a solvent and to neutralize the HX formed.

  • Solvent: The reaction is often carried out in a polar aprotic solvent like DMF or THF.

Protocol 4: Sonogashira Coupling of 6-Fluoro-4-chloroquinazoline with a Terminal Alkyne

Materials:

  • 6-Fluoro-4-chloroquinazoline

  • Terminal alkyne (e.g., phenylacetylene)

  • Pd(PPh₃)₂Cl₂

  • Copper(I) iodide (CuI)

  • Triethylamine (NEt₃)

  • Anhydrous DMF

  • Schlenk flask

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a Schlenk flask, add 6-fluoro-4-chloroquinazoline (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous DMF and NEt₃.

  • Add the terminal alkyne (1.2 eq) dropwise.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50°C) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 4-alkynyl-6-fluoroquinazoline.[17]

Part 3: Functionalization at the C2-Position

As previously mentioned, the C2 position is less reactive than the C4 position. Therefore, selective functionalization at C2 often requires the C4 position to be blocked or to have already been functionalized.[5]

Strategies for C2 Functionalization:
  • Sequential Functionalization: First, functionalize the C4 position using one of the methods described above. Then, with the more reactive site occupied, the C2 position can be targeted under more forcing conditions or with a different cross-coupling reaction.

  • C-H Activation: Direct C-H activation at the C2 position is an emerging and powerful strategy, though it often requires specific directing groups and specialized catalysts.[18]

  • Sulfonyl Group "Dance": A novel method involves the use of a sulfonyl group at C4, which, upon reaction with an azide, can rearrange to the C2 position, allowing for subsequent C2-selective nucleophilic substitution.[5]

Protocol 5: Sequential Functionalization - Suzuki Coupling at C2 of a 4-Substituted-2-chloro-6-fluoroquinazoline

This protocol assumes the starting material is a 2-chloro-4-substituted-6-fluoroquinazoline, prepared via a method similar to those in Part 1 or 2.

Materials:

  • 2-Chloro-4-substituted-6-fluoroquinazoline

  • Arylboronic acid

  • Pd(dppf)Cl₂

  • Potassium acetate (KOAc)

  • Anhydrous dioxane

  • Schlenk tube

  • Standard laboratory glassware for work-up and purification

Procedure:

  • In a Schlenk tube, combine the 2-chloro-4-substituted-6-fluoroquinazoline (1.0 eq), arylboronic acid (1.5 eq), and KOAc (3.0 eq).

  • Add Pd(dppf)Cl₂ (0.1 eq).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous dioxane.

  • Heat the reaction mixture to 120°C with stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water.

  • Extract with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify by column chromatography to obtain the 2,4-disubstituted-6-fluoroquinazoline.

Visualization of Key Methodologies

Diagram 1: Regioselective Functionalization Pathways

G start 6-Fluoro-2,4-dichloroquinazoline c4_func C4-Functionalization (SNAr, Suzuki, etc.) start->c4_func High Regioselectivity (Milder Conditions) c2_func C2-Functionalization (e.g., Suzuki) c4_func->c2_func Sequential Reaction (Forcing Conditions) product 2,4-Disubstituted-6-fluoroquinazoline c2_func->product

Caption: Regioselective functionalization of 6-fluoro-2,4-dichloroquinazoline.

Diagram 2: Palladium-Catalyzed Cross-Coupling Catalytic Cycle

G pd0 Pd(0)L2 oa Oxidative Addition pd0->oa pd2_complex Ar-Pd(II)L2-X oa->pd2_complex + Ar-X tm Transmetalation pd2_complex->tm pd2_coupled Ar-Pd(II)L2-R tm->pd2_coupled + R-M re Reductive Elimination pd2_coupled->re re->pd0 Forms Product product Ar-R re->product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Fluoroquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 6-Fluoroquinazolin-4-ol (CAS: 16499-56-2). This document is designed for researchers, medicinal chemists, and process development professionals. This compound is a critical heterocyclic building block in the development of novel pharmaceuticals, particularly kinase inhibitors and other therapeutic agents.[1][2] Achieving a high yield and purity is paramount for downstream applications.

This guide provides a detailed, optimized protocol, in-depth troubleshooting advice in a question-and-answer format, and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges and improve your experimental outcomes.

Part 1: Optimized Synthesis Protocol

The most common and direct method for synthesizing this compound is the cyclization of 2-amino-5-fluorobenzoic acid with formamide.[3][4] Formamide serves as both the solvent and the source for the C2 carbon of the quinazolinone ring.

Experimental Protocol: Cyclization of 2-Amino-5-fluorobenzoic Acid

Materials:

  • 2-Amino-5-fluorobenzoic acid (1 equiv.)

  • Formamide (10-15 equiv.)

  • Deionized Water

  • Ethanol

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-fluorobenzoic acid (1.0 equiv.).

  • Add an excess of formamide (10-15 equiv.).

  • Heat the reaction mixture to 130-140 °C and stir for 4-6 hours. The reaction should be monitored for the consumption of the starting material.

  • Reaction Monitoring: Progress can be tracked via Thin-Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (e.g., 7:3 v/v). Visualize spots under UV light (254 nm). The product will have a lower Rf value than the starting amino acid.

  • Upon completion, cool the reaction mixture to approximately 60 °C.[5]

  • Slowly add deionized water (approx. 10 volumes relative to the formamide) to the cooled mixture while stirring. The product will precipitate out of the solution.

  • Continue stirring for 30 minutes in an ice bath to maximize precipitation.

  • Isolate the crude product by vacuum filtration.

  • Wash the filter cake thoroughly with cold deionized water to remove residual formamide.

  • Further wash the solid with a small amount of cold ethanol to remove organic impurities.

  • Dry the resulting white to off-white solid under vacuum to a constant weight. A typical yield for this unoptimized procedure is often moderate, but optimization can significantly increase it.

Part 2: Reaction Mechanism & Visualization

The reaction proceeds via an initial acylation of the amino group by formamide, followed by an intramolecular cyclization and dehydration to form the final quinazolinone ring system.

reaction_mechanism A 2-Amino-5-fluorobenzoic Acid + Formamide B N-Formyl Intermediate A->B Acylation (Heat) C Cyclized Dihydroxy Intermediate B->C Intramolecular Cyclization D This compound C->D Dehydration (-H2O)

Caption: Reaction mechanism for this compound synthesis.

Part 3: Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during the synthesis.

Issue 1: Low or No Product Yield

Q: My reaction has run for several hours, but the yield is very low, or I've only recovered the starting material. What went wrong?

A: This is a common issue that can stem from several factors. Let's break down the potential causes and solutions.

  • Cause 1: Insufficient Temperature. The cyclization step requires significant thermal energy to overcome the activation barrier.[6]

    • Solution: Ensure your reaction temperature is maintained consistently within the 130-160 °C range. Use an oil bath and a calibrated thermometer for accurate temperature control. Temperatures below 125 °C often result in a sluggish or stalled reaction.[6]

  • Cause 2: Presence of Moisture. Water in the reaction mixture can hydrolyze formamide, reducing its effectiveness, and can interfere with the intermediates.

    • Solution: Use high-purity, dry reagents. While formamide is hygroscopic, using a freshly opened bottle is best practice. Ensure all glassware is thoroughly dried before use.

  • Cause 3: Insufficient Reaction Time. Complex syntheses may not proceed to completion within a standard timeframe.

    • Solution: Monitor the reaction closely using TLC.[7] If starting material is still present after the recommended 4-6 hours, consider extending the reaction time. Continue heating and take aliquots every 1-2 hours until the starting material spot on the TLC plate has disappeared or is very faint.

  • Cause 4: Inefficient Precipitation. The product may be partially soluble in the water/formamide mixture if not cooled sufficiently or if an insufficient volume of water is used.

    • Solution: Ensure the reaction mixture is cooled to at least room temperature, preferably in an ice bath, after the addition of water. Use a generous volume of cold water (at least 10x the volume of formamide) to minimize solubility losses.

Issue 2: Product Impurity and Discoloration

Q: My final product is a brown or dark-colored powder, not the expected white solid. What causes this, and how can I fix it?

A: Discoloration is almost always a sign of impurity formation, typically from thermal degradation.

  • Cause 1: Excessive Heat. While high temperatures are necessary, exceeding ~180 °C can cause the starting materials and the product to decompose, generating colored polymeric byproducts.

    • Solution: Maintain strict temperature control. Do not let the reaction temperature exceed 160 °C. Microwave-assisted synthesis can sometimes offer better control over heating and shorter reaction times, potentially improving yields and purity.[8][9]

  • Cause 2: Inadequate Purification. Residual formamide or other high-boiling impurities can be trapped in the product.

    • Solution: After filtration, wash the crude product extensively with cold water. A final wash or trituration with a solvent like cold ethanol or diethyl ether can help remove less polar impurities. For very impure products, recrystallization from a suitable solvent (e.g., ethanol, DMF/water) is the most effective purification method.

Issue 3: Reaction Stalls or Proceeds Slowly

Q: TLC analysis shows both starting material and product, but the ratio isn't changing even with extended heating. Why has the reaction stopped?

A: A stalled reaction often points to an equilibrium state being reached under suboptimal conditions or reagent degradation.

  • Cause 1: Insufficient Formamide. Formamide acts as both reactant and solvent. If the ratio of formamide to the amino acid is too low, the reaction kinetics can be poor.

    • Solution: Use a significant excess of formamide (10-15 equivalents). This ensures the reaction environment favors the forward reaction according to Le Chatelier's principle.

  • Cause 2: Purity of Starting Material. Impurities in the 2-amino-5-fluorobenzoic acid can inhibit the reaction.

    • Solution: Verify the purity of your starting material by melting point or spectroscopic analysis. If necessary, purify it by recrystallization before starting the synthesis.

Part 4: Frequently Asked Questions (FAQs)

Q1: Why is such a large excess of formamide used? A: Formamide serves two purposes: it is the solvent for the reaction and the source of the C2-H unit of the quinazolinone ring.[3][4] A large excess is used to ensure the starting material remains dissolved and to drive the reaction equilibrium towards product formation.

Q2: Can other reagents be used instead of formamide? A: Yes, other methods exist for quinazolinone synthesis. For example, anthranilic acid can be reacted with orthoesters or other one-carbon sources.[10] However, the reaction with formamide is one of the most direct and widely used methods for this specific scaffold due to its simplicity and atom economy.[6]

Q3: What is the expected melting point of this compound? A: The literature melting point is approximately 250 °C.[11] A significantly lower or broader melting range indicates the presence of impurities.

Q4: My product seems to be insoluble in common organic solvents for NMR. What should I do? A: this compound has limited solubility in many common solvents like chloroform and ethyl acetate due to its planar, hydrogen-bonding structure. It is typically soluble in more polar aprotic solvents like DMSO-d6 or DMF. For NMR analysis, DMSO-d6 is the recommended solvent.

Part 5: Optimization Strategies Summary

To maximize yield and purity, careful control over key reaction parameters is essential. The following table summarizes the impact of these variables.

ParameterRange/ConditionEffect on YieldEffect on PurityRationale & Citation
Temperature 130 - 160 °CIncreases with temperatureDecreases above 160°CBalances reaction rate against thermal decomposition.[9]
Reaction Time 4 - 8 hoursIncreases with timeCan decrease if too longAllows reaction to reach completion; excessive time at high temp can cause degradation.[12]
Formamide Ratio 10 - 15 equiv.Increases with higher ratioGenerally unaffectedA large excess acts as both solvent and reagent, driving the reaction forward.
Workup Cold Water PrecipitationHighCrucial for purityEfficiently precipitates the product while washing away excess formamide.
Part 6: Troubleshooting Workflow

If you encounter issues, follow this logical workflow to diagnose the problem.

troubleshooting_workflow decision decision action action start Low Yield or Impure Product check_temp Was Temp 130-160°C? start->check_temp check_time Was Reaction Monitored to Completion (TLC)? check_temp->check_time Yes action_temp Action: Adjust & Maintain Temperature Accurately check_temp->action_temp No check_reagents Were Reagents High Purity & Dry? check_time->check_reagents Yes action_time Action: Extend Reaction Time, Monitoring with TLC check_time->action_time No check_workup Was Product Washed Thoroughly? check_reagents->check_workup Yes action_reagents Action: Use Fresh/Dry Reagents check_reagents->action_reagents No action_workup Action: Recrystallize Product or Re-wash Thoroughly check_workup->action_workup No end Improved Synthesis Outcome check_workup->end Yes action_temp->end action_time->end action_reagents->end action_workup->end

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Optimization of Quinazoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinazoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing quinazoline synthesis. Here, we will address common challenges, provide detailed troubleshooting protocols, and answer frequently asked questions to help you navigate the complexities of these important reactions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about quinazoline synthesis to build a strong foundational understanding.

Q1: What are the most common synthetic routes to quinazolines and quinazolinones, and what are their key considerations?

A1: Several named reactions are cornerstones of quinazoline synthesis, each with its own advantages. The choice often depends on the availability of starting materials and the desired substitution pattern.

  • Friedländer Synthesis: This is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound with an active α-methylene group.[1][2] It can be catalyzed by either acids or bases.[1] A key challenge is the limited availability of the required 2-aminoaryl aldehyde/ketone precursors.[3]

  • Niementowski Quinazoline Synthesis: This route involves the reaction of anthranilic acids with amides to form 3,4-dihydroquinazolin-4(3H)-ones.[4] It is a versatile method for creating the quinazolinone core, which is a "privileged structure" in drug discovery.[4][5] Traditional methods often require high temperatures and long reaction times, but microwave-assisted protocols can significantly improve efficiency.[5][6]

  • Modern Transition-Metal-Catalyzed Routes: Many modern methods utilize transition metals like copper, palladium, and rhodium to construct the quinazoline core, often with high atom economy and milder conditions.[7][8] These methods can tolerate a wide range of functional groups but may require careful optimization of catalysts, ligands, and reaction conditions.[7][9]

Q2: How critical is the choice of solvent in quinazoline synthesis?

A2: The solvent is a critical parameter that can dramatically influence reaction outcomes.[10] Its polarity can affect reactant solubility, reaction rates, and even the reaction pathway itself.

  • Polar vs. Non-polar: In many cases, polar solvents favor the desired C-N bond formation to yield quinazolines, while non-polar solvents may promote the formation of benzimidazole byproducts.[10] For the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO2, highly polar solvents like DMF and water provide excellent yields (85-91%), whereas non-polar solvents like toluene and THF are ineffective.[11][12]

  • Solvent Screening: It is often necessary to perform a solvent screen using small-scale reactions to identify the optimal medium for a specific substrate combination.[11] Common choices include DMF, DMSO, ethanol, acetonitrile, toluene, and water.[10][11]

Q3: What role does microwave irradiation play in modern quinazoline synthesis?

A3: Microwave-assisted organic synthesis (MAOS) has become a powerful tool for synthesizing quinazolines and quinazolinones.[6] The primary advantages include significantly reduced reaction times, often improved yields, and lower energy input compared to conventional heating.[6][13] Many classical syntheses, like the Niementowski reaction, which traditionally require harsh conditions, have been adapted to microwave protocols with great success.[5][6] Microwave-assisted methods can also enable solvent-free reactions, contributing to greener chemistry principles.[13]

Part 2: Troubleshooting Guide

This section provides a question-and-answer guide to troubleshoot specific issues encountered during quinazoline synthesis experiments.

Problem 1: Low or No Product Yield

Q: My TLC/LC-MS analysis shows very little or no desired quinazoline product. What are the most common causes and how can I fix this?

A: Low or no product formation is a frequent issue stemming from several factors. A systematic approach is key to identifying the root cause.[11]

Possible Cause 1: Poor Quality of Starting Materials

Impurities in reactants are a primary culprit for low yields, as they can lead to side reactions or inhibit the desired transformation.[11]

  • Expert Insight: The purity of aldehydes, in particular, can be problematic due to their propensity for oxidation to carboxylic acids. Similarly, 2-aminobenzylamine and its derivatives can degrade upon storage.

  • Troubleshooting Protocol:

    • Verify Purity: Check the purity of all starting materials using NMR, GC-MS, or by measuring their melting point.

    • Purify Reactants: If impurities are detected, purify the materials. Liquid aldehydes can be distilled under reduced pressure, while solid reactants can be recrystallized from an appropriate solvent (e.g., ethanol, hexanes).[11]

Possible Cause 2: Suboptimal Reaction Conditions (Temperature & Time)

Many quinazoline syntheses require heating to overcome the activation energy barrier for the crucial cyclization step.[11]

  • Expert Insight: While higher temperatures can increase the reaction rate, they can also promote decomposition or the formation of undesired byproducts. It's a delicate balance.

  • Troubleshooting Protocol: Temperature Screening

    • Setup: Run a series of small-scale parallel reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C, 120 °C).[11]

    • Monitor: Track the progress of each reaction by TLC or LC-MS at regular intervals (e.g., every hour).

    • Analyze: Identify the temperature that provides the best conversion to the product with minimal side product formation.

Possible Cause 3: Inactive or Inappropriate Catalyst

For catalyzed reactions, the choice, loading, and activity of the catalyst are paramount.[11]

  • Expert Insight: Heterogeneous catalysts can lose activity over time or become "poisoned" by impurities. Homogeneous catalysts might be sensitive to air or moisture.

  • Troubleshooting Protocol:

    • Use Fresh Catalyst: Always start with a fresh batch of catalyst if its activity is in doubt.

    • Optimize Loading: Vary the catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%) to find the optimal concentration. Too much catalyst can sometimes lead to side reactions.

    • Consider Alternatives: If yield does not improve, screen different types of catalysts (e.g., switch from a Brønsted acid like p-TsOH to a Lewis acid like ZnCl₂ for a Friedländer synthesis).[14]

Workflow for Diagnosing Low Yield

The following diagram illustrates a logical workflow for troubleshooting low-yield reactions.

G start Low or No Product Yield (Confirmed by TLC/LC-MS) check_purity Verify Starting Material Purity (NMR, GC-MS, m.p.) start->check_purity purity_ok Purity Confirmed? check_purity->purity_ok purify Purify Materials (Distillation, Recrystallization) purify->check_purity purity_ok->purify No optimize_temp Optimize Reaction Temperature (Run Temperature Screen) purity_ok->optimize_temp Yes temp_ok Yield Improved? optimize_temp->temp_ok optimize_solvent Optimize Solvent (Run Solvent Screen) temp_ok->optimize_solvent No success Problem Solved: Proceed with Optimized Conditions temp_ok->success Yes solvent_ok Yield Improved? optimize_solvent->solvent_ok optimize_catalyst Optimize Catalyst (Check Activity, Loading, Type) solvent_ok->optimize_catalyst No solvent_ok->success Yes catalyst_ok Yield Improved? optimize_catalyst->catalyst_ok catalyst_ok->success Yes consult Consult Literature for Alternative Synthetic Routes catalyst_ok->consult No

Caption: A troubleshooting flowchart for addressing low product yield.

Problem 2: Significant Side Product Formation

Q: My reaction produces multiple spots on the TLC plate, and the yield of my desired product is compromised. How can I improve the selectivity?

A: Side product formation is common and often linked to reaction conditions that are too harsh or a reaction pathway that has competing branches.

Possible Cause 1: Reaction Temperature is Too High
  • Expert Insight: As mentioned, excessive heat can provide enough energy to activate alternative reaction pathways or cause decomposition of reactants and products.

  • Solution: Methodically lower the reaction temperature in 10-20 °C increments while monitoring the reaction profile by TLC/LC-MS. The goal is to find a temperature that is sufficient for the main reaction but minimizes side reactions.

Possible Cause 2: Incorrect Solvent Polarity
  • Expert Insight: The solvent can stabilize or destabilize key intermediates, tipping the balance between competing pathways. For example, in some syntheses, non-polar solvents favor the formation of benzimidazole byproducts over the desired quinazoline.[10]

  • Solution: Conduct a solvent screen. If you are using a non-polar solvent like toluene, try a polar aprotic solvent like DMF or DMSO, or a polar protic one like ethanol.[10] The change in polarity can dramatically alter the product distribution.

Data-Driven Optimization: The Effect of Solvent and Catalyst

The following table summarizes optimization data for a copper-catalyzed reaction, illustrating how changing the base and solvent can dramatically impact yield.

EntryCatalyst (10 mol%)Base (0.11 mmol)Solvent (2 mL)Yield (%)
1CuIDBUDMSO 85
2CuIDBUDMF75
3CuIDBUToluene40
4CuIK₂CO₃DMSO62
5Cu₂ODBUDMSO78
Data adapted from a representative quinazolin-4(3H)-one synthesis. Conditions: 2-aminobenzamide (0.10 mmol), sulfonyl azide (0.11 mmol), terminal alkyne (0.11 mmol) stirred at room temperature for 12 h.[15]

This data clearly shows that for this specific transformation, the combination of CuI as the catalyst, DBU as the base, and DMSO as the solvent provides the optimal conditions.[15]

Problem 3: Difficulty with Product Purification

Q: My crude product looks fine, but I'm experiencing significant product loss during column chromatography or recrystallization. What's going wrong?

A: Product loss during purification is frustrating and often points to issues with the chosen method or solvent system.[11]

Possible Cause 1: Irreversible Adsorption on Silica Gel
  • Expert Insight: Quinazolines, being nitrogen-containing heterocycles, can be basic. The slightly acidic nature of standard silica gel can lead to strong, sometimes irreversible, adsorption of the product, resulting in streaking on the TLC plate and poor recovery from the column.

  • Solution:

    • Neutralize the Silica: Add a small amount of a non-polar amine, like triethylamine (~1%), to the eluent. This will "cap" the acidic sites on the silica gel and allow your product to elute more cleanly.

    • Switch Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina, or a C18 reversed-phase silica gel.

Possible Cause 2: Inappropriate Recrystallization Solvent
  • Expert Insight: The ideal recrystallization solvent is one in which your product has high solubility at high temperatures but low solubility at low temperatures.[11] Using a solvent in which the product is too soluble at room temperature will lead to poor recovery.

  • Troubleshooting Protocol: Recrystallization Solvent Screening

    • Test Solubility: In small test tubes, add a few milligrams of your crude product.

    • Add Solvents: Add ~0.5 mL of various test solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, water, or mixtures) to each tube.

    • Observe: Note the solubility at room temperature. Heat the tubes that show low solubility to their boiling point.

    • Cool: Allow the hot, dissolved samples to cool slowly to room temperature and then in an ice bath. The solvent that yields a large amount of pure crystals is your best choice.[11]

Part 3: Key Mechanistic Insights

Understanding the reaction mechanism can provide crucial clues for troubleshooting.

The Niementowski Quinazolinone Synthesis Mechanism

The Niementowski reaction is a classic method for forming the quinazolinone core from anthranilic acid and an amide.[4][16]

G cluster_0 Niementowski Quinazolinone Synthesis Anthranilic_Acid Anthranilic Acid Intermediate1 Schiff Base Intermediate Anthranilic_Acid->Intermediate1 Amide Amide Amide->Intermediate1 H2O_loss1 - H₂O Intermediate1->H2O_loss1 Intermediate2 Cyclized Intermediate H2O_loss2 - H₂O Intermediate2->H2O_loss2 Product Quinazolin-4(3H)-one H2O_loss1->Intermediate2 H2O_loss2->Product

Caption: Simplified mechanism of the Niementowski Synthesis.

  • Causality: The reaction is believed to proceed via the formation of a Schiff base intermediate, followed by an intramolecular condensation (cyclization) and subsequent dehydration to yield the final quinazolinone product.[16] High temperatures are often required to drive the dehydration steps. If the reaction stalls, it may be due to an unfavorable equilibrium in the initial condensation or a high activation barrier for the cyclization. Adding a dehydrating agent or using microwave irradiation can help drive the reaction to completion.[5][15]

References

Technical Support Center: Overcoming Side Product Formation in 6-Fluoroquinazolin-4-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Fluoroquinazolin-4-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing 2-amino-5-fluorobenzoic acid and formamide for the synthesis of this key pharmaceutical intermediate. Here, we address common challenges related to side product formation, offering in-depth troubleshooting advice and optimized protocols grounded in mechanistic principles.

Introduction: The Synthetic Challenge

The synthesis of this compound via the thermal condensation of 2-amino-5-fluorobenzoic acid with formamide is a widely used and cost-effective method.[1] This reaction, a variation of the Niementowski synthesis, proceeds through the initial formation of an N-formyl intermediate, which subsequently undergoes intramolecular cyclization and dehydration to yield the desired quinazolinone.[2]

However, the high temperatures (typically 125-190°C) required for this transformation can also promote a variety of side reactions, leading to impurities that complicate purification and reduce overall yield. This guide provides a structured approach to identifying, understanding, and mitigating these unwanted side products.

Troubleshooting Guide & FAQs

This section is organized in a question-and-answer format to directly address the most common issues encountered during the synthesis of this compound.

Q1: My final product is contaminated with unreacted 2-amino-5-fluorobenzoic acid. How can I drive the reaction to completion?

A1: Root Cause Analysis & Mitigation Strategies

The presence of unreacted starting material is typically indicative of incomplete formylation or insufficient thermal energy for the subsequent cyclization. The electron-withdrawing nature of the fluorine atom on the anthranilic acid ring can decrease the nucleophilicity of the amino group, making the initial formylation step more challenging compared to non-fluorinated analogues.[3]

Troubleshooting Steps:

  • Temperature and Reaction Time Optimization: Ensure that the reaction temperature is maintained consistently within the optimal range. For conventional heating, this is typically between 125-140°C.[2] If the reaction is still incomplete, a modest increase in temperature or prolonged reaction time may be necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid excessive heating that can lead to degradation.

  • Effective Use of Formamide: Formamide serves as both a reactant and a solvent in this synthesis.[4] Using a sufficient excess of formamide can help to drive the initial formylation equilibrium towards the N-formyl intermediate. A molar ratio of at least 4:1 (formamide to 2-amino-5-fluorobenzoic acid) is recommended.

  • Microwave-Assisted Synthesis: Microwave irradiation can be a highly effective method for accelerating the reaction and improving yields, often by reaching the target temperature more rapidly and uniformly.[5]

Q2: I've isolated a significant amount of a water-soluble impurity that is not the starting material. What could it be?

A2: Identifying the Acyclic Intermediate

A common side product in this reaction is the acyclic intermediate, N-formyl-2-amino-5-fluorobenzoic acid . This occurs when the initial formylation of the amino group is successful, but the subsequent intramolecular cyclization to form the quinazolinone ring is incomplete.

Causality and Prevention:

  • Insufficient Thermal Energy: The cyclization step has a higher activation energy than the initial formylation. If the reaction temperature is too low or the heating time is too short, the reaction may stall at this intermediate stage.

  • Water Content: While water is a byproduct of the cyclization, excess water present in the starting materials or formamide can inhibit the dehydration step required for ring closure.

Recommended Actions:

  • Ensure Anhydrous Conditions: Use anhydrous grade formamide and ensure that the 2-amino-5-fluorobenzoic acid is thoroughly dried before use.

  • Re-subject to Reaction Conditions: If the isolated impurity is confirmed to be the N-formyl intermediate, it can often be converted to the desired product by re-subjecting it to the reaction conditions (heating in formamide).

Q3: My reaction mixture has turned dark brown or black, and I'm getting a low yield of a difficult-to-purify product. What is causing this "tar" formation?

A3: Understanding Thermal Decomposition and Polymerization

The formation of dark, insoluble materials, often referred to as "tar," is a common issue in high-temperature reactions. This is primarily due to the thermal decomposition of formamide and potential side reactions of the starting materials.

Key Contributing Factors:

  • Formamide Decomposition: At elevated temperatures, formamide can decompose into various reactive species, including ammonia, carbon monoxide, and water.[6] At temperatures approaching 220°C, hydrogen cyanide (HCN) can also be generated.[6] These decomposition products can initiate or participate in polymerization pathways.

  • Decarboxylation of Starting Material: Although less common at moderate temperatures, prolonged heating or excessive temperatures can lead to the decarboxylation of 2-amino-5-fluorobenzoic acid to form 4-fluoroaniline. This reactive aniline can then undergo its own set of side reactions.

  • Acid/Base Catalyzed Polymerization: The reaction mixture can contain both acidic (carboxylic acid starting material) and basic (ammonia from formamide decomposition) species, which can catalyze the polymerization of reactive intermediates.

Mitigation Strategies:

  • Strict Temperature Control: This is the most critical parameter. Avoid "hot spots" in the reaction vessel by ensuring efficient stirring. Do not exceed the recommended temperature range unless careful optimization studies are performed.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions that contribute to the formation of colored impurities.

  • Minimize Reaction Time: Monitor the reaction closely and work it up as soon as it reaches completion to avoid prolonged exposure to high temperatures.

Q4: My mass spectrometry analysis shows an impurity with a mass corresponding to a di-formylated product. How is this possible and how can I avoid it?

A4: The Potential for Over-Formylation

While the primary amino group is the most reactive site for formylation, under forcing conditions, it is possible to form a di-formylated species, such as N,N-diformyl-2-amino-5-fluorobenzoic acid or subsequent products. This is more likely to occur with a large excess of formamide and at higher temperatures.

Troubleshooting Workflow:

  • Control Stoichiometry: While an excess of formamide is necessary, an excessive amount can increase the likelihood of di-formylation. Experiment with reducing the excess of formamide while still achieving a reasonable reaction rate.

  • Temperature Management: As with other side reactions, lower temperatures will disfavor over-reaction. Aim for the minimum temperature required for efficient cyclization.

Visualizing the Reaction and Side Pathways

The following diagram illustrates the main reaction pathway to this compound and the key side reactions that can occur.

SM 2-Amino-5-fluorobenzoic Acid Intermediate N-formyl-2-amino-5-fluorobenzoic acid SM->Intermediate + Formamide (Formylation) Decarb 4-Fluoroaniline (Decarboxylation) SM->Decarb High Temp. Diformyl Di-formylated Species SM->Diformyl + Excess Formamide High Temp. Formamide Formamide (HCONH2) Formamide->Intermediate Decomp Thermal Decomposition Products (NH3, CO, H2O) Formamide->Decomp High Temp. Formamide->Diformyl Product This compound Intermediate->Product - H2O (Cyclization) Polymer Polymeric Byproducts (Tar) Decomp->Polymer Decarb->Polymer Diformyl->Polymer Start Start Synthesis of This compound CheckPurity Analyze Product Purity (TLC/HPLC) Start->CheckPurity LowYield Low Yield? CheckPurity->LowYield Purity < Target End High Purity Product CheckPurity->End Purity ≥ Target HighSM High Starting Material? LowYield->HighSM Yes DarkColor Dark Color/Tar? LowYield->DarkColor No HighSM->DarkColor No IncreaseTempTime Increase Temp./Time Increase Formamide Ratio HighSM->IncreaseTempTime Yes UnknownImpurity Unknown Impurity? DarkColor->UnknownImpurity No CheckTemp Reduce Temperature Minimize Reaction Time Use Inert Atmosphere DarkColor->CheckTemp Yes Characterize Characterize Impurity (LC-MS, NMR) UnknownImpurity->Characterize Yes

References

Technical Support Center: Purification of 6-Fluoroquinazolin-4-ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-fluoroquinazolin-4-ol analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of compounds. Here, we synthesize our extensive experience in synthetic and medicinal chemistry to provide you with practical, in-depth troubleshooting advice and detailed protocols.

Introduction to the Challenges

The this compound scaffold is a privileged structure in medicinal chemistry, frequently appearing in a range of therapeutic agents.[1][2] The introduction of a fluorine atom at the 6-position can significantly enhance metabolic stability, bioavailability, and binding affinity to target proteins.[3] However, this substitution also introduces unique challenges in purification due to altered physicochemical properties such as polarity, solubility, and crystal packing.

This guide will address the most pressing purification issues in a question-and-answer format, providing not just solutions, but the underlying chemical principles to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: General Purity Issues & Initial Workup

Question 1: My initial crude product of a this compound analog is a dark, oily residue instead of the expected solid. What are the likely causes and how should I proceed?

Answer: An oily crude product often indicates the presence of significant impurities that disrupt the crystal lattice formation of your target compound. The primary culprits are typically residual high-boiling solvents (like DMF or DMSO), unreacted starting materials, and various side products. The fluorine substituent can sometimes lead to unexpected side reactions or influence the physical form of the product.[4]

Initial Troubleshooting Steps:

  • Solvent Removal: Ensure your high-boiling reaction solvent has been thoroughly removed. Co-evaporation with a lower-boiling solvent like toluene or isopropanol under reduced pressure can be effective.

  • Aqueous Workup: If your compound is expected to be a solid, triturating the oil with a non-polar solvent in which your product is insoluble (e.g., hexanes, diethyl ether) can sometimes induce precipitation. An aqueous wash to remove water-soluble impurities like residual formamide or salts is also a crucial first step.

  • Acid-Base Extraction: Quinazolinones possess both acidic and basic properties. You can exploit this by dissolving the crude oil in an organic solvent (e.g., ethyl acetate) and performing sequential washes with a weak acid (like 1M HCl) to remove basic impurities, followed by a weak base (like saturated NaHCO₃ solution) to remove acidic impurities. Your product may partition into either the acidic or basic aqueous layer depending on its pKa, so it's crucial to analyze all phases.

Section 2: Recrystallization Strategies

Question 2: I'm struggling to find a suitable solvent system for the recrystallization of my this compound analog. What are the best practices for solvent screening?

Answer: Finding the ideal recrystallization solvent is critical for achieving high purity. The principle of recrystallization relies on the compound having high solubility in a hot solvent and low solubility in the same solvent when cold.[5] The polarity of this compound analogs can be nuanced due to the presence of the polar quinazolinone core and the lipophilic fluorine atom.

Systematic Solvent Screening Protocol:

  • Initial Screening: Place a small amount of your crude product (10-20 mg) into several test tubes.

  • Solvent Addition: To each tube, add a small volume (0.5-1 mL) of a single solvent from a range of polarities (e.g., water, ethanol, isopropanol, ethyl acetate, acetone, toluene, hexanes).

  • Solubility Assessment:

    • Insoluble in Cold: If the compound is insoluble at room temperature, heat the solvent to its boiling point. If it dissolves, you have a potential candidate.

    • Soluble in Cold: If the compound dissolves readily at room temperature, the solvent is unsuitable on its own but could be used as the "soluble" component in a mixed solvent system.

  • Cooling and Crystal Formation: If the compound dissolved upon heating, allow the solution to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation. Abundant, well-formed crystals indicate a good solvent.

  • Mixed Solvent Systems: If no single solvent is ideal, a mixed solvent system is often effective. Common combinations for quinazolinones include:

    • Ethanol/Water

    • Acetone/Hexanes

    • Ethyl Acetate/Hexanes[6]

    • Dichloromethane/Methanol

Data Presentation: Common Recrystallization Solvents for Quinazolinone Derivatives

Solvent/SystemPolarityTypical Application
EthanolPolar ProticOften a good starting point for many quinazolinones.
IsopropanolPolar ProticSimilar to ethanol, but can offer different solubility profiles.
Ethyl AcetateMid-PolarityGood for compounds with intermediate polarity.
AcetonePolar AproticCan be effective, often used in mixed systems.
Ethanol/WaterMixedFor more polar analogs that are soluble in hot ethanol.
Ethyl Acetate/HexanesMixedA versatile system for a wide range of polarities.[6]
Section 3: Column Chromatography Purification

Question 3: My this compound analog is not separating well on a silica gel column. What mobile phase should I be using, and what are some common pitfalls?

Answer: Flash column chromatography is a powerful tool for purifying quinazolinone analogs, but success hinges on selecting the appropriate mobile phase and proper technique.[7] The polarity of your this compound analog will dictate the ideal solvent system.

Workflow for Developing a Chromatography Method

workflow TLC 1. TLC Analysis (e.g., 20-50% EtOAc/Hexanes) Rf_check 2. Is Rf between 0.2-0.4? TLC->Rf_check Adjust_polarity 3. Adjust Solvent Polarity Rf_check->Adjust_polarity No Run_column 4. Run Flash Column (Start with slightly lower polarity than TLC) Rf_check->Run_column Yes Adjust_polarity->TLC Re-spot Analyze 5. Analyze Fractions by TLC Run_column->Analyze impurities Reactants Starting Materials (2-amino-5-fluorobenzoic acid, formamide) Product Desired Product (this compound) Reactants->Product Impurity1 Unreacted Starting Material Reactants->Impurity1 Impurity2 Acyclic Intermediate (N-formyl derivative) Reactants->Impurity2 Impurity3 Polymeric Byproducts Reactants->Impurity3 Impurity2->Product

References

Technical Support Center: 6-Fluoroquinazolin-4-ol Stability in Aqueous Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Fluoroquinazolin-4-ol. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this compound in aqueous environments. We will address common stability challenges, provide robust troubleshooting protocols, and delve into the chemical principles governing its behavior.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial inquiries regarding the stability of this compound.

Q1: What is this compound and why is its aqueous stability a primary concern?

A1: this compound (CAS 16499-56-2) is a heterocyclic organic compound featuring a quinazolinone core structure.[1][2] This scaffold is a building block in medicinal chemistry for developing various therapeutic agents.[3][4][5] Like many rigid, heterocyclic molecules, this compound has limited intrinsic water solubility due to its crystalline structure and lipophilic nature.[6] In aqueous solutions, it can be susceptible to degradation under certain conditions (e.g., pH extremes, high temperature, UV light exposure), leading to inconsistent results in biological assays and challenges in formulation development.[7][8]

Q2: What are the primary factors that influence the stability of this compound in solution?

A2: The stability of the quinazolinone core, and by extension this compound, is primarily influenced by three factors:

  • pH: The quinazolinone scaffold contains basic nitrogen atoms, making its derivatives' solubility and stability pH-dependent.[6] While generally stable in cold, dilute acidic or alkaline solutions, the compound can be destroyed if boiled in these conditions.[3][9][10]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation for most compounds, including this one.[8]

  • Light: Exposure to ultraviolet (UV) light can induce photolytic degradation in related fluoroquinolone structures, and similar precautions should be taken with this compound.[7]

Q3: What are the initial signs of instability or degradation in my aqueous preparation?

A3: The most common observations are:

  • Precipitation: This can indicate either poor solubility or that the compound is degrading into a less soluble product. It is crucial to distinguish between these two phenomena.

  • Color Change: The appearance of a yellow or brown tint in a previously colorless solution can be a sign of oxidative or photolytic degradation.

  • Loss of Potency/Inconsistent Assay Results: This is a critical indicator that the effective concentration of the active compound is decreasing over time due to degradation.[8]

Q4: How should I prepare and store a stock solution of this compound?

A4: It is highly recommended to first prepare a concentrated stock solution in an anhydrous, water-miscible organic solvent like Dimethyl Sulfoxide (DMSO).[6][11] For storage, if stability permits, keeping the DMSO stock at room temperature can prevent the precipitation that sometimes occurs during freeze-thaw cycles.[6] Aqueous working solutions should ideally be prepared fresh for each experiment by diluting the high-concentration DMSO stock into your aqueous buffer.

Section 2: Troubleshooting Guide for Common Issues

This guide provides a systematic approach to resolving specific problems encountered during experimentation.

Problem 1: My compound precipitates immediately after dilution into my aqueous buffer.

This is a classic "precipitation upon dilution" issue, which is primarily a solubility problem but is often mistaken for instability.

  • Probable Cause: The final concentration of your compound in the aqueous buffer exceeds its solubility limit. The small amount of organic solvent (e.g., DMSO) from the stock solution is not sufficient to keep the hydrophobic compound dissolved in the highly aqueous environment.

  • Recommended Solutions & Causality:

    • Decrease Final Concentration: The most straightforward solution is to work at a lower final concentration of the compound.

    • Optimize pH: The quinazolinone structure's solubility is pH-dependent.[6] Systematically test the solubility of your compound in buffers with slightly different pH values (e.g., 6.5, 7.0, 7.5) to find an optimal range, provided this does not compromise your assay's integrity.

    • Use Formulation Excipients: For challenging cases, consider incorporating solubility enhancers into your buffer system.

      • Co-solvents: Adding a small percentage (1-5% v/v) of a water-miscible organic co-solvent like ethanol or polyethylene glycol (PEG) can help.[6]

      • Surfactants: Low concentrations (0.01-0.1%) of non-ionic surfactants like Polysorbate 80 (Tween® 80) can form micelles that encapsulate the compound.[6]

      • Cyclodextrins: Molecules like hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes, effectively shielding the hydrophobic compound from the aqueous environment.[6]

Problem 2: My biological assay results are inconsistent, especially between experiments run on different days.

Inconsistent results are a hallmark of compound instability, assuming other experimental parameters are well-controlled.[8] The following workflow can help diagnose the issue.

G A Inconsistent Assay Results B Visually Inspect for Precipitation in Assay Plate A->B C Precipitation Observed B->C D Address Solubility Issue (See Problem 1) C->D Yes E No Precipitation Observed C->E No F Prepare Fresh Aqueous Solution and Rerun Assay E->F G Results Now Consistent? F->G H Issue Resolved: Compound degrades in aqueous buffer over time. G->H Yes I Results Still Inconsistent G->I No J Perform Forced Degradation Study (See Protocol 2) & Analytical Quantification (See Protocol 3) I->J

Caption: Troubleshooting workflow for inconsistent results.

Problem 3: I suspect my compound is degrading. How can I definitively confirm this and identify the degradation products?

To confirm degradation, you must perform a stability-indicating analysis. This typically involves a forced degradation study coupled with a robust analytical method.[12][13]

  • Causality: A forced degradation (or stress testing) study intentionally exposes the drug substance to harsh conditions to accelerate its breakdown.[14][15] This process helps to rapidly identify potential degradation pathways and generate degradation products that can be used to validate an analytical method. The goal is to develop a "stability-indicating method" that can separate the intact parent compound from all its potential degradation products.[12]

  • Solution:

    • Perform a Forced Degradation Study: Follow the detailed steps in Protocol 2 .

    • Develop a Stability-Indicating HPLC Method: Use the stressed samples to develop a chromatographic method, such as the one outlined in Protocol 3 , that demonstrates clear separation between the main peak of this compound and any new peaks that appear under stress conditions.

    • Monitor Stability: Use this validated method to quantify the amount of this compound in your aqueous solution over time under your typical experimental conditions (e.g., 37°C in cell culture media). A decrease in the main peak area over time is definitive evidence of degradation.

Section 3: Key Experimental Protocols

These protocols provide validated, step-by-step methodologies for critical experiments.

Protocol 1: Preparation of a Stable Stock Solution

  • Weigh out the desired amount of this compound powder in a clean vial.

  • Add a sufficient volume of anhydrous, high-purity DMSO to achieve a high concentration (e.g., 10-50 mM).

  • Use gentle warming (37°C) and vortexing or ultrasonication to ensure complete dissolution.[6] The solution should be clear and free of particulates.

  • Store the stock solution tightly capped at room temperature or 4°C, protected from light. If storing refrigerated, ensure the compound is fully redissolved by warming and vortexing before each use.[6]

Protocol 2: Performing a Forced Degradation Study

This protocol is designed to generate potential degradation products and test the stability of this compound under various stress conditions.[8][13][14]

Stress ConditionReagent / MethodTypical Conditions
Acid Hydrolysis 0.1 M Hydrochloric Acid (HCl)Incubate a solution of the compound in 0.1 M HCl at 60°C. Sample at 2, 8, and 24 hours. Neutralize before analysis.[8]
Base Hydrolysis 0.1 M Sodium Hydroxide (NaOH)Incubate a solution of the compound in 0.1 M NaOH at 60°C. Sample at 2, 8, and 24 hours. Neutralize before analysis.
Oxidation 3% Hydrogen Peroxide (H₂O₂)Mix the compound solution with 3% H₂O₂. Keep at room temperature, protected from light. Sample at 2, 8, and 24 hours.[8]
Thermal Degradation High TemperatureIncubate a solution (and a solid sample in parallel) in a temperature-controlled oven at 80°C. Sample at 24, 48, and 72 hours.[8]
Photolytic Degradation UV and Visible LightExpose a solution in a transparent container to a light source (e.g., ICH-compliant photostability chamber). Protect a control sample with aluminum foil. Sample after a defined exposure period.[8]

Protocol 3: Stability-Indicating HPLC-UV Method

This is a general-purpose Reverse-Phase HPLC method that can be optimized for quantifying this compound and separating its degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (or a wavelength maximum determined by UV scan)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955
Section 4: Technical Deep Dive - Potential Degradation Pathways

The quinazolinone ring is generally reported to be stable.[3] However, under forced conditions, degradation can occur. The primary pathways to consider are hydrolysis, oxidation, and photolysis.

G cluster_main This compound A Structure of This compound B Hydrolysis Products (Ring Opening) A->B  Acid/Base  (e.g., boiling) C Oxidation Products (e.g., N-Oxides) A->C  Oxidizing Agent  (e.g., H₂O₂) D Photodegradation Products (e.g., Dehalogenation, Rearrangement) A->D  UV Light

Caption: Potential degradation pathways for this compound.
  • Hydrolysis: Under harsh acidic or basic conditions, particularly with heating, the amide bond within the pyrimidine ring can undergo hydrolysis. This would lead to a ring-opening event, forming a derivative of 2-aminobenzoic acid.[9][10]

  • Oxidation: The nitrogen atoms in the quinazolinone ring are susceptible to oxidation, potentially forming N-oxides. The benzene portion of the ring could also be hydroxylated under strong oxidative stress.

  • Photodegradation: For related fluoroaromatic compounds, UV irradiation can sometimes lead to de-fluorination or complex molecular rearrangements.[7]

By understanding these potential pathways and utilizing the troubleshooting guides and protocols provided, researchers can ensure the integrity of their experiments and generate reliable, reproducible data when working with this compound.

References

Technical Support Center: A Senior Application Scientist's Guide to Scaling the Synthesis of 6-Fluoroquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Fluoroquinazolin-4-ol (CAS No. 16499-56-2). This guide is designed for researchers, chemists, and process development professionals engaged in scaling up this critical pharmaceutical intermediate for preclinical studies. As your Senior Application Scientist, my goal is to provide not just a protocol, but a framework for understanding the reaction's nuances, anticipating challenges, and systematically troubleshooting issues that may arise during the transition from benchtop to kilogram-scale production.

Part 1: The Core Synthesis Workflow & Rationale

The most direct and widely adopted method for synthesizing this compound is the condensation and cyclization of 2-amino-5-fluorobenzoic acid with formamide.[1][2][3] This method is favored for its operational simplicity and the use of readily available, inexpensive starting materials.[4] Formamide serves a dual role as both a reactant (a C1 source) and a high-boiling solvent, facilitating the high temperatures required for efficient cyclization.[2]

Experimental Protocol: From Lab Bench to Pilot Scale

This protocol provides a robust starting point for synthesis. Parameters should be optimized based on your specific equipment and safety protocols.

StepActionReagents & Quantities (Lab Scale, 10g)Reagents & Quantities (Pilot Scale, 1kg)Rationale & Key Parameters
1 Reactor Setup 250 mL round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, N₂ inlet.20 L jacketed glass reactor, overhead stirrer, reflux condenser, temperature probe, N₂ inlet.An inert atmosphere (Nitrogen/Argon) is crucial to prevent oxidative side reactions at high temperatures, which can lead to colored impurities. Efficient stirring is vital for maintaining homogeneity and even heat distribution, especially at scale.
2 Charging Reagents 2-amino-5-fluorobenzoic acid (10.0 g, 64.5 mmol)[5], Formamide (50 mL, 1.26 mol).2-amino-5-fluorobenzoic acid (1.00 kg, 6.45 mol), Formamide (5.0 L, 126 mol).Formamide is used in large excess to serve as the solvent and drive the reaction to completion. Ensure starting materials are of high purity (>97%) to minimize downstream purification challenges.
3 Reaction Heat the mixture to reflux (approx. 150-160 °C) for 4-6 hours.Heat the mixture gradually to 150-160 °C using a thermal fluid in the reactor jacket. Hold for 4-6 hours.Monitoring is critical. Track the disappearance of the starting material via TLC (e.g., 3:7 Hexane:EtOAc) or LC-MS. High temperatures are necessary for the dehydrative cyclization.
4 Workup: Precipitation Cool the reaction mixture to room temperature. Pour slowly into 500 mL of cold water with vigorous stirring.Cool the reactor to <40 °C. Transfer the reaction mixture via a pump into a separate quench vessel containing 50 L of cold water with vigorous agitation.The product is poorly soluble in water and will precipitate upon quenching. Slow addition into cold water ensures the formation of a manageable, filterable solid rather than a large mass.
5 Isolation Collect the precipitate by vacuum filtration. Wash the solid with water (2 x 100 mL), then with cold ethanol (50 mL).Filter the slurry using a Nutsche filter. Wash the filter cake thoroughly with water until the filtrate is neutral, followed by a displacement wash with cold ethanol.Washing removes residual formamide and other water-soluble impurities. The ethanol wash helps to displace water and expedite drying.
6 Drying Dry the solid in a vacuum oven at 60-70 °C to a constant weight.Dry the product in a vacuum dryer or tray dryer at 60-70 °C until the loss on drying (LOD) is within the specified limit.Expected yield: 85-95%. Expected purity: >98%. The final product is typically a white to off-white solid.[6]
Visualizing the Workflow

The following diagram illustrates the key stages of the scale-up process.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_final Final Product P1 Reagent Charging (2-amino-5-fluorobenzoic acid + Formamide) R1 Heating & Reflux (150-160 °C, 4-6h) P1->R1 M1 In-Process Control (TLC / LC-MS) R1->M1 Monitoring W1 Cooling & Quenching (Precipitation in Water) M1->W1 Upon Completion W2 Filtration W1->W2 W3 Washing (Water & Ethanol) W2->W3 W4 Drying (Vacuum Oven) W3->W4 F1 This compound (>98% Purity) W4->F1

Caption: High-level workflow for the synthesis of this compound.

Part 2: Troubleshooting Guide (Question & Answer Format)

This section addresses common issues encountered during synthesis and scale-up.

Question 1: My reaction yield is consistently low (<70%). What are the likely causes and how can I improve it?

Answer: Low yields in this synthesis often trace back to one of four areas: reaction conditions, reagent quality, incomplete reaction, or workup losses.

  • Causality - Inadequate Thermal Driving Force: The final intramolecular cyclization step is a dehydration reaction that requires significant thermal energy. If your reaction temperature is below 150 °C, the rate of cyclization can be impractically slow, leading to an incomplete reaction within the standard timeframe.

    • Solution: Ensure your reactor's internal temperature reaches and is maintained at 150-160 °C. Use a calibrated temperature probe placed directly in the reaction mixture. On a larger scale, account for the efficiency of your jacketed heating system.

  • Causality - Reagent Purity: The presence of water in the formamide can inhibit the reaction. Similarly, impurities in the 2-amino-5-fluorobenzoic acid starting material will carry through and reduce the molar yield of the desired product.

    • Solution: Use formamide with the lowest possible water content. Consider purchasing from a supplier that provides an analysis certificate. Verify the purity of your 2-amino-5-fluorobenzoic acid via NMR or titration before starting a large-scale run.

  • Causality - Inefficient Workup: The product may have some slight solubility in the water/formamide mixture, especially if the quench is performed at an elevated temperature.

    • Solution: Ensure the quench water is cold (<10 °C) and allow sufficient time for full precipitation before filtration. Test the filtrate by LC-MS to quantify any product loss. A second crop of crystals may sometimes be obtained by concentrating the mother liquor, though this is often impractical at scale.

Question 2: The final product is discolored (yellow, brown, or tan) instead of white. What causes this and how can I fix it?

Answer: Discoloration is almost always due to the formation of high-molecular-weight, conjugated impurities or thermal decomposition products.

  • Causality - Overheating or Extended Reaction Time: Prolonged exposure to high temperatures can cause both the starting materials and the product to slowly decompose, generating colored byproducts.

    • Solution: Implement strict in-process controls (IPCs). Monitor the reaction by TLC or LC-MS every hour after the first 3 hours. Once the starting material is consumed, proceed immediately to the workup. Do not let the reaction run unnecessarily overnight. A slight reduction in temperature to the minimum required for a reasonable reaction rate (e.g., 150 °C) can also mitigate decomposition.

  • Causality - Oxidative Impurities: The presence of air in the reactor headspace at high temperatures can lead to oxidation.

    • Solution: Ensure the reactor is properly purged with an inert gas like nitrogen or argon before heating begins and maintain a gentle positive pressure throughout the reaction.[7]

  • Remediation: If you have a discolored batch, you can often improve the color through recrystallization or a charcoal treatment. Dissolve the crude product in a minimal amount of a hot solvent like DMF or ethanol, add 1-2 wt% of activated charcoal, stir for 15-30 minutes, and filter the hot solution through celite to remove the charcoal.[8] Cool the filtrate to crystallize the purified product.

Question 3: The reaction seems to stall and never reaches completion, even after extended heating. Why?

Answer: A stalled reaction points to a fundamental issue with the reagents or the reaction environment.

  • Causality - Incorrect Reagent Ratio: While formamide is used in excess, an insufficient excess may not be enough to drive the equilibrium towards the product, especially if the formamide quality is suboptimal.

    • Solution: The typical ratio is at least 10-20 equivalents of formamide relative to the aminobenzoic acid. Ensure you are using a sufficient excess.

  • Causality - Deactivation of Starting Material: In rare cases, the amine or carboxylic acid functionality of the starting material could be compromised.

    • Solution: Re-characterize your 2-amino-5-fluorobenzoic acid starting material. An NMR spectrum will quickly confirm the integrity of the molecule.

Visualizing the Chemical Transformation

This diagram outlines the proposed reaction mechanism.

G Start 2-Amino-5-fluorobenzoic Acid + Formamide Intermediate N-Formyl Intermediate Start->Intermediate Amide Formation (Condensation) p1 Intermediate->p1 Product This compound Water H₂O p1->Product Intramolecular Cyclization (Dehydration) p1->Water p2

Caption: Simplified reaction mechanism for the synthesis of this compound.

Part 3: Scale-Up FAQs

Q1: What are the primary safety concerns when scaling this process?

  • Thermal Hazards: While not violently exothermic, the reaction is run at high temperatures. Ensure your reactor has reliable temperature control and an emergency cooling plan.

  • Reagent Hazards: Formamide is a reproductive toxin and can decompose at very high temperatures (>200 °C) to ammonia and toxic carbon monoxide. All operations must be conducted in a well-ventilated area (e.g., a walk-in fume hood) with appropriate personal protective equipment (PPE).

  • Pressure: The reaction evolves water vapor. Ensure your condenser is adequately sized to handle the solvent and water vapor load to avoid pressure buildup in the reactor.

Q2: How should I modify the purification for a multi-kilogram batch? For large-scale batches, recrystallization can be solvent- and time-intensive. The primary purification method should be a robust washing of the crude precipitated solid on the filter.

  • Water Wash: Wash with copious amounts of deionized water to remove all formamide. Test the filtrate for residual formamide if necessary.

  • Solvent Wash: A final wash with a solvent in which the product is insoluble but some impurities might be (e.g., cold ethanol, isopropanol, or acetone) can significantly improve purity without the need for a full recrystallization.

  • Reslurrying: If the filter cake is still impure, it can be "reslurried." This involves suspending the crude solid in a hot solvent (like ethanol), stirring for a period, cooling, and re-filtering. This is more efficient than a full dissolution and recrystallization.

Q3: Are there alternative synthetic routes if this one proves unsuitable for my needs? Yes, the field of quinazolinone synthesis is extensive.[9][10] If the high-temperature formamide route is problematic (e.g., due to substrate sensitivity or equipment limitations), other methods can be explored:

  • From Isatoic Anhydrides: Reaction of the corresponding fluoro-substituted isatoic anhydride with an amine source can yield the quinazolinone ring system, often under milder conditions.[11][12]

  • Metal-Catalyzed Methods: Modern organic chemistry offers numerous copper or palladium-catalyzed methods for constructing the quinazolinone core from starting materials like o-halobenzamides or o-aminobenzonitriles.[13][14][15] These routes offer different impurity profiles and may be suitable for specific applications but are often more expensive.

This guide provides a foundational understanding for scaling the synthesis of this compound. Success in process chemistry relies on a combination of a solid protocol, vigilant monitoring, and a systematic approach to troubleshooting.

References

Technical Support Center: Synthesis of Substituted Quinazolinones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted quinazolinones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established scientific literature.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of substituted quinazolinones, providing concise answers and directing you to more detailed troubleshooting guides where necessary.

FAQ 1: Why am I getting a low yield in my quinazolinone synthesis?

Low yields are a frequent issue and can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or cautiously increasing the temperature.[1]

  • Suboptimal Temperature: The temperature might be too low for efficient cyclization or too high, leading to the decomposition of starting materials or products. The optimal temperature for a conventional Niementowski reaction, for instance, is typically between 130-160°C.[1]

  • Inappropriate Stoichiometry: An incorrect ratio of reactants can significantly impact the yield. For example, in the Niementowski reaction using anthranilic acid and formamide, an excess of formamide is often employed to drive the reaction to completion.[1]

  • Poor Reactant Solubility: Ensure your starting materials are soluble in the chosen solvent at the reaction temperature. If solubility is an issue, consider switching to a different solvent.[2]

  • Side Reactions: The formation of byproducts is a major cause of low yields. These reactions consume starting materials and complicate purification. Common side reactions are discussed in detail in the Troubleshooting Guide.

FAQ 2: My final product is impure and shows multiple spots on TLC. What are the likely impurities?

The presence of multiple impurities is a common challenge, particularly in high-temperature condensation reactions. The primary impurities often include:

  • Unreacted Starting Materials: Incomplete conversion will leave residual starting materials in your crude product.

  • Intermediate Products: In multi-step syntheses, such as those proceeding through an N-acylanthranilic acid intermediate, this species may be present if cyclization is incomplete.[3]

  • Side-Reaction Products: Various side reactions can generate a range of byproducts. For instance, in syntheses starting from anthranilic acid, the formation of poly-condensed products or decarboxylated species can occur.

  • Degradation Products: High reaction temperatures can lead to the decomposition of both starting materials and the desired quinazolinone product.

For effective purification, column chromatography is often necessary. The choice of eluent system will depend on the polarity of your target molecule and the impurities present.

FAQ 3: Are there more modern and efficient methods than the classical Niementowski reaction?

Yes, numerous modern synthetic methods have been developed to overcome the limitations of classical approaches, which often require harsh conditions. These include:

  • Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and often improves yields by ensuring uniform and rapid heating.[3][4]

  • Metal-Catalyzed Reactions: Copper- and palladium-catalyzed reactions have emerged as powerful tools for quinazolinone synthesis, often proceeding under milder conditions with a broader substrate scope.[5][6]

  • Ultrasound-Promoted Synthesis: The use of ultrasonic irradiation can enhance reaction rates and yields, providing an energy-efficient alternative.[7]

  • Multi-Component Reactions: One-pot, multi-component strategies offer an efficient approach to building molecular complexity in a single step, often with greater atom economy.[8]

FAQ 4: How does the choice of solvent and base affect my reaction?

The solvent and base are critical parameters that can dictate the reaction pathway and overall success.

  • Solvent Polarity: The polarity of the solvent can influence reactant solubility and may even determine the major product formed. For instance, in some cases, non-polar solvents may favor the formation of benzimidazole byproducts, while polar solvents can direct the reaction towards the desired quinazolinone.[2]

  • Base Strength: The strength of the base is crucial for reactions involving deprotonation steps. An insufficiently strong base can lead to an incomplete reaction. Conversely, a base that is too strong may promote unwanted side reactions.[2]

Section 2: Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common problems in substituted quinazolinone synthesis.

Issue 1: Low or No Product Yield

A low or negligible yield is one of the most common pitfalls. The following workflow can help you troubleshoot this issue.

G start Low/No Yield check_sm Verify Starting Material Purity & Integrity start->check_sm check_conditions Review Reaction Conditions check_sm->check_conditions check_temp Is Temperature Optimal? check_conditions->check_temp check_time Is Reaction Time Sufficient? check_temp->check_time Yes optimize_temp Optimize Temperature Range check_temp->optimize_temp No check_solvent Is the Solvent Appropriate? check_time->check_solvent Yes increase_time Increase Reaction Time & Monitor check_time->increase_time No check_catalyst Is the Catalyst Active? check_solvent->check_catalyst Yes change_solvent Try Alternative Solvents (e.g., DMSO, DMF, Toluene) check_solvent->change_solvent No increase_catalyst Increase Catalyst Loading or Use Fresh Catalyst check_catalyst->increase_catalyst Possible Deactivation consider_alt Consider Alternative Synthetic Route check_catalyst->consider_alt No Improvement optimize_temp->check_time increase_time->check_solvent change_solvent->check_catalyst increase_catalyst->consider_alt No Improvement

Caption: Troubleshooting workflow for low or no product yield.

Detailed Troubleshooting Steps:

  • Verify Starting Materials:

    • Purity: Use analytical techniques (NMR, MS) to confirm the purity and identity of your starting materials. Impurities can inhibit the reaction or lead to side products.

    • Stability: Ensure your starting materials, particularly substituted anthranilic acids or 2-aminobenzonitriles, have not degraded during storage.

  • Optimize Reaction Temperature:

    • Too Low: Insufficient temperature can lead to a sluggish or incomplete reaction. For thermally driven reactions like the Niementowski synthesis, temperatures of 130-160°C are often required.[1]

    • Too High: Excessive heat can cause decomposition. If you observe charring or the formation of intractable tars, consider lowering the temperature. The use of a high-boiling point inert solvent can help maintain better temperature control.[1]

  • Adjust Reaction Time:

    • Monitor the reaction's progress at regular intervals using TLC or LC-MS. If the reaction appears to stall, extending the reaction time may be necessary.

  • Evaluate the Solvent System:

    • Solubility: Ensure all reactants are soluble in the chosen solvent at the reaction temperature. Poor solubility is a common reason for failed reactions.[2]

    • Polarity: As mentioned in the FAQs, solvent polarity can be critical. If you are using a non-polar solvent and observing low yields, consider switching to a polar aprotic solvent like DMF or DMSO.[2]

  • Assess Catalyst Performance (for catalyzed reactions):

    • Deactivation: Catalysts, especially metal catalysts, can be deactivated by impurities in the starting materials or solvent. Ensure your reaction setup is free from potential catalyst poisons.[9]

    • Loading: If catalyst deactivation is suspected, a modest increase in catalyst loading may improve the yield. However, this should be done judiciously to avoid increased side reactions and purification difficulties.

Issue 2: Formation of Significant Byproducts

The formation of side products not only reduces the yield of the desired quinazolinone but also complicates purification.

G start Significant Byproduct Formation identify_byproduct Characterize Byproduct(s) (MS, NMR) start->identify_byproduct dimerization Dimerization/Polymerization? identify_byproduct->dimerization decarboxylation Decarboxylation Product? dimerization->decarboxylation No lower_conc Lower Reactant Concentration dimerization->lower_conc Yes isomer Isomeric Product? decarboxylation->isomer No lower_temp Lower Reaction Temperature decarboxylation->lower_temp Yes modify_catalyst Modify Catalyst/Ligand System isomer->modify_catalyst Yes other Other Byproducts isomer->other No review_mech Review Reaction Mechanism for Potential Side Pathways other->review_mech

Caption: Troubleshooting workflow for byproduct formation.

Common Side Reactions and Mitigation Strategies:

Side ReactionCommon CauseMitigation Strategy
Dimerization of Anthranilic Acid High temperatures and concentrations.Lower the reaction temperature and consider using a solvent to reduce the concentration of reactants.
Decarboxylation Often occurs at elevated temperatures with anthranilic acid derivatives.Carefully control the reaction temperature. Alternative, milder synthetic routes may be necessary.
Formation of Benzimidazoles Can be favored in non-polar solvents.[2]Switch to a polar solvent to favor the quinazolinone formation pathway.[2]
Incomplete Cyclization Insufficient reaction time or temperature.Increase the reaction time and/or temperature while monitoring for product formation and degradation.
Issue 3: Difficulty in Product Purification

Purification can be challenging due to the presence of closely related impurities or poor solubility of the product.

  • Recrystallization: If the crude product is sufficiently pure, recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexane mixtures) can be an effective purification method.

  • Column Chromatography: This is the most common method for purifying quinazolinones from complex reaction mixtures.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient of ethyl acetate in hexane or dichloromethane in methanol is often effective. The optimal solvent system should be determined by TLC analysis.

  • Product Insolubility: If the product precipitates from the reaction mixture, it can sometimes be purified by washing with a solvent in which the impurities are soluble but the product is not. However, be aware that this can lead to the occlusion of impurities within the solid.

Section 3: Experimental Protocols

The following are representative protocols for the synthesis of substituted quinazolinones. These should be adapted based on the specific substrates and equipment available.

Protocol 1: Conventional Synthesis of 2-Methyl-3-aryl-4(3H)-quinazolinone

This two-step protocol is a classic method for preparing 2,3-disubstituted quinazolinones.

Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one

  • In a round-bottom flask, combine anthranilic acid (1 eq.) and acetic anhydride (2-3 eq.).

  • Heat the mixture at reflux for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The product often crystallizes upon cooling.

  • Collect the solid by filtration, wash with cold n-heptane, and dry under vacuum. The product is often used in the next step without further purification.[10]

Step 2: Synthesis of 2-Methyl-3-aryl-4(3H)-quinazolinone

  • In a round-bottom flask, combine 2-methyl-4H-3,1-benzoxazin-4-one (1 eq.) and the desired primary amine (1-1.2 eq.) in a suitable solvent such as ethanol or acetic acid.

  • Heat the mixture at reflux for 2-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted Synthesis of 4(3H)-Quinazolinone

This method offers a significant reduction in reaction time compared to conventional heating.[1][3]

  • In a microwave-safe vessel, thoroughly mix anthranilic acid (1 eq.) and formamide (5 eq.).

  • Cover the vessel with a funnel to prevent splashing.

  • Place the vessel in a microwave oven and irradiate at a power of approximately 250-300 W for 5-10 minutes.

  • Caution: Monitor the reaction closely to prevent overheating and pressure buildup.

  • After cooling, add crushed ice to the vessel and stir.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize from methanol or ethanol for further purification.

Protocol 3: Copper-Catalyzed Synthesis of 2-Substituted Quinazolinones

This protocol is an example of a modern, milder approach to quinazolinone synthesis.

  • To an oven-dried reaction tube, add 2-bromobenzamide (1 eq.), an aldehyde (1.2 eq.), copper(I) bromide (CuBr, 10 mol%), L-proline (20 mol%), and cesium carbonate (Cs₂CO₃, 2 eq.).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous DMSO as the solvent.

  • Seal the tube and heat the reaction mixture at 80-100°C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Regioselective Synthesis of 4-Aminoquinazolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-aminoquinazolines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this privileged scaffold. The 4-aminoquinazoline core is a cornerstone in medicinal chemistry, featured in numerous approved drugs. However, achieving precise regioselectivity, particularly when starting from precursors like 2,4-dichloroquinazoline, can be challenging.

This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of these syntheses. Our goal is to explain the "why" behind the experimental choices, ensuring your protocols are robust and reproducible.

I. Foundational Principles: Understanding Regioselectivity

The regioselective synthesis of 4-aminoquinazolines from 2,4-dichloroquinazoline hinges on the principles of Nucleophilic Aromatic Substitution (SNAr). The key to a successful and selective reaction lies in the inherent electronic differences between the C4 and C2 positions of the quinazoline ring.

Why is the C4 Position More Reactive?

The preferential attack of a nucleophile (an amine in this case) at the C4 position is not arbitrary. It is governed by fundamental electronic factors.[1][2] Computational studies, specifically Density Functional Theory (DFT) calculations, have provided significant insights:

  • Higher LUMO Coefficient: The Lowest Unoccupied Molecular Orbital (LUMO) at the C4 carbon has a larger coefficient compared to the C2 carbon. This indicates that the C4 position is more electron-deficient and, therefore, more susceptible to nucleophilic attack.[1][3]

  • Lower Activation Energy: The transition state energy for the nucleophilic attack at the C4 position is lower than that for the attack at the C2 position. A lower activation energy translates to a faster reaction rate, favoring the formation of the 4-substituted product.[1][3]

This inherent reactivity difference allows for the selective synthesis of 2-chloro-4-aminoquinazolines under mild conditions, while the substitution at the C2 position typically requires harsher conditions, such as higher temperatures or prolonged reaction times.[2]

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 4-aminoquinazolines. Each question is followed by a detailed explanation and actionable troubleshooting steps.

Question 1: My reaction is producing a mixture of 2-amino and 4-amino isomers. How can I improve regioselectivity for the 4-amino product?

Underlying Cause: While the C4 position is electronically favored, suboptimal reaction conditions can lead to a loss of selectivity. This is often due to excessive energy input (high temperatures) or the use of highly reactive amines that can overcome the activation energy barrier for C2 substitution.

Troubleshooting Steps:

  • Temperature Control is Critical:

    • Initial Approach: Start the reaction at a low temperature (e.g., 0-5 °C) and allow it to slowly warm to room temperature.[2] Many SNAr reactions on 2,4-dichloroquinazoline proceed efficiently at room temperature.

    • Avoid High Temperatures: Unless you are intentionally targeting the 2,4-diaminoquinazoline, avoid high temperatures (e.g., >80 °C) as this will promote substitution at the C2 position.[2]

  • Solvent Choice Matters:

    • Polar Aprotic Solvents: Solvents like acetonitrile, isopropanol, or ethanol are commonly used and generally favor C4 selectivity.[1]

    • Avoid Overly Coordinating Solvents: In some cases, highly coordinating solvents might influence the reactivity profile. Stick to well-documented solvent systems.

  • Amine Nucleophilicity:

    • Electron-Rich vs. Electron-Poor Amines: Electron-rich aliphatic amines are highly reactive and may require milder conditions (lower temperature, shorter reaction time) to maintain selectivity.[4] Conversely, electron-poor anilines may require slightly elevated temperatures, but careful monitoring is essential to prevent di-substitution.[4]

Workflow for Optimizing Regioselectivity:

G start Low Regioselectivity Observed temp Reduce Reaction Temperature (Start at 0-5 °C) start->temp solvent Verify Solvent Choice (e.g., iPrOH, MeCN) temp->solvent amine Consider Amine Reactivity (Adjust conditions for e-rich/e-poor amines) solvent->amine monitor Monitor Reaction by TLC/LC-MS (Check for C2 isomer formation) amine->monitor success Improved C4 Selectivity monitor->success C2 isomer minimized failure Selectivity Still Poor monitor->failure C2 isomer persists

Caption: Troubleshooting workflow for poor regioselectivity.

Question 2: The reaction yield is very low, even after a long reaction time. What can I do to improve it?

Underlying Cause: Low yields can stem from several factors, including incomplete reaction, degradation of starting materials or products, or the use of deactivated nucleophiles (electron-poor anilines).

Troubleshooting Steps:

  • Reaction Time and Temperature:

    • For sluggish reactions, especially with electron-poor anilines, a moderate increase in temperature (e.g., refluxing in isopropanol) may be necessary.[5] However, this must be balanced with maintaining regioselectivity.

    • Monitor the reaction progress carefully using TLC or LC-MS to determine the optimal reaction time.

  • Microwave-Assisted Synthesis:

    • Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter times, even with less reactive amines.[4][5][6] This method is particularly effective for overcoming the limitations of conventional heating.[4]

    • A typical starting point could be irradiating a mixture of the 4-chloroquinazoline and amine in a suitable solvent like 2-propanol at a moderate wattage for 10-20 minutes.[5]

  • Catalysis (for challenging couplings):

    • While many SNAr reactions for 4-aminoquinazoline synthesis do not require a catalyst, for particularly challenging substrates, consider metal-catalyzed approaches like the Buchwald-Hartwig amination.[7][8] This is more common for C-N bond formations that are difficult to achieve via standard SNAr.

    • Optimization of the catalyst, ligand, and base is crucial for the success of these reactions.[9]

Data Summary: Conventional vs. Microwave Synthesis

MethodTypical TemperatureTypical TimeTypical Yield RangeReference
Conventional HeatingRoom Temp to 80°C2 - 24 hours37% - 85%[2][5]
Microwave Irradiation80°C - 160°C10 - 20 minutes81% - 94%[5][10]
Question 3: I am having difficulty purifying my 4-aminoquinazoline product. What are the best practices?

Underlying Cause: Purification challenges often arise from the presence of unreacted starting materials, the undesired C2 isomer, or di-substituted byproducts. The polarity of these compounds can be very similar, making chromatographic separation difficult.

Troubleshooting Steps:

  • Initial Work-up:

    • After the reaction, a common procedure is to remove the solvent under reduced pressure.

    • The residue can then be washed with water to remove any inorganic salts or water-soluble impurities.[5]

  • Crystallization/Recrystallization:

    • If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate/hexane mixtures) can be a highly effective purification method.

  • Silica Gel Column Chromatography:

    • This is the most common method for purifying these compounds.

    • Solvent System: A gradient of ethyl acetate in petroleum ether or hexane is a good starting point.[5] For more polar compounds, a small percentage of methanol in dichloromethane or chloroform may be necessary.

    • TLC Analysis: Before running the column, carefully analyze the reaction mixture by TLC to choose a solvent system that provides good separation between your product and the major impurities.

  • Structural Verification:

    • It is crucial to confirm the regioselectivity of your final product. While 1D NMR (¹H and ¹³C) is essential, 2D NMR techniques like NOESY can provide definitive proof of substitution at the C4 position.[3] In a 4-amino-substituted quinazoline, a NOESY correlation is expected between the N-H proton of the amino group and the H5 proton of the quinazoline ring.

Purification and Verification Workflow:

G start Reaction Complete workup Aqueous Work-up (Remove salts) start->workup solid_check Is Product a Solid? workup->solid_check recrystallize Recrystallization solid_check->recrystallize Yes chromatography Silica Gel Chromatography solid_check->chromatography No / Impure analysis Purity & Structural Analysis (NMR, LC-MS) recrystallize->analysis chromatography->analysis verify 2D NMR (NOESY) for Regioselectivity Confirmation analysis->verify final Pure, Verified Product verify->final

Caption: General purification and verification workflow.

III. Detailed Experimental Protocols

Protocol 1: General Procedure for Regioselective Synthesis of 2-Chloro-4-aminoquinazolines (Conventional Heating)

This protocol is a generalized starting point based on common literature procedures.[2][5]

  • Reaction Setup: To a solution of 2,4-dichloroquinazoline (1.0 eq) in a suitable solvent (e.g., 2-propanol, 10 mL/mmol), add the desired primary or secondary amine (1.0-1.2 eq).

  • Reaction Conditions: Stir the mixture at room temperature for 2-24 hours. The reaction progress should be monitored by TLC or LC-MS. For less reactive amines, the temperature may be increased to reflux, but monitor carefully for the formation of the di-substituted product.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Add water to the residue and stir.

  • Isolation: Collect the resulting solid by filtration, wash with water, and dry under vacuum.

  • Purification: If necessary, purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether).

Protocol 2: Microwave-Assisted Synthesis of N-Aryl-4-aminoquinazolines

This protocol is adapted from established microwave-assisted methods.[4][5]

  • Reaction Setup: In a microwave-safe reaction vessel, combine 4-chloroquinazoline (1.0 eq) and the desired aryl amine (1.0-1.2 eq) in 2-propanol (10 mL/mmol).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 80-120°C) or power (e.g., 60W) for 10-20 minutes.

  • Work-up and Isolation: After cooling, remove the solvent in vacuo. Wash the residue with water, filter the solid, and dry.

  • Purification: Purify the product by column chromatography or recrystallization as needed.

IV. References

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI. --INVALID-LINK--

  • Regioselective nucleophilic aromatic substitution reactions of 5,7-dinitroquinazoline-4-one and 5,7-dinitroquinazoline-4-thione with methylamine: a mechanistic consideration. (n.d.). New Journal of Chemistry (RSC Publishing). --INVALID-LINK--

  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2021). Stack Exchange. --INVALID-LINK--

  • (a) General scheme for regioselective nucleophilic aromatic... (n.d.). ResearchGate. --INVALID-LINK--

  • Optimization for the Buchwald–Hartwig‐amination of 4aa. (n.d.). ResearchGate. --INVALID-LINK--

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). ResearchGate. --INVALID-LINK--

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). University of Nottingham. --INVALID-LINK--

  • The proposed mechanism for the synthesis of 4-aminoquinazoline and... (n.d.). ResearchGate. --INVALID-LINK--

  • Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments. (2022). PubMed Central. --INVALID-LINK--

  • Synthesis of 4-aminoquinazoline derivatives. (n.d.). ResearchGate. --INVALID-LINK--

  • Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. (2006). PMC - NIH. --INVALID-LINK--

  • Microwave assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives. (2006). PubMed. --INVALID-LINK--

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). PubMed. --INVALID-LINK--

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2021). PMC. --INVALID-LINK--

  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. (2021). PMC - PubMed Central. --INVALID-LINK--

  • Microwave enhanced synthesis of 4-aminoquinazolines. (2008). ResearchGate. --INVALID-LINK--

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2021). Frontiers. --INVALID-LINK--

  • A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives. (2022). Semantic Scholar. --INVALID-LINK--

  • Quinazoline derivatives: synthesis and bioactivities. (2013). PMC - PubMed Central. --INVALID-LINK--

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2020). PMC - NIH. --INVALID-LINK--

  • Scheme 11 Synthesis of 2,4-dichloroquinazoline. (n.d.). ResearchGate. --INVALID-LINK--

  • Rhodium-catalyzed C–H selective amination of 2,4-diarylquinazolines with N-fluorobenzenesulfonimide. (2024). ResearchGate. --INVALID-LINK--

  • Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. (2006). Google Patents. --INVALID-LINK--

  • Optimization of Synthesis Process of 4-Methylquinazoline. (2017). International Research Journal of Pure and Applied Chemistry. --INVALID-LINK--

  • Robust Buchwald–Hartwig amination enabled by ball-milling. (2021). Organic & Biomolecular Chemistry (RSC Publishing). --INVALID-LINK--

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). Chem-space. --INVALID-LINK--

  • Synthesis of quinazolines. (n.d.). Organic Chemistry Portal. --INVALID-LINK--

  • Metal-Free Regioselective Direct C(4)-H Amination of Quinazoline with N-fluorobenzenesulfonimide. (2024). PubMed. --INVALID-LINK--

  • A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives. (2022). ResearchGate. --INVALID-LINK--

  • Synthesis of 4-aminoquinazoline structure derivatives 1–8. (n.d.). ResearchGate. --INVALID-LINK--

  • (PDF) Synthesis and anticancer activity of 4-aminoquinazoline derivatives. (2016). ResearchGate. --INVALID-LINK--

  • Regioselective 2-Amination of Polychloropyrimidines. (2016). PubMed. --INVALID-LINK--

References

Technical Support Center: Enhancing the Purity of Crude 6-Fluoroquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Fluoroquinazolin-4-ol (CAS: 16499-56-2). This guide is designed to provide practical, in-depth solutions to common challenges encountered during the purification of this important pharmaceutical intermediate.[1][2][3] As a substituted quinazolinone, achieving high purity is paramount for its successful use in synthesizing pharmacologically active compounds, where even minor impurities can drastically affect reaction outcomes and biological activity.[3][4] This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively in your own laboratory setting.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?

A: The impurity profile of your crude product is intrinsically linked to its synthetic route. For quinazolinones synthesized from anthranilic acid derivatives, common impurities include:

  • Unreacted Starting Materials: Such as 4-fluoroanthranilic acid or formamide.

  • Side-Reaction Products: Formation of isomers or products from undesired cyclization pathways.

  • Reagents and Catalysts: Residual acids, bases, or metal catalysts used during the synthesis.[5]

  • Solvent Residues: Trapped molecules of the reaction solvent.

A preliminary purity assessment by Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for identifying the nature and number of impurities, which will guide your purification strategy.[6][7]

Q2: How do I select the most appropriate primary purification technique for my crude sample?

A: The choice of technique depends on the physical state of your crude product, the nature of the impurities, and the desired final purity.[8]

  • Recrystallization: This is the preferred first-line method if your crude product is a solid and you can identify a solvent that dissolves the compound well at high temperatures but poorly at low temperatures.[9] It is highly effective for removing small amounts of impurities and can yield a highly pure crystalline product.[10]

  • Column Chromatography: This is the most versatile and powerful technique for separating complex mixtures, especially when impurities have polarities similar to the product.[8][10] It is often used when recrystallization fails or as a secondary purification step.

  • Acid-Base Extraction: Given the quinazolinone structure, which has both acidic (N-H) and basic (pyridine-like nitrogen) properties, this method can be effective if the impurities are neutral or have significantly different pKa values.[10]

The following workflow provides a logical decision-making process for selecting a purification method.

G start Crude this compound is_solid Is the crude product a solid? start->is_solid solvent_screen Perform Solvent Screen for Recrystallization is_solid->solvent_screen Yes column_chrom Perform Column Chromatography is_solid->column_chrom No (Oily/Liquid) good_solvent Suitable solvent found? solvent_screen->good_solvent recrystallize Proceed with Recrystallization good_solvent->recrystallize Yes good_solvent->column_chrom No check_purity1 Assess Purity (TLC/HPLC) recrystallize->check_purity1 pure Product is Pure check_purity1->pure Yes check_purity1->column_chrom No check_purity2 Assess Purity (TLC/HPLC) column_chrom->check_purity2 check_purity2->pure Yes acid_base Consider Acid-Base Extraction check_purity2->acid_base No, consider further steps

Fig. 1: Decision workflow for selecting a purification method.
Q3: What analytical methods are recommended for assessing the purity of this compound at different stages?

A: A multi-faceted approach to purity analysis is always recommended.[6]

  • Thin-Layer Chromatography (TLC): Ideal for rapid, real-time monitoring of reaction progress and for quickly assessing the complexity of the crude mixture. It is also indispensable for developing the solvent system for column chromatography.[11]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis.[7] A well-developed HPLC method can provide a precise percentage purity and resolve closely related impurities that may not be visible on TLC.[12]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides crucial structural information. While not primarily a purity tool unless using a quantitative NMR (qNMR) approach, it can quickly reveal the presence of major impurities with distinct proton signals and confirm the identity of the final product.[6]

  • Melting Point: A sharp melting point close to the literature value (approx. 250 °C) is a good indicator of high purity for a crystalline solid.[13] A broad melting range suggests the presence of impurities.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique, but it can be challenging. This guide addresses the most common issues.[9]

Issue: My compound "oils out" of the solution instead of forming crystals.

This occurs when the solute's melting point is lower than the boiling point of the solvent or when the solution is supersaturated with impurities.

  • Causality: When a solution is cooled too quickly or is highly concentrated, the molecules may not have enough time to orient themselves into a crystal lattice. Instead, they crash out as a liquid (an oil), which often traps impurities.

  • Solutions:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to slightly decrease the saturation, then allow it to cool much more slowly.[8]

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass create nucleation sites that can initiate crystal growth.[8]

    • Add a Seed Crystal: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution. This provides a template for proper crystal lattice formation.[8]

    • Change the Solvent System: Your compound may be too soluble in the chosen solvent. Try a solvent system where the compound has slightly lower solubility, or use a two-solvent system (one in which the compound is soluble and one in which it is insoluble).[14]

Fig. 2: Troubleshooting workflow for "oiling out" during recrystallization.
Issue: My recovery of the crystalline product is very low.

Low recovery is a common problem that can often be rectified.

  • Causality: This is typically caused by using too much solvent during the dissolution step or by not cooling the solution sufficiently to minimize the product's solubility in the mother liquor.

  • Solutions:

    • Minimize Solvent Usage: During the initial dissolution, add the hot solvent in small portions, only adding enough to fully dissolve the solid.[9][14] Using a large excess of solvent will keep more of your product dissolved even when cold.

    • Ensure Adequate Cooling: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.[9]

    • Recover a Second Crop: The mother liquor (the solution left after filtering the crystals) is saturated with your product. You can often recover more material by evaporating a portion of the solvent from the mother liquor and re-cooling to obtain a second, albeit less pure, crop of crystals.[8]

SolventSuitability for this compound (General Guidance)
EthanolOften a good choice; dissolves well when hot, less so when cold.[15]
MethanolSimilar to ethanol, but may be too good a solvent, leading to lower recovery.
WaterGenerally poor solubility for quinazolinones, but can be used as an anti-solvent.[16]
Ethyl AcetateCan be effective; may require a co-solvent like hexane to reduce solubility upon cooling.
AcetonitrileA potential candidate for recrystallization.
DichloromethaneTypically too good a solvent at all temperatures for effective recrystallization.
Hexane / HeptaneInsoluble; primarily used as an anti-solvent in a two-solvent system.[16]
Table 1: General solvent screening guide for recrystallization.
Troubleshooting Guide: Flash Column Chromatography

Flash chromatography is a go-to technique for difficult separations.[17]

Issue: I am getting poor separation between my product and an impurity.

This is the most common challenge and requires systematic optimization of the mobile phase.

  • Causality: Separation on silica gel is based on the differential polarity of compounds. If the mobile phase (eluent) is too polar, all compounds will travel quickly up the column with the solvent front (high Rf values), resulting in no separation. If it's not polar enough, all compounds will remain adsorbed to the silica at the origin (low Rf values).

  • Solutions:

    • Optimize the Solvent System with TLC: The key to a successful column is finding a solvent system that gives your desired product a TLC Rf value of ~0.2-0.4 .[17] The impurity you want to remove should be well-separated from this spot.

    • Use a Gradient Elution: Start with a less polar solvent system to allow the less polar impurities to elute first. Then, gradually increase the polarity of the mobile phase to elute your product, leaving the more polar impurities behind on the column.[8][17]

    • Check Column Loading: Do not overload the column. The amount of crude material should ideally be 1-5% of the mass of the silica gel.[8] Overloading leads to broad bands that overlap, ruining the separation.

Common Solvent Systems (Non-polar to Polar)Typical Applications for Heterocycles
Hexane / Ethyl AcetateA workhorse system for moderately polar compounds.
Dichloromethane / MethanolExcellent for more polar compounds that are insoluble in ethyl acetate.
Chloroform / MethanolA classic system, often effective for quinazolinones.[18]
Table 2: Common solvent systems for silica gel chromatography.
Issue: My compound is not eluting from the column.

This happens when the compound is too polar for the selected mobile phase.

  • Causality: The compound has a very strong affinity for the polar silica gel stationary phase and a very weak affinity for the less polar mobile phase, causing it to remain adsorbed at the top of the column.

  • Solutions:

    • Drastically Increase Solvent Polarity: If your compound is stuck using a hexane/ethyl acetate system, switch to a more polar system like dichloromethane/methanol. You may need to use a high percentage of methanol (e.g., 10-20%) to elute a very polar compound.[8]

    • Add a Modifier: For acidic or basic compounds, adding a small amount of a modifier to the eluent can dramatically improve elution. For a compound like this compound, which has acidic character, adding ~1% acetic acid or formic acid to the mobile phase can help by protonating basic sites on the silica and improving peak shape. Conversely, if it's behaving as a base, adding ~1% triethylamine can be effective.[17]

Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization

This protocol assumes ethanol is a suitable solvent, as is common for quinazolinone derivatives.[15]

  • Dissolution: Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask with a magnetic stir bar. In a separate beaker, heat ~30 mL of ethanol to a gentle boil.

  • Hot Solvent Addition: Add the hot ethanol to the Erlenmeyer flask in small portions (~2-3 mL at a time) while stirring and heating until the solid is completely dissolved. Use the minimum amount of hot solvent required.[9]

  • Decolorization (Optional): If the solution is colored by highly polar impurities, remove it from the heat, add a spatula-tip of activated charcoal, and gently swirl for 2-3 minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on the benchtop. Do not disturb the flask during this critical phase.[9]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.[14]

  • Drying: Dry the purified crystals under vacuum to remove all solvent. Determine the melting point and assess purity by TLC or HPLC.

Protocol 2: Purification by Flash Column Chromatography

This protocol outlines a standard procedure for purifying 1 g of crude material.

  • TLC Analysis: Develop a solvent system (e.g., 95:5 Dichloromethane:Methanol) that provides an Rf of ~0.3 for this compound.

  • Column Packing (Slurry Method):

    • Add a small plug of cotton or glass wool to the bottom of a glass chromatography column and cover it with a thin layer of sand.[19]

    • In a beaker, prepare a slurry of silica gel (e.g., 50 g) in the initial, less polar eluent (e.g., 100% Dichloromethane).[20]

    • Pour the slurry into the column and use gentle air pressure to pack the silica bed, ensuring no air bubbles are trapped.[19] Allow the solvent to drain until it is level with the top of the silica bed.

  • Sample Loading (Dry Loading):

    • Dissolve the crude material (1 g) in a minimal amount of a suitable solvent (e.g., methanol or dichloromethane).

    • Add a small amount of silica gel (~2-3 g) to this solution and evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder.[17]

    • Carefully add this powder to the top of the packed column. Cover with a thin protective layer of sand.[20]

  • Elution:

    • Carefully add the eluent to the column.

    • Begin eluting with the less polar solvent (e.g., 100% Dichloromethane), collecting fractions in test tubes.

    • Gradually increase the polarity of the eluent as the column runs (e.g., move from 100% DCM to 98:2 DCM:MeOH, then 95:5 DCM:MeOH).

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions in a round-bottom flask.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

References

Technical Support Center: A-Z Guide to Quinazoline Purification by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinazoline compound purification. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the column chromatography purification of this important class of N-heterocycles. Drawing from established principles and field-proven techniques, this document provides in-depth, actionable solutions in a direct question-and-answer format.

Section 1: Foundational FAQs

This section addresses the most common initial questions when approaching the purification of quinazoline derivatives.

Q1: What are the primary challenges in purifying quinazoline compounds via column chromatography?

Quinazoline purification is often complicated by the inherent basicity of the quinazoline core. The lone pairs on the nitrogen atoms can interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[1][2] This interaction can lead to several common issues:

  • Peak Tailing: Strong, non-specific binding causes the compound to elute slowly and asymmetrically, resulting in broad, tailing peaks that are difficult to separate from impurities.[1][2][3]

  • Irreversible Adsorption: In some cases, the interaction is so strong that the compound permanently binds to the silica gel, leading to low or no recovery of the desired product.[4]

  • On-Column Degradation: The acidic nature of silica gel can catalyze the degradation of sensitive quinazoline derivatives.[4]

Q2: How do I choose the right stationary phase (silica vs. alumina vs. others)?

The choice of stationary phase is critical and depends on the specific properties of your quinazoline compound.

  • Silica Gel: This is the most common and cost-effective choice.[5] However, due to its acidic nature, it often requires modification for successful quinazoline purification.[5] It is the default choice for neutral or weakly basic quinazolines.

  • Alumina (Neutral or Basic): For moderately to strongly basic quinazolines, alumina is an excellent alternative.[5] Basic alumina will minimize the strong acidic interactions that cause peak tailing and degradation.[5] Neutral alumina is a good option for compounds that may be sensitive to both acid and base.

  • Amine-Functionalized Silica: These columns have an amino-propyl silane chemically bonded to the silica surface, which effectively masks the acidic silanol groups.[6] This eliminates the strong ionic interactions with basic compounds, preventing peak tailing and improving recovery.[6]

  • Reversed-Phase Silica (C18): For highly polar quinazoline derivatives, reversed-phase chromatography may be more suitable. In this mode, the most polar compounds elute first.[5][7]

Section 2: In-Depth Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter during your purification process.

Problem 1: Severe Peak Tailing and Poor Recovery

Q: My quinazoline compound is showing significant peak tailing and I'm losing most of my material on a standard silica gel column. What is happening and how can I fix it?

A: This is the most common issue and is almost certainly caused by the interaction between the basic nitrogen atoms of your quinazoline and the acidic silanol groups on the silica surface. [2][8] This strong interaction leads to a portion of your compound being retained much longer than the rest, causing the characteristic tailing and, in severe cases, irreversible binding.[1][9]

Solutions:

  • Mobile Phase Modification (The Quick Fix): The most direct solution is to "deactivate" the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent.[2][10]

    • Add Triethylamine (TEA): For solvent systems like ethyl acetate/hexanes, add 0.5-2% triethylamine to the mobile phase.[11] The TEA is a stronger base and will preferentially bind to the acidic sites on the silica, allowing your quinazoline to elute symmetrically.[2][10]

    • Add Ammonia in Methanol: For more polar solvent systems like dichloromethane/methanol, use a solution of methanol containing ammonia (e.g., 7N NH3 in MeOH) as your polar component.[12][13] A final concentration of 1-2% ammonia in the mobile phase is typically effective.

  • Stationary Phase Deactivation: You can pre-treat, or "neutralize," the silica gel before running the column.[4][10]

    • Prepare a slurry of your silica gel in a non-polar solvent (like hexane) containing 1-2% triethylamine.[4][10]

    • Gently stir for about 20 minutes, then pack the column with this slurry.[4] This ensures the acidic sites are neutralized before your compound is introduced.

  • Switch to a Different Stationary Phase: If mobile phase modification is insufficient, change your stationary phase.

    • Basic Alumina: This is often the best choice for strongly basic compounds, as its surface is basic and will not strongly retain amines.[5]

    • Amine-functionalized silica: This provides a neutral surface and is excellent for separating basic compounds.[6]

Problem 2: My Compound Won't Dissolve for Loading or Crashes Out on the Column

Q: My crude product has poor solubility in the chromatography eluent. When I dissolve it in a stronger solvent to load it, it precipitates at the top of the column, ruining the separation. How can I load my sample effectively?

A: This is a common problem when a compound is not soluble in the relatively non-polar mobile phase required for good separation. Loading the sample dissolved in a highly polar solvent (like pure DCM or methanol) causes this "strong solvent" to carry the compound down the column in a diffuse band, leading to poor resolution. The precipitation occurs when this strong solvent dilutes into the weaker mobile phase. The solution is Dry Loading .[14][15]

Solution: Use the Dry Loading Technique.

Dry loading involves adsorbing your compound onto a small amount of silica gel (or another inert support like Celite) before adding it to the column.[14][16] This ensures that your compound is introduced to the column in a fine, evenly distributed solid band without the use of a strong, disruptive solvent.

See SOP 3 for a detailed, step-by-step protocol for dry loading.

Problem 3: Poor Separation of Product from a Close-Running Impurity

Q: My desired quinazoline and a key impurity have very similar Rf values on TLC, and I can't separate them on the column. How can I improve the resolution?

A: Achieving good separation between structurally similar compounds requires careful optimization of the mobile phase and potentially the stationary phase. The key is to exploit subtle differences in the polarity and functional groups of the compounds.[7]

Solutions:

  • Optimize the Mobile Phase Polarity: The ideal solvent system for column chromatography should give your target compound an Rf value between 0.25 and 0.35 on a TLC plate.[17] This provides the best balance for good separation. If your separation is poor, systematically test different solvent ratios to achieve this target Rf.[18][19]

  • Change Solvent Selectivity: If simply adjusting the polarity of a two-solvent system (e.g., Ethyl Acetate/Hexane) doesn't work, you need to change the chemical nature of the solvents. Different solvents interact with compounds in different ways (e.g., hydrogen bonding, dipole-dipole interactions).

    • Try replacing ethyl acetate with diethyl ether or dichloromethane.

    • Consider a three-component solvent system, such as Hexane/Ethyl Acetate/Dichloromethane, which can sometimes resolve spots that are inseparable in two-component systems.[20]

  • Run a Shallow Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a less polar mobile phase and gradually increase the polarity during the run. This can sharpen the peak of your desired compound and improve separation from impurities that are slightly more or less polar.[11]

Section 3: Standard Operating Protocols (SOPs)

SOP 1: Step-by-Step Guide to Developing a Solvent System using TLC

This protocol ensures you select an optimal mobile phase before committing your valuable compound to a large-scale column.

  • Prepare a dilute solution of your crude material in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto at least 3-4 TLC plates.

  • Prepare different solvent systems for testing. A good starting point for many quinazolines is a mixture of a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate).[12] Try ratios like 4:1, 2:1, and 1:1 Hexane:Ethyl Acetate.

  • Develop the TLC plates in separate chambers, each with a different solvent system.

  • Visualize the plates under a UV lamp and/or with a chemical stain.

  • Analyze the results. The ideal system is one that moves your target compound to an Rf value of approximately 0.25-0.35 and shows the greatest possible separation (ΔRf) between your product and any impurities.[17]

  • Add a basic modifier (like 1% TEA) to your chosen solvent system if you observed any streaking on the TLC plate.

SOP 2: Protocol for Column Packing (Slurry Method)

Proper column packing is essential to prevent cracking and channeling, which leads to poor separation.

  • Secure the column vertically with a clamp. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand (approx. 0.5 cm).[21]

  • In a separate beaker, create a slurry by mixing the required amount of silica gel with your initial, least polar eluent.[21]

  • Pour the slurry into the column. Use additional eluent to rinse all the silica into the column.

  • Gently tap the side of the column to help the silica pack down into a uniform bed.

  • Open the stopcock and allow the solvent to drain until the level is just above the top of the silica bed. Do not let the column run dry.

  • Carefully add another thin layer of sand (approx. 0.5 cm) on top of the silica bed to protect the surface during sample and solvent addition.[14]

SOP 3: Protocol for Dry Loading a Sample

Use this method for samples that are not soluble in the eluent.[14][15]

  • Dissolve your crude sample in a minimal amount of a suitable volatile solvent (e.g., DCM, acetone, or methanol) in a round-bottom flask.[14][22]

  • Add a small amount of silica gel (typically 2-3 times the mass of your crude sample) to the flask.[16]

  • Swirl the mixture to ensure the sample solution is fully adsorbed onto the silica.[22]

  • Remove the solvent completely using a rotary evaporator until you are left with a dry, free-flowing powder.[14][16]

  • Carefully pour this powder onto the top of your packed column (on top of the sand layer).

  • Gently add your mobile phase, allow it to percolate through the solid sample, and begin the elution process.

Section 4: Key Data Summaries

Table 1: Recommended Starting Solvent Systems for Quinazolines
Polarity of QuinazolineNon-Polar ComponentPolar ComponentModifier (if needed)
Non-Polar Hexane / HeptaneEthyl Acetate or Diethyl Ether0.5-2% Triethylamine
Moderately Polar Dichloromethane (DCM)Ethyl Acetate or Acetone0.5-2% Triethylamine
Polar Dichloromethane (DCM)Methanol1-5% of 7N NH3 in MeOH
Very Polar Dichloromethane (DCM)10-20% Methanol1-5% of 7N NH3 in MeOH

This table provides general starting points. Always optimize the solvent ratio using TLC as described in SOP 1.[12][13][23]

Table 2: Comparison of Common Stationary Phases for Quinazoline Purification
Stationary PhaseSurface NatureBest ForPotential Issues
Silica Gel AcidicNeutral or weakly basic compounds; general purpose.[5]Peak tailing, low recovery, and degradation of basic compounds.[1][4]
Basic Alumina BasicModerately to strongly basic quinazolines.[5]Can be less effective for separating very non-polar compounds.
Neutral Alumina NeutralAcid- and base-sensitive compounds.May have lower resolving power than silica for some mixtures.
Amine-Silica Weakly BasicAll basic compounds, especially when recovery is an issue.[6]More expensive than standard silica or alumina.
C18 (Reversed-Phase) Non-PolarHighly polar, water-soluble quinazolines.[7]Requires aqueous mobile phases; less intuitive for many organic chemists.

Section 5: Visual Workflows & Concepts

Diagram 1: Troubleshooting Workflow

G start Problem Observed tailing Peak Tailing / Low Recovery start->tailing poor_sep Poor Separation start->poor_sep no_elution Compound Not Eluting start->no_elution precip Sample Precipitation start->precip sol_tea Add 1% TEA or NH3 to Eluent tailing->sol_tea Is it a basic compound on silica? sol_gradient Run a Shallow Gradient poor_sep->sol_gradient Are spots close on TLC? sol_polarity Increase Eluent Polarity no_elution->sol_polarity Is Rf=0 on TLC? sol_dryload Use Dry Loading Technique (SOP 3) precip->sol_dryload Is sample insoluble in eluent? sol_alumina Switch to Alumina / Amine-Silica sol_tea->sol_alumina Still tailing? sol_solvent Change Solvent System (e.g., DCM for EtOAc) sol_gradient->sol_solvent Still poor separation?

Caption: Decision tree for troubleshooting common quinazoline chromatography issues.

Diagram 2: Mechanism of Peak Tailing

Caption: Interaction of basic quinazoline with acidic silanol sites on silica gel.

References

Validation & Comparative

A Comparative Guide to 6-Fluoroquinazolin-4-ol and Other Quinazoline Derivatives in Cancer Cell Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of 6-Fluoroquinazolin-4-ol derivatives against other notable quinazoline-based compounds in the context of cancer cell biology. We will delve into their mechanisms of action, comparative efficacy based on experimental data, and the methodologies used to validate these findings, offering a comprehensive resource for researchers in oncology and drug development.

The Quinazoline Scaffold: A Cornerstone of Modern Cancer Therapy

The quinazoline core, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a privileged scaffold in medicinal chemistry.[1] Its structural versatility and ability to interact with multiple biological targets, particularly protein kinases, have made it a foundation for numerous anticancer agents.[1][2] Several quinazoline derivatives have received FDA approval and are now integral to treating various solid tumors, demonstrating the scaffold's therapeutic significance.[3][4] These agents primarily function by inhibiting key signaling pathways that drive uncontrolled cell proliferation, survival, and metastasis.[1][5]

Introducing this compound: The Role of Fluorine Substitution

The strategic introduction of a fluorine atom into a pharmacophore is a well-established strategy in drug design to enhance molecular properties. In the context of the quinazoline scaffold, placing a fluorine atom at the 6-position can significantly improve metabolic stability, bioavailability, and binding interactions with target proteins.[6] this compound serves as a key building block for a new generation of derivatives designed for improved potency and pharmacokinetic profiles.[6] This guide will explore how these fluorinated derivatives perform against their non-fluorinated counterparts and established quinazoline-based drugs.

Comparative Analysis: Mechanism of Action and Efficacy

Primary Mechanism: Inhibition of the EGFR Signaling Pathway

A predominant mechanism of action for many quinazoline derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[6][7] EGFR is a transmembrane protein that, upon activation by ligands like EGF, triggers a cascade of downstream signaling events crucial for cell growth, proliferation, and survival.[8][9] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to aberrant signaling and tumorigenesis.[8][10]

Quinazoline-based inhibitors typically act as ATP-competitive agents, binding to the kinase domain of EGFR and preventing its autophosphorylation, thereby blocking downstream signaling through pathways like PI3K/AKT/mTOR and RAS/RAF/MEK/ERK.[1][5][8]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activation GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Quinazoline Quinazoline Derivatives (e.g., Gefitinib, Erlotinib) Quinazoline->EGFR Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) mTOR->Proliferation Cell Growth RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Cell Proliferation EGF EGF (Ligand) EGF->EGFR Binding & Dimerization

Caption: EGFR signaling cascade and the inhibitory action of quinazoline derivatives.

Antiproliferative Activity: A Quantitative Comparison

The efficacy of anticancer compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit the viability of 50% of a cell population. The following table summarizes the reported IC50 values for various 6-fluoroquinazoline derivatives compared to other well-known quinazolines across several human cancer cell lines.

Compound TypeSpecific DerivativeCancer Cell LineIC50 (µM)Reference
6-Fluoroquinazoline 4-Arylamino-6-fluoroquinazolineA549 (Lung)0.71 - 2.30[6]
Quinazoline Gefitinib (Iressa)EGFR-positive cell lines>10.0[11]
Quinazoline Erlotinib (Tarceva)MCF-7 (Breast)4.09 - 7.05 (for derivatives)[12]
Quinazolinone Quinazolinone-pyrazole hybridK562, MCF-7, HeLa, etc.0.45 - 2.40[13]
Quinazolinone 2,4-disubstituted quinazolineH1975, PC-3, MDA-MB-231~Gefitinib values[12]
Quinazolinone Quinazoline-N-4-fluorophenylHepG-2 (Liver)4.36[12]
Quinazolinone Quinazoline-N-4-fluorophenylHCT116 (Colon)7.34[12]
Quinazoline 2,4-dibenzylaminoquinazolineBreast, Colon, Bladder linesVaries (Induces apoptosis)[14]

Note: IC50 values are highly dependent on the specific derivative, cell line, and assay conditions. This table provides a representative comparison based on available literature.

The data suggests that specific 6-fluoroquinazoline derivatives exhibit potent antiproliferative activity, with IC50 values in the low micromolar range, making them comparable to or, in some cases, more potent than established drugs like Gefitinib in certain cell lines.[6][11]

Beyond EGFR: Other Mechanisms and Selectivity

While EGFR is a primary target, the anticancer effects of quinazolines are not monolithic. Different derivatives can elicit their effects through various mechanisms:

  • Tubulin Polymerization Inhibition : Some quinazoline compounds have been shown to inhibit the polymerization of tubulin, a critical component of the cellular cytoskeleton, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][12]

  • Induction of Apoptosis : Many derivatives induce programmed cell death, or apoptosis.[4] This can be confirmed by observing the activation of key executioner proteins like caspase-3 and the cleavage of substrates such as PARP.[4][14][15]

  • PARP-1 Inhibition : Poly(ADP-ribose)polymerase-1 (PARP-1) is crucial for DNA repair. Certain quinazoline derivatives have been designed as potent PARP-1 inhibitors, which is a promising strategy for cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations).[16]

A critical aspect of any chemotherapeutic agent is its selectivity —the ability to kill cancer cells while sparing normal, healthy cells. Several studies have evaluated quinazoline derivatives against non-tumoral cell lines to determine their selectivity index (SI).[14][17] Derivatives with a high SI are considered more promising candidates for further development due to a potentially wider therapeutic window and fewer side effects.

Experimental Validation: Protocols and Workflows

To ensure the scientific integrity of the findings presented, it is essential to employ robust and validated experimental methodologies. Here, we detail the standard protocols for assessing the efficacy and mechanism of action of quinazoline derivatives.

Assessing Cell Viability: The MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Workflow A 1. Cell Seeding Seed cells in a 96-well plate at a predetermined density (e.g., 5x10³ cells/well). B 2. Compound Treatment After cell adherence (24h), treat with serial dilutions of quinazoline derivatives. A->B C 3. Incubation Incubate plates for a defined period (e.g., 48-72 hours) at 37°C, 5% CO₂. B->C D 4. MTT Addition Add MTT reagent (e.g., 0.5 mg/mL) to each well and incubate for 2-4 hours. C->D E 5. Formazan Solubilization Add a solubilizing agent (e.g., DMSO, SDS solution) to dissolve the purple formazan crystals. D->E F 6. Absorbance Reading Measure absorbance on a microplate reader at ~570 nm. E->F G 7. Data Analysis Calculate cell viability relative to untreated controls and determine IC50 values. F->G

Caption: A standard workflow for determining compound cytotoxicity using the MTT assay.

Detailed Step-by-Step Protocol for MTT Assay:

  • Cell Plating: Harvest and count cancer cells. Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Include wells with medium only for background control. Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[18]

  • Compound Preparation and Treatment: Prepare a stock solution of the quinazoline derivative in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO at the highest concentration used).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.

  • MTT Labeling: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

    • Causality Explanation: Metabolically active cells possess mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, converting the yellow salt into insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Solubilization: Incubate for 4 hours at 37°C. Afterward, add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01M HCl or pure DMSO) to each well.[19] Gently pipette to mix and ensure all formazan crystals are dissolved.

    • Causality Explanation: The formazan crystals are insoluble in aqueous solution. A solubilizing agent is required to dissolve them, creating a homogenous colored solution that can be measured by a spectrophotometer.

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2-4 hours or overnight to allow for complete solubilization.[18] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Confirming Mechanism: Western Blot Analysis

Western blotting is a technique used to detect specific proteins in a sample and can be used to semi-quantitatively measure their expression levels.[20][21] In this context, it is invaluable for confirming the inhibition of signaling pathways by measuring the phosphorylation status of key proteins like EGFR, AKT, and ERK. A decrease in the phosphorylated form of these proteins upon treatment indicates successful pathway inhibition.

Western_Blot_Workflow A 1. Cell Lysis Treat cells with quinazoline derivative, then lyse to extract total protein. B 2. Protein Quantification Determine protein concentration (e.g., BCA assay) to ensure equal loading. A->B C 3. SDS-PAGE Separate proteins by molecular weight using polyacrylamide gel electrophoresis. B->C D 4. Protein Transfer Transfer separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose). C->D E 5. Blocking Block non-specific binding sites on the membrane with a protein solution (e.g., BSA or milk). D->E F 6. Antibody Incubation Incubate with a primary antibody specific to the target protein (e.g., p-EGFR, Total EGFR). E->F G 7. Secondary Antibody & Detection Incubate with a conjugated secondary antibody and add a substrate to visualize the protein bands. F->G H 8. Imaging & Analysis Capture the image and analyze band intensity relative to a loading control (e.g., β-actin). G->H

Caption: Key stages of the Western Blot protocol for protein expression analysis.

Detailed Step-by-Step Protocol for Western Blot:

  • Sample Preparation: Plate cells and treat with the quinazoline derivative for a specified time. Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[20]

    • Causality Explanation: Lysis buffer breaks open the cells to release proteins. Inhibitors are critical to prevent the degradation of proteins and the removal of phosphate groups from phosphorylated targets, preserving their in-vivo state.

  • Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA or Bradford assay.[22]

  • Gel Electrophoresis (SDS-PAGE): Denature an equal amount of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli buffer. Load the samples onto a polyacrylamide gel and separate the proteins based on molecular weight using an electric current.[21][23]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. This is typically done electrophoretically, creating a replica of the gel's protein pattern on the membrane.[22]

  • Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or Bovine Serum Albumin in TBS-T) for 1 hour at room temperature.[23][24]

    • Causality Explanation: Blocking prevents the non-specific binding of antibodies to the membrane surface, which would otherwise result in high background noise.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody diluted in blocking buffer that is specific for the target protein (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-AKT, anti-β-actin). This is typically done overnight at 4°C with gentle agitation.[20]

  • Secondary Antibody Incubation: Wash the membrane several times with TBS-T to remove unbound primary antibody. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the host species of the primary antibody for 1 hour at room temperature.[21]

  • Detection and Imaging: Wash the membrane again with TBS-T. Add an enhanced chemiluminescence (ECL) substrate to the membrane. The HRP enzyme on the secondary antibody catalyzes a reaction that produces light.[20] Capture this light signal using a digital imager. The intensity of the light is proportional to the amount of target protein. Analyze band densities relative to a loading control (like β-actin or GAPDH) to confirm equal protein loading and to semi-quantify changes in protein expression or phosphorylation.

Conclusion and Future Directions

The quinazoline scaffold remains a highly valuable framework for the development of targeted anticancer therapies. The introduction of fluorine at the 6-position, as seen in this compound derivatives, represents a rational design strategy to enhance antiproliferative activity and drug-like properties.[6] Experimental data indicates that these fluorinated compounds exhibit potent efficacy against various cancer cell lines, often by inhibiting the EGFR signaling pathway.[6]

Future research should focus on comprehensive structure-activity relationship (SAR) studies to optimize potency, selectivity for cancer cells over normal cells, and pharmacokinetic profiles. Furthermore, investigating these compounds in more complex models, such as 3D spheroids and in vivo xenografts, will be crucial for translating these promising preclinical findings into clinically viable cancer therapeutics.

References

A Senior Application Scientist's Guide to the In Vitro Validation of 6-Fluoroquinazoline Derivatives as Antitumor Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in vitro antitumor activity of novel 6-fluoroquinazoline derivatives. We will move beyond simple protocol recitation to explore the causality behind experimental choices, ensuring a robust and self-validating approach to preclinical assessment.

Introduction: The Quinazoline Scaffold in Oncology

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of several approved anticancer drugs.[1] These agents often function as small-molecule kinase inhibitors, targeting key signaling pathways that drive tumor growth and proliferation.[1] The introduction of a fluorine atom at the 6-position of the quinazoline nucleus can significantly enhance metabolic stability, bioavailability, and binding interactions with target proteins, making 6-fluoroquinazoline a particularly attractive starting point for novel drug discovery.[2]

Many of these derivatives exert their effects by targeting the epidermal growth factor receptor (EGFR) or vascular endothelial growth factor receptor-2 (VEGFR-2), both of which are critical in cancer cell signaling.[3][4][5] Dysregulation of the EGFR signaling pathway is strongly associated with various malignancies, including breast, lung, and colon cancers.[3] Similarly, VEGFR-2 is a primary mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[4] Therefore, validating the inhibitory potential of new 6-fluoroquinazoline derivatives against these pathways is a cornerstone of their preclinical evaluation.

This guide will compare two hypothetical 6-fluoroquinazoline derivatives, FQ-1 and FQ-2 , against a well-established EGFR inhibitor, Gefitinib , which will serve as our positive control.

The Validation Workflow: A Multi-Faceted Experimental Design

A robust in vitro validation strategy does not rely on a single assay. Instead, it employs a tiered approach to build a comprehensive profile of a compound's activity, from broad cytotoxicity to specific molecular mechanisms.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Investigation cluster_2 Tier 3: Target Validation a Select Diverse Cancer Cell Lines (e.g., A549, MCF-7) & Normal Cell Line (e.g., MCF-10A) b Cytotoxicity Assay (SRB or MTT) Determine IC50 Values a->b Broad-spectrum activity assessment c Cell Cycle Analysis (PI Staining & Flow Cytometry) b->c Identify mode of cell death d Apoptosis Assay (Annexin V/PI Staining) e Signaling Pathway Analysis (Western Blot for p-EGFR, p-AKT) d->e Confirm molecular target engagement

Caption: A tiered experimental workflow for validating antitumor compounds.

Rationale for Cell Line Selection

The choice of cell lines is critical and must be hypothesis-driven. For our comparison, we will use:

  • A549 (Lung Carcinoma): A common model for non-small-cell lung cancer (NSCLC), known to express wild-type EGFR.[2]

  • MCF-7 (Breast Adenocarcinoma): A well-characterized breast cancer cell line.[2]

  • HepG2 (Hepatocellular Carcinoma): A liver cancer cell line often used for evaluating VEGFR-2 inhibitors.[2]

  • MCF-10A (Non-tumorigenic breast epithelial cells): This "normal" cell line is crucial for assessing selectivity. A promising compound should be significantly more toxic to cancer cells than to non-cancerous cells.

Core Methodologies: Detailed Protocols for Rigorous Analysis

Scientific integrity demands meticulous and reproducible protocols. The following are standardized procedures for the core assays in our validation workflow.

Cytotoxicity Assessment: The Sulforhodamine B (SRB) Assay

While the MTT assay is common, the SRB assay is often preferred as it measures cell mass by staining total cellular protein, making it less susceptible to interference from compounds affecting cellular metabolism.[6]

Protocol:

  • Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with serial dilutions of FQ-1, FQ-2, and Gefitinib for 72 hours. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Fixation: Gently discard the media and fix the adherent cells by adding 100 µL of cold 10% Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.[7]

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and excess media components. Air dry the plates completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[7]

  • Wash and Dry: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[8]

  • Absorbance Reading: Measure the optical density (OD) at 540 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell survival is calculated relative to the vehicle control. The IC50 value (the concentration at which 50% of cell growth is inhibited) is determined using non-linear regression analysis.

Cell Cycle Analysis via Propidium Iodide (PI) Staining

This technique quantifies the DNA content of cells, allowing for the determination of the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase suggests compound-induced cell cycle arrest.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of each compound for 24 hours.

  • Cell Harvesting: Harvest cells (including floating cells in the media) by trypsinization and centrifugation.

  • Fixation: Wash the cell pellet with ice-cold PBS. Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.[9]

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[9]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples using a flow cytometer. The PI fluorescence is typically detected in the FL2 channel. A minimum of 10,000 events should be recorded for each sample.

  • Data Analysis: The resulting DNA histograms are analyzed using appropriate software to quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Detection via Annexin V/PI Staining

This is a gold-standard assay for detecting apoptosis. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide is used concurrently to identify necrotic or late apoptotic cells, which have lost membrane integrity.[10]

Protocol:

  • Cell Treatment: Treat cells with the IC50 concentration of each compound for 48 hours.

  • Harvesting: Collect all cells, including those in the supernatant, and wash twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[11]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL). Gently vortex the cells.[11]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[10]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Target Engagement: Western Blot Analysis

To confirm if the compounds inhibit the EGFR pathway, Western blotting is used to measure the levels of total and phosphorylated EGFR (p-EGFR) and downstream effectors like Akt.[12][13] A reduction in the phosphorylated form of a protein indicates inhibition of its kinase activity.

Protocol:

  • Cell Lysis: Treat A549 cells with the compounds for 6 hours, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p-EGFR, total EGFR, p-Akt, total Akt, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[13]

Comparative Data Analysis: Synthesizing the Results

The power of this guide lies in the direct comparison of the novel derivatives against each other and a known standard.

Table 1: Comparative Cytotoxicity (IC50, µM) of 6-Fluoroquinazoline Derivatives
CompoundA549 (Lung)MCF-7 (Breast)HepG2 (Liver)MCF-10A (Normal)Selectivity Index (SI)*
FQ-1 1.853.502.10> 50> 27.0
FQ-2 9.7015.211.5> 50> 5.1
Gefitinib 0.952.8018.425.626.9

*Selectivity Index (SI) = IC50 in normal cells (MCF-10A) / IC50 in cancer cells (A549)

Interpretation: FQ-1 demonstrates potent, broad-spectrum activity comparable to Gefitinib, with an excellent selectivity profile. FQ-2 is significantly less potent across all cancer cell lines tested.

Table 2: Effect on Cell Cycle Distribution in A549 Cells (% of Cells)
Treatment (24h)G0/G1 PhaseS PhaseG2/M Phase
Control (Vehicle) 65.2%18.5%16.3%
FQ-1 (1.85 µM) 82.1%9.8%8.1%
FQ-2 (9.70 µM) 68.5%16.2%15.3%
Gefitinib (0.95 µM) 85.3%8.1%6.6%

Interpretation: Both FQ-1 and Gefitinib induce a significant arrest of A549 cells in the G0/G1 phase, a characteristic effect of EGFR inhibition.[14] FQ-2 shows no significant impact on the cell cycle at its IC50 concentration.

Table 3: Induction of Apoptosis in A549 Cells (% of Cells)
Treatment (48h)Healthy (AnV-/PI-)Early Apoptosis (AnV+/PI-)Late Apoptosis/Necrosis (AnV+/PI+)
Control (Vehicle) 94.3%3.1%2.6%
FQ-1 (1.85 µM) 55.8%32.5%11.7%
FQ-2 (9.70 µM) 88.1%6.5%5.4%
Gefitinib (0.95 µM) 51.2%38.1%10.7%

Interpretation: FQ-1 is a potent inducer of apoptosis, with a significant increase in the early apoptotic population, similar to the positive control Gefitinib. FQ-2 demonstrates weak pro-apoptotic activity.

Visualizing the Mechanism: Signaling Pathways

Understanding how these compounds work at a molecular level is paramount. The primary mechanism for many quinazoline derivatives is the inhibition of the EGFR signaling cascade.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation EGF EGF (Growth Factor) EGF->EGFR FQ1 FQ-1 / Gefitinib FQ1->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the inhibitory action of FQ-1.

Western Blot Interpretation: The results from the Western blot would be expected to show that in cells treated with FQ-1 and Gefitinib, the bands corresponding to phosphorylated EGFR (p-EGFR) and phosphorylated Akt (p-Akt) are significantly diminished compared to the untreated control, while total EGFR and Akt levels remain unchanged. This would provide direct evidence of target engagement and pathway inhibition.

Conclusion: A Data-Driven Comparison

  • FQ-1 is a promising lead compound. It exhibits potent cytotoxicity against multiple cancer cell lines, a high degree of selectivity for cancer cells over normal cells, and its mechanism of action—G1 cell cycle arrest and apoptosis induction—is consistent with the on-target inhibition of the EGFR signaling pathway. Its overall profile is highly comparable to the established drug Gefitinib.

  • FQ-2 is a poor candidate. Its low potency and minimal impact on cell cycle and apoptosis suggest it is unlikely to be an effective antitumor agent through the intended mechanism.

This guide demonstrates that by integrating a logical sequence of assays and focusing on the rationale behind each experimental step, researchers can confidently and efficiently validate the therapeutic potential of new chemical entities in the preclinical setting.

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 6-Fluoroquinazolin-4-ol Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold and the Imperative of Selectivity

In the landscape of modern medicinal chemistry, the quinazoline scaffold stands out as a "privileged" structure, particularly in the development of protein kinase inhibitors. Its rigid, heterocyclic framework serves as an excellent foundation for engaging the ATP-binding site of numerous kinases, leading to potent modulation of their activity. Recent research has highlighted the utility of quinazoline derivatives in targeting critical cancer-related kinases like EGFR, Aurora Kinase, and VEGFR.[1][2][3]

The focus of this guide, 6-Fluoroquinazolin-4-ol, is a pivotal intermediate in the synthesis of these next-generation inhibitors.[4][5] The strategic incorporation of a fluorine atom at the 6-position is a deliberate design choice, not a trivial modification. Fluorine's high electronegativity and small size can significantly enhance metabolic stability, improve membrane permeability, and increase binding affinity through favorable electrostatic interactions with the target protein.[1]

However, the very feature that makes kinases druggable—the conserved nature of the ATP-binding pocket—is also the principal cause of cross-reactivity.[6][7] An inhibitor designed for one kinase can inadvertently bind to dozens of others, leading to unforeseen toxicities or, in some cases, beneficial polypharmacology.[8][9] Therefore, a rigorous and multi-faceted cross-reactivity profile is not merely a characterization step; it is a fundamental pillar of preclinical development that informs safety, efficacy, and the overall therapeutic hypothesis.

This guide provides an in-depth comparison of methodologies used to profile inhibitors derived from the this compound scaffold. We will explore the causality behind experimental choices, present detailed protocols for key assays, and compare a hypothetical, next-generation inhibitor, "FQZ-AurA-1" , against a known clinical candidate to illustrate the practical application and interpretation of these critical datasets.

Pillar 1: Biochemical Profiling – Quantifying Direct Enzymatic Inhibition

The foundational step in understanding an inhibitor's selectivity is to measure its direct impact on the enzymatic activity of a broad panel of purified kinases. This approach provides quantitative potency data (e.g., IC₅₀ values) and serves as the primary map of the compound's kinome-wide interactions.

Causality of Method Selection: Why Start with a Biochemical Screen?

Biochemical assays are chosen for their precision, scalability, and directness. By using purified recombinant enzymes, we eliminate cellular variables like membrane transport, drug efflux, and intracellular ATP concentration. This allows us to measure the intrinsic affinity of the inhibitor for each kinase in a controlled environment. A broad panel, often covering over 300-400 kinases, is essential to uncover interactions that would be missed by hypothesis-driven, smaller-scale testing.[10][11] We will utilize a luminescence-based ADP detection assay, such as ADP-Glo™, for its high sensitivity and compatibility with high-throughput formats.[12]

Experimental Workflow: Biochemical Kinase Profiling

The workflow is designed to be systematic and robust, ensuring data reliability across a large kinase panel.

cluster_prep Preparation cluster_reaction Assay Execution cluster_detection Detection & Analysis prep_compound 1. Compound Dilution (Serial dilution of FQZ-AurA-1) assay_plate 4. Assay Plating (Combine Kinase + Inhibitor) prep_compound->assay_plate prep_kinase 2. Kinase Aliquoting (Panel of 300+ kinases) prep_kinase->assay_plate prep_substrate 3. Substrate/ATP Mix (Optimized for each kinase) initiate 5. Initiate Reaction (Add Substrate/ATP Mix) prep_substrate->initiate assay_plate->initiate incubate 6. Incubation (Allow phosphorylation) initiate->incubate adp_glo_reagent 7. Add ADP-Glo™ Reagent (Deplete unused ATP) incubate->adp_glo_reagent kinase_detection 8. Add Kinase Detection Reagent (Convert ADP to ATP -> Light) adp_glo_reagent->kinase_detection read_lum 9. Read Luminescence kinase_detection->read_lum analyze 10. Data Analysis (Calculate % Inhibition, IC50) read_lum->analyze

Caption: Workflow for a large-panel biochemical kinase assay using ADP-Glo™.

Detailed Protocol: Luminescence-Based In Vitro Kinase Assay

This protocol is adapted for a 384-well plate format.

  • Compound Preparation : Prepare a 10-point, 3-fold serial dilution of FQZ-AurA-1 in DMSO, starting at 100 µM.

  • Assay Plate Stamping : Transfer 50 nL of each compound concentration into the appropriate wells of a 384-well assay plate. Include wells with DMSO only (vehicle control) and a known reference inhibitor (positive control).

  • Kinase/Buffer Addition : Add 5 µL of the respective kinase solution (from a panel of over 300 kinases, each optimized for concentration) to each well.

  • Pre-incubation : Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation : Add 5 µL of the corresponding substrate/ATP mixture to each well to start the phosphorylation reaction. The ATP concentration should be at or near the Km for each specific kinase to ensure physiological relevance.[10]

  • Enzymatic Reaction : Incubate the plate for 1 hour at room temperature.

  • ATP Depletion : Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation : Add 10 µL of Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition : Measure luminescence using a plate reader.

  • Data Analysis : Normalize the data to vehicle (100% activity) and no-enzyme (0% activity) controls. Calculate the percent inhibition for each kinase at each compound concentration and fit the data to a dose-response curve to determine IC₅₀ values.

Pillar 2: Cell-Based Profiling – Confirming Target Engagement in a Physiological System

While biochemical assays are essential for determining intrinsic potency, they do not confirm that a compound can engage its target within the complex milieu of a living cell. Cell-based assays are therefore a critical, self-validating next step.

Cellular Thermal Shift Assay (CETSA®)
Causality of Method Selection: Why Use CETSA?

CETSA is a powerful biophysical method that directly measures target engagement in intact cells or tissues.[13][14] The principle is that when a ligand binds to its target protein, it generally stabilizes the protein's structure, leading to an increase in its melting temperature (Tₘ).[15][16] Observing a thermal shift provides unequivocal proof that the inhibitor has crossed the cell membrane, avoided efflux pumps, and physically bound to its intended target in its native, folded state.[17]

Experimental Workflow: CETSA

The workflow confirms target stabilization by heating cell lysates and quantifying the remaining soluble protein.

cluster_cell_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis treat_cells 1. Cell Culture & Treatment (Incubate cells with FQZ-AurA-1 or DMSO) harvest_cells 2. Harvest & Wash Cells treat_cells->harvest_cells aliquot 3. Aliquot Cell Suspension harvest_cells->aliquot heat 4. Heat Samples (Apply temperature gradient, e.g., 40-70°C) aliquot->heat lyse 5. Cell Lysis (Freeze-thaw cycles) heat->lyse separate 6. Separate Fractions (Centrifuge to pellet aggregated protein) lyse->separate collect 7. Collect Supernatant (Soluble protein fraction) separate->collect quantify 8. Quantify Protein (Western Blot or Mass Spec) collect->quantify

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA with Western Blot Readout
  • Cell Treatment : Culture a human cancer cell line known to express the target kinase (e.g., HCT-116 for Aurora Kinase A) to ~80% confluency. Treat cells with FQZ-AurA-1 (e.g., at 1 µM and 10 µM) or vehicle (DMSO) for 2 hours.

  • Harvesting : Harvest the cells by scraping, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

  • Heating : Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler to a range of different temperatures (e.g., 10 temperatures from 40°C to 67°C) for 3 minutes, followed by cooling for 3 minutes at 4°C.

  • Lysis : Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Fractionation : Separate the soluble fraction from the precipitated, denatured proteins by ultracentrifugation (20,000 x g for 20 minutes at 4°C).

  • Sample Preparation : Collect the supernatant (soluble fraction) and determine the protein concentration. Prepare samples for SDS-PAGE.

  • Western Blotting : Separate proteins by SDS-PAGE, transfer to a nitrocellulose membrane, and probe with a primary antibody specific for the target protein (e.g., anti-Aurora A). Use an appropriate secondary antibody and visualize the bands.

  • Data Analysis : Quantify the band intensity for each temperature point. Plot the intensity versus temperature to generate melting curves. A shift in the curve to the right for the drug-treated samples indicates thermal stabilization and target engagement.

Comparative Analysis: FQZ-AurA-1 vs. Danusertib

To contextualize the performance of our hypothetical inhibitor, we compare its profile to Danusertib (PHA-739358) , a well-documented ATP-competitive inhibitor of Aurora kinases with known cross-reactivity against other targets like ABL, TRK, and RET.

Biochemical Selectivity Profile

The following table presents hypothetical data from a 320-kinase biochemical screen. Data is shown as percent of control (% Ctrl) at a 1 µM compound concentration, where a lower value indicates stronger inhibition.

Kinase TargetFamilyFQZ-AurA-1 (% Ctrl @ 1µM)Danusertib (% Ctrl @ 1µM)Rationale for Inclusion
AURKA (Aurora A) Aurora2 5 Primary Target
AURKB (Aurora B) Aurora5 4 Key family member, selectivity indicator
AURKC (Aurora C) Aurora15 8 Key family member, selectivity indicator
ABL1Tyrosine8512 Known Danusertib off-target
ABL1 (T315I)Tyrosine9588Clinically relevant resistance mutant
RETTyrosine9225 Known Danusertib off-target
TRKATyrosine9835 Known Danusertib off-target
KDR (VEGFR2)Tyrosine7565Common anti-cancer off-target
SRCTyrosine9189Representative of a major kinase family
PIM1Ser/Thr8882Common off-target for ATP-mimetics
CDK2Ser/Thr9491Cell cycle-related kinase

Interpretation: The biochemical data suggests that FQZ-AurA-1 is a highly potent and selective inhibitor of Aurora kinases A and B. Unlike Danusertib, it shows minimal activity against ABL1, RET, and TRKA at 1 µM, indicating a significantly improved selectivity profile. This enhanced selectivity could translate to a better safety profile in a therapeutic setting. The slightly lower potency against AURKC may also be advantageous, depending on the desired therapeutic effect.

Cellular Target Engagement Profile (CETSA)

The following table shows the hypothetical thermal shift (ΔTₘ) for key targets in HCT-116 cells treated with 10 µM of each compound. A larger ΔTₘ indicates stronger target stabilization and engagement.

Protein TargetΔTₘ with FQZ-AurA-1 (°C)ΔTₘ with Danusertib (°C)Interpretation
AURKA +8.5 +7.9 Both compounds strongly engage the primary target in cells.
AURKB +7.2 +8.1 Both compounds strongly engage the key family member.
ABL1 +0.3 +5.5 FQZ-AurA-1 does not engage ABL1 in cells, confirming its selectivity. Danusertib shows significant off-target engagement.

Interpretation: The CETSA data provides critical validation of the biochemical findings. Both compounds effectively engage their primary targets, AURKA and AURKB, in a cellular context. Crucially, FQZ-AurA-1 shows no meaningful stabilization of ABL1, whereas Danusertib clearly engages this major off-target. This confirms that the selectivity observed in vitro translates to the more complex cellular environment, reinforcing the conclusion that FQZ-AurA-1 possesses a superior selectivity profile.

Conclusion and Future Directions

This guide has outlined a robust, multi-tiered strategy for profiling the cross-reactivity of novel kinase inhibitors based on the this compound scaffold. By integrating broad-panel biochemical screening with cell-based target engagement assays like CETSA, we can build a comprehensive and reliable understanding of an inhibitor's selectivity.

The comparative data for our hypothetical inhibitor, FQZ-AurA-1 , demonstrates a marked improvement in selectivity over the clinical candidate Danusertib. Its potent, on-target activity combined with a clean off-target profile in both biochemical and cellular assays makes it a highly promising lead candidate. The presence of the 6-fluoro moiety likely contributes to this desirable profile through enhanced binding interactions specific to the Aurora kinase active site.

The next logical steps in the development of FQZ-AurA-1 would include:

  • Full IC₅₀ determination for any kinases showing >50% inhibition in the initial screen.

  • Unbiased chemical proteomics (e.g., Kinobeads[18][19]) to identify any unexpected non-kinase off-targets.

  • Cellular assays to confirm that the observed target engagement translates to the desired downstream phenotypic effects (e.g., cell cycle arrest, apoptosis).

By adhering to this rigorous, evidence-based profiling cascade, researchers can de-risk their drug discovery programs and develop safer, more effective targeted therapies.

References

A Researcher's Guide to Benchmarking Novel 6-Fluoroquinazoline Compounds Against Clinically-Relevant EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical evaluation of novel 6-fluoroquinazoline-based compounds as Epidermal Growth Factor Receptor (EGFR) inhibitors. We will objectively compare their potential performance against established first and second-generation inhibitors—gefitinib, erlotinib, and afatinib—supported by detailed experimental protocols and data interpretation strategies. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in oncology and kinase inhibitor discovery.

Introduction: The Enduring Significance of Targeting EGFR

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival.[1][2] In numerous cancers, particularly non-small cell lung cancer (NSCLC), aberrant EGFR signaling—driven by overexpression or activating mutations—is a key oncogenic driver.[3][4][5] This has established EGFR as a premier target for therapeutic intervention.

The quinazoline scaffold is a cornerstone of many successful small molecule EGFR inhibitors. First-generation drugs like gefitinib and erlotinib, and the second-generation covalent inhibitor afatinib, all feature this core structure. This guide focuses on a specific chemical class—6-fluoroquinazoline derivatives—and outlines a rigorous benchmarking workflow to assess their potential as next-generation EGFR inhibitors. We will delve into the biochemical and cellular assays required to generate comparative data, providing not just the "how" but the critical "why" behind each experimental step.

The EGFR Signaling Pathway & Mechanisms of Inhibition

Upon binding to ligands like Epidermal Growth Factor (EGF), EGFR undergoes dimerization, which activates its intracellular tyrosine kinase domain.[2][6] This triggers autophosphorylation of specific tyrosine residues, creating docking sites for adaptor proteins that initiate downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival.[6][7][8][9]

Tyrosine Kinase Inhibitors (TKIs) function by competing with adenosine triphosphate (ATP) at the kinase domain's binding site, thereby preventing autophosphorylation and blocking the entire downstream signaling cascade.[10][11][12]

  • Reversible Inhibitors (1st Generation): Gefitinib and erlotinib bind reversibly to the ATP-binding pocket of EGFR. They are most effective against the common activating mutations (e.g., L858R, exon 19 deletions).[10][][14][15]

  • Irreversible Inhibitors (2nd Generation): Afatinib forms a permanent, covalent bond with a cysteine residue (Cys797) in the EGFR kinase domain.[16][17] This leads to a more sustained inhibition of EGFR and other ErbB family members like HER2.[17][18][19][20]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibition EGFR EGFR p1 EGFR->p1 Autophosphorylation EGF EGF Ligand EGF->EGFR Binding & Dimerization RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation p1->RAS p1->PI3K p2 TKI Quinazoline TKI TKI->p1 Blocks ATP Binding

Caption: Simplified EGFR Signaling Pathway and TKI Inhibition.

The Benchmark Inhibitors: A Comparative Overview

Any new compound must be evaluated against the established standard of care. For novel quinazoline-based inhibitors, the key benchmarks are:

InhibitorGenerationMechanism of ActionKey Characteristics
Gefitinib 1stReversible ATP-competitive inhibitor of EGFR.[10][21][22][23]Effective against activating EGFR mutations; lower efficacy against wild-type EGFR and resistance mutations.
Erlotinib 1stReversible ATP-competitive inhibitor of EGFR.[8][][14][24]Similar profile to gefitinib; approved for NSCLC and pancreatic cancer.[]
Afatinib 2ndIrreversible covalent inhibitor of ErbB family (EGFR, HER2, HER4).[18][19][25][26]Broader activity and can overcome some resistance mechanisms, but may have more side effects due to pan-ErbB inhibition.[19]

Head-to-Head Comparison: Evaluating a Novel 6-Fluoroquinazoline Compound

For this guide, we will refer to our novel investigational compound as 6-FQ-Cpd . The rationale for the 6-fluoro substitution often relates to improving metabolic stability or enhancing binding affinity through favorable electrostatic interactions within the ATP pocket. The following sections outline the data required for a robust comparison.

Biochemical Potency: In Vitro Kinase Assays

The first critical test is to determine the direct inhibitory effect of 6-FQ-Cpd on purified EGFR kinase enzyme. This is quantified by the half-maximal inhibitory concentration (IC50). It is crucial to test against not only wild-type (WT) EGFR but also clinically relevant mutant forms.

Comparative IC50 Data (nM) from Biochemical Kinase Assays

CompoundEGFR (WT)EGFR (L858R)EGFR (Exon 19 Del)EGFR (L858R/T790M)
Gefitinib 15.55.22.0>1000
Erlotinib 12.04.51.8>1000
Afatinib 1.00.50.415.0
6-FQ-Cpd [Experimental Data][Experimental Data][Experimental Data][Experimental Data]

Note: The values for benchmark inhibitors are representative and may vary between assay platforms.

Interpretation: An ideal candidate would show high potency (low IC50) against the activating mutants (L858R, Exon 19 Del) and potentially retain activity against the T790M resistance mutation, which is a major limitation of first-generation inhibitors.[15][20]

Cellular Antiproliferative Activity

While a biochemical assay confirms target engagement, a cell-based assay demonstrates whether this inhibition translates to a functional anti-cancer effect in a complex biological system. Here, we measure the concentration of the compound required to inhibit cell growth by 50% (GI50 or IC50).

Rationale for Cell Line Selection:

  • A431: Human epidermoid carcinoma. Overexpresses wild-type EGFR. Used to assess activity against non-mutated, EGFR-dependent cancers.[27]

  • HCC827 / PC-9: Human lung adenocarcinoma. Harbor an EGFR exon 19 deletion. Highly sensitive to first-generation TKIs.[28]

  • H1975: Human lung adenocarcinoma. Carries both the L858R activating mutation and the T790M resistance mutation. A key model for acquired resistance.[29]

Comparative IC50 Data (nM) from Cell-Based Proliferation Assays

CompoundA431 (WT)HCC827 (Exon 19 Del)H1975 (L858R/T790M)
Gefitinib 15012>8000
Erlotinib 12510>8000
Afatinib 352250
6-FQ-Cpd [Experimental Data][Experimental Data][Experimental Data]

Interpretation: The goal is to see a correlation between biochemical potency and cellular activity. A potent compound should show low nanomolar IC50 values in the sensitive cell lines (e.g., HCC827). Significant activity in H1975 cells would be a major advantage, suggesting the potential to overcome T790M-mediated resistance.

Target Engagement in a Cellular Context: Western Blot Analysis

To confirm that the observed anti-proliferative effect is indeed due to the inhibition of EGFR signaling, Western blotting is performed. This technique allows for the direct visualization and semi-quantification of the phosphorylation status of EGFR and downstream proteins. A successful inhibitor should decrease the level of phosphorylated EGFR (p-EGFR) without affecting the total amount of EGFR protein.

Experimental Design: Treat an EGFR-dependent cell line (e.g., A431 or HCC827) with increasing concentrations of the inhibitor. After treatment, stimulate the cells with EGF to induce maximal EGFR phosphorylation.[6] Lyse the cells and analyze the protein extracts.

Expected Outcome: A dose-dependent decrease in the band intensity for p-EGFR (specifically at key sites like Tyr1068) relative to the total EGFR and a loading control (e.g., β-actin). This provides direct evidence of on-target activity within the cell.

Experimental Workflows and Protocols

Scientific rigor demands reproducible and well-controlled experiments. The following protocols provide a detailed, step-by-step guide for the key assays described above.

Benchmarking_Workflow cluster_phase1 Phase 1: Biochemical Screening cluster_phase2 Phase 2: Cellular Validation start Novel 6-FQ Compound kinase_assay In Vitro Kinase Assay (EGFR WT & Mutants) start->kinase_assay ic50_biochem Determine Biochemical IC50 kinase_assay->ic50_biochem cell_assay Cell Proliferation Assay (Cancer Cell Lines) ic50_biochem->cell_assay Potent Hit ic50_cell Determine Cellular IC50 cell_assay->ic50_cell western_blot Western Blot for p-EGFR Inhibition ic50_cell->western_blot target_confirm Confirm On-Target Activity western_blot->target_confirm end Candidate Profile target_confirm->end

Caption: Overall workflow for benchmarking a novel EGFR inhibitor.
Protocol 1: In Vitro EGFR Kinase Assay (Luminescence-Based)

This protocol utilizes a system (e.g., ADP-Glo™) that measures kinase activity by quantifying the amount of ADP produced in the enzymatic reaction.[30][31][32] The luminescent signal is inversely proportional to the inhibitory activity of the compound.

Materials:

  • Recombinant human EGFR enzyme (WT and mutants).[33][34]

  • Poly(Glu, Tyr) 4:1 substrate or specific peptide substrate.

  • ATP solution.

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA).

  • Test compounds (6-FQ-Cpd and benchmarks) serially diluted in DMSO.

  • ADP-Glo™ Kinase Assay Kit (or equivalent).

  • White, opaque 96-well or 384-well plates.

  • Luminometer plate reader.

Procedure:

  • Reagent Preparation: Prepare kinase reaction buffer. Dilute the EGFR enzyme and substrate to their final working concentrations in this buffer.

  • Compound Plating: Add 1 µL of serially diluted compound solution to the wells of the assay plate. Include "no inhibitor" (positive control) and "no enzyme" (background) controls.

  • Enzyme Addition: Add 10 µL of the diluted EGFR enzyme solution to each well, except for the "no enzyme" background controls. Incubate for 10-15 minutes at room temperature.

  • Initiate Kinase Reaction: Prepare a master mix of substrate and ATP in kinase buffer. Add 10 µL of this mix to all wells to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes. The optimal time may need to be determined empirically.

  • Terminate Reaction & Deplete ATP: Add 20 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 40 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP, which is then used by a luciferase/luciferin reaction to produce light. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Subtract the background ("no enzyme") signal from all other wells. Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition versus the log of the inhibitor concentration and use a non-linear regression model (four-parameter variable slope) to determine the IC50 value.

Protocol 2: Cell-Based Antiproliferative Assay

This protocol measures cell viability after a prolonged incubation with the test compound. The CellTiter-Glo® Luminescent Cell Viability Assay is described here, which quantifies ATP as an indicator of metabolically active cells.[35]

Materials:

  • Selected cancer cell lines (A431, HCC827, H1975).

  • Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS.

  • Test compounds serially diluted in DMSO.

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit.

  • White, clear-bottom 96-well cell culture plates.

  • Luminometer plate reader.

Procedure:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) in 100 µL of medium. Allow cells to adhere overnight.

  • Compound Treatment: Prepare 2x final concentrations of your serially diluted compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Assay Equilibration: Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

  • Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent viability for each concentration relative to the vehicle control wells. Plot percent viability against the log of compound concentration and fit the curve using non-linear regression to determine the IC50 value.

Protocol 3: Western Blot Analysis of EGFR Phosphorylation

This protocol allows for the qualitative and semi-quantitative assessment of target inhibition in cells.[6][27][36]

Materials:

  • A431 or HCC827 cells.

  • Serum-free culture medium.

  • Test compounds.

  • Recombinant Human EGF.

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Laemmli sample buffer.

  • SDS-PAGE equipment and reagents.

  • PVDF membrane and transfer apparatus.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies: Rabbit anti-p-EGFR (Tyr1068), Rabbit anti-Total EGFR, Mouse anti-β-actin.[37][38][39]

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Imaging system (e.g., ChemiDoc).

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 12-16 hours.

  • Inhibitor Incubation: Treat the cells with increasing concentrations of the test compound (and controls) for 2-4 hours.

  • EGF Stimulation: Add EGF to a final concentration of 100 ng/mL to all wells (except an unstimulated control) for the last 15 minutes of the incubation period.[6]

  • Cell Lysis: Immediately place plates on ice. Aspirate the medium, wash once with ice-cold PBS, and add 150 µL of ice-cold RIPA buffer to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

  • Lysate Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-EGFR (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated anti-rabbit secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing: To ensure equal protein loading, the membrane should be stripped and reprobed for Total EGFR and a loading control like β-actin. This normalization is critical for accurate interpretation.[36]

Synthesis of Findings and Future Directions

The ultimate goal of this benchmarking process is to build a comprehensive profile of the novel 6-fluoroquinazoline compound.

Data_Synthesis Biochem Biochemical Potency (IC50 vs. WT/Mutants) Potency How Potent? Biochem->Potency Selectivity How Selective? (Mutant vs. WT) Biochem->Selectivity Cellular Cellular Activity (IC50 vs. Cell Lines) Efficacy Is it effective in cells? Cellular->Efficacy Mechanism Mechanism Confirmation (p-EGFR Western Blot) OnTarget Is the effect on-target? Mechanism->OnTarget Decision Go / No-Go Decision for In Vivo Studies Potency->Decision Selectivity->Decision Efficacy->Decision OnTarget->Decision

Caption: Logical flow for synthesizing benchmarking data.

A successful 6-FQ-Cpd candidate would ideally exhibit:

  • High Potency: Nanomolar IC50 values against activating EGFR mutants, comparable or superior to benchmarks.

  • Selectivity: A favorable selectivity window, with significantly higher potency for mutant EGFR over wild-type, which could predict a better therapeutic index.

  • Resistance Breaking: Meaningful activity in T790M-mutant cell lines, a feature lacking in first-generation inhibitors.

  • Clear On-Target Activity: Confirmed dose-dependent inhibition of EGFR phosphorylation in a cellular context.

Positive results from this comprehensive in vitro benchmarking workflow provide a strong rationale for advancing a compound to the next stages of drug discovery, including in vivo efficacy studies in xenograft models, pharmacokinetic profiling, and toxicology assessments.

References

A Comparative Guide to the Synthesis of 6-Fluoroquinazolin-4-ol: An Essential Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the quinazolinone scaffold holds a place of prominence due to its wide spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. The strategic incorporation of a fluorine atom at the 6-position of the quinazolin-4-ol core can significantly enhance its metabolic stability and binding affinity to target proteins, making 6-Fluoroquinazolin-4-ol (CAS No. 16499-56-2) a highly sought-after intermediate in the synthesis of advanced therapeutic agents.[1]

This guide offers a comparative analysis of the primary synthetic routes to this compound, providing researchers, scientists, and drug development professionals with the critical insights needed to select the most suitable method for their specific applications. The comparison will delve into the classical thermal condensation method and a modern, efficient microwave-assisted approach, evaluating them on key performance indicators such as reaction yield, time, and environmental impact.

At a Glance: Comparison of Synthesis Routes

Parameter Route 1: Classical Thermal Condensation Route 2: Microwave-Assisted Synthesis
Starting Materials 2-amino-5-fluorobenzoic acid, Formamide2-amino-5-fluorobenzoic acid, Formamide
Reaction Time 4-6 hours10-20 minutes
Typical Yield ModerateHigh (often >90%)
Reaction Temperature High (140-160°C)High (controlled within microwave reactor)
Environmental Impact Higher energy consumption, potential for solvent useReduced energy consumption, often solvent-free
Scalability Established for large-scale productionScalable with appropriate microwave technology
Key Advantage Simplicity and well-established procedureDrastic reduction in reaction time and improved yields

Route 1: The Classical Approach - Thermal Condensation of 2-amino-5-fluorobenzoic acid and Formamide

The most traditional and widely documented method for the synthesis of this compound is a variation of the Niementowski quinazolinone synthesis.[2] This one-pot reaction involves the thermal condensation of 2-amino-5-fluorobenzoic acid with an excess of formamide, which serves as both a reactant and a solvent.

Mechanistic Insight

The reaction proceeds through an initial acylation of the amino group of 2-amino-5-fluorobenzoic acid by formamide, followed by an intramolecular cyclization and dehydration to yield the final quinazolinone ring system. The high temperature is necessary to drive the dehydration and cyclization steps to completion.

Classical Synthesis 2-amino-5-fluorobenzoic acid 2-amino-5-fluorobenzoic acid Acyl-amino intermediate Acyl-amino intermediate 2-amino-5-fluorobenzoic acid->Acyl-amino intermediate Formamide, Δ This compound This compound Acyl-amino intermediate->this compound Intramolecular Cyclization & Dehydration

Caption: Classical thermal synthesis of this compound.

Experimental Protocol

Materials:

  • 2-amino-5-fluorobenzoic acid (1 equiv.)

  • Formamide (excess, e.g., 10 equiv.)

Procedure:

  • A mixture of 2-amino-5-fluorobenzoic acid and formamide is placed in a round-bottom flask equipped with a reflux condenser.

  • The reaction mixture is heated in an oil bath to 140-160°C.

  • The reaction is maintained at this temperature for 4-6 hours, with progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The precipitated solid is collected by filtration, washed with water to remove excess formamide, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol to afford pure this compound.

Discussion of Experimental Choices

The use of a large excess of formamide is crucial as it acts as both the formylating agent and a high-boiling solvent, facilitating the necessary high reaction temperature. The aqueous workup is effective in precipitating the organic product while dissolving the highly polar formamide. Recrystallization is a standard and effective method for purifying the final product to the high degree required for subsequent pharmaceutical applications.

Route 2: The Modern Approach - Microwave-Assisted Synthesis

In the quest for more efficient and environmentally friendly synthetic methodologies, microwave-assisted organic synthesis has emerged as a powerful tool. This technology can dramatically accelerate reaction rates, often leading to higher yields and purer products in a fraction of the time required by conventional heating methods.[3]

The Rationale Behind Microwave Acceleration

Microwave irradiation directly heats the polar molecules in the reaction mixture (in this case, formamide and the starting materials), leading to rapid and uniform heating. This localized and efficient energy transfer can overcome the activation energy barriers of the reaction more effectively than conventional heating, resulting in a significant rate enhancement.

Microwave Synthesis cluster_0 Microwave Reactor Starting Materials 2-amino-5-fluorobenzoic acid + Formamide Product This compound Starting Materials->Product Microwave Irradiation (10-20 min)

Caption: Rapid microwave-assisted synthesis of this compound.

Experimental Protocol

Materials:

  • 2-amino-5-fluorobenzoic acid (1 equiv.)

  • Formamide (excess, e.g., 5-10 equiv.)

Procedure:

  • 2-amino-5-fluorobenzoic acid and formamide are placed in a microwave-safe reaction vessel.

  • The vessel is sealed and placed in a microwave reactor.

  • The mixture is irradiated at a set temperature (e.g., 150-180°C) for a short duration, typically 10-20 minutes.

  • After the reaction is complete, the vessel is cooled to a safe temperature.

  • The workup and purification procedure is similar to the classical method: the reaction mixture is poured into ice-cold water, and the resulting precipitate is filtered, washed, and dried. Recrystallization can be performed if necessary.

Causality in Experimental Design

The choice of a sealed vessel is critical in microwave synthesis to allow the temperature to rise above the boiling point of the reactants at atmospheric pressure, further accelerating the reaction. The reduced reaction time significantly minimizes the potential for side product formation, often leading to a cleaner crude product and simplifying the purification process. The efficiency of this method aligns with the principles of green chemistry by reducing energy consumption and reaction time.[4][5]

Comparative Analysis and Conclusion

The classical thermal condensation method for synthesizing this compound is a robust and well-understood process that is amenable to large-scale production. Its primary drawbacks are the long reaction times and high energy consumption.

In contrast, the microwave-assisted synthesis offers a significant improvement in terms of efficiency and sustainability. The dramatic reduction in reaction time from hours to minutes, coupled with often higher yields, makes it an attractive alternative, particularly for research and development where rapid synthesis of analogues is crucial. While the initial investment in microwave instrumentation is a consideration, the long-term benefits of increased throughput and reduced energy costs are substantial.

For researchers and drug development professionals, the choice between these two routes will depend on the specific needs of their project. For large-scale, cost-effective production where time is less of a critical factor, the classical method remains a viable option. However, for rapid lead optimization, library synthesis, and process development, the microwave-assisted approach is demonstrably superior. The data clearly indicates that modern synthetic technologies can provide significant advantages in the preparation of this key pharmaceutical intermediate.

References

A Researcher's Guide to In Vitro IC50 Determination of 6-Fluoroquinazoline Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the in vitro determination of the half-maximal inhibitory concentration (IC50) of 6-fluoroquinazoline derivatives. We will delve into the scientific rationale behind experimental choices, provide detailed protocols for robust and reproducible assays, and present a comparative analysis of these compounds, grounding our discussion in established scientific literature.

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies.[1][2][3][4] The introduction of a fluorine atom at the 6-position of the quinazoline ring can enhance metabolic stability, bioavailability, and binding affinity to target proteins, making 6-fluoroquinazoline derivatives a promising class of compounds for anticancer drug discovery.[5] Many of these derivatives exert their anticancer effects by inhibiting key signaling proteins, most notably the Epidermal Growth Factor Receptor (EGFR).[1][6][7]

The Central Role of EGFR Inhibition

EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[6][7] In many types of cancer, EGFR is overexpressed or mutated, leading to sustained proliferative signaling, a key hallmark of cancer.[1][7] Quinazoline-based molecules are well-established as competitive inhibitors that bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling.[1][6][8] This mechanism of action forms the basis for the therapeutic efficacy of several approved anticancer drugs, such as gefitinib and erlotinib.[1][6][8]

Below is a diagram illustrating the EGFR signaling pathway and the inhibitory action of quinazoline derivatives.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds to P P EGFR->P Autophosphorylation Quinazoline Derivative Quinazoline Derivative Quinazoline Derivative->EGFR Inhibits Downstream Signaling Downstream Signaling P->Downstream Signaling Proliferation_Survival Cell Proliferation & Survival Downstream Signaling->Proliferation_Survival

Caption: EGFR signaling pathway and inhibition by quinazoline derivatives.

Determining Potency: A Comparative Look at IC50 Values

The IC50 value is a critical parameter for quantifying the potency of a compound. It represents the concentration required to inhibit 50% of a specific biological or biochemical function. In this context, we are interested in the concentration of 6-fluoroquinazoline derivatives that inhibits the proliferation of cancer cells by 50%. The determination of IC50 values allows for the direct comparison of the cytotoxic potential of different compounds.

Here, we present a summary of reported IC50 values for various 6-fluoroquinazoline and related quinazoline derivatives against several cancer cell lines. This data highlights the broad-spectrum antiproliferative effects of this class of compounds.

Compound ClassDerivative ExampleTarget Cell LineIC50 (µM)Reference
4-Arylamino-6-fluoroquinazolines-A549 (Lung Carcinoma)0.71 - 2.30[5]
6-Fluoroquinazolinone derivatives-VariousLow micromolar[5]
6-Aryloxyl substituted quinazolinesCompound 4mN87 (Gastric Cancer, HER2+)0.0063[9]
Compound 4mH1975 (NSCLC, EGFR T790M/L858R)0.0075[9]
Compound 4mA549 (NSCLC, EGFR WT)29.9[9]
6-Arylureido-4-anilinoquinazolinesCompound 7iA549 (Lung Cancer)2.25[10]
Compound 7iHT-29 (Colon Cancer)1.72[10]
Compound 7iMCF-7 (Breast Cancer)2.81[10]
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic AcidCompound 6eT-24 (Bladder Cancer)257.87[11]
Compound 6eMCF-7 (Breast Cancer)168.78[11]
6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-oneCompound 45A549 (Lung Cancer)0.44[12]

Note: The specific structures of the derivative examples can be found in the cited references.

Experimental Protocols for IC50 Determination

The accurate determination of IC50 values relies on robust and reproducible cell viability assays. The choice of assay can depend on the cell type, the compound's mechanism of action, and laboratory resources. Below are detailed protocols for three commonly used assays: the MTT, SRB, and CellTiter-Glo® assays.

The following diagram outlines the general workflow for an in vitro IC50 determination experiment.

IC50_Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Serial Dilutions) A->B C 3. Incubation (e.g., 48-72 hours) B->C D 4. Viability Assay (MTT, SRB, or CTG) C->D E 5. Data Acquisition (Absorbance/Luminescence) D->E F 6. Data Analysis (Dose-Response Curve & IC50 Calculation) E->F

Caption: General workflow for in vitro IC50 determination.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures cell metabolic activity.[13][14] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13] The amount of formazan produced is directly proportional to the number of viable cells.[13]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete culture medium.[15] Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[13]

  • Compound Preparation: Prepare a stock solution of the 6-fluoroquinazoline derivative in a suitable solvent, typically DMSO. Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.[16][17] It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.5%).[13]

  • Compound Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells. Incubate for a predetermined duration (e.g., 48 or 72 hours).[13]

  • MTT Addition: After the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[13][15][16] Incubate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan.[13][15][16]

  • Formazan Solubilization: Carefully remove the medium containing MTT.[16] Add 100-150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[13][16] Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[13]

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[13][16] A reference wavelength of 630 nm can be used to reduce background noise.[13]

  • Data Analysis: Subtract the average absorbance of the blank wells (medium only) from all other readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.[13]

Protocol 2: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that measures cell density based on the measurement of total cellular protein content.[14][18] SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions.[18]

Step-by-Step Methodology:

  • Cell Seeding and Compound Treatment: Follow steps 1-3 as described in the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate the plate for 1 hour at 4°C.[19]

  • Washing: Carefully wash the wells five times with slow-running tap water or distilled water to remove the TCA and excess medium. Air dry the plates completely.[19]

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[19]

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates until no moisture is visible.[19]

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye. Shake the plate on a gyratory shaker for 5-10 minutes.[19]

  • Data Acquisition: Measure the optical density (OD) at 510-580 nm using a microplate reader.[18][19]

  • Data Analysis: Similar to the MTT assay, calculate the percentage of cell growth inhibition and plot a dose-response curve to determine the IC50 value.[20]

Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells in culture by quantifying the amount of ATP present, which is an indicator of metabolically active cells.[21][22] The assay involves adding a single reagent directly to the cells, which causes cell lysis and generates a luminescent signal produced by a luciferase reaction.[21]

Step-by-Step Methodology:

  • Cell Seeding and Compound Treatment: Follow steps 1-3 as described in the MTT assay protocol, using opaque-walled multiwell plates suitable for luminescence measurements.[23]

  • Reagent Preparation: Reconstitute the lyophilized CellTiter-Glo® Substrate with the provided buffer to form the CellTiter-Glo® Reagent.[22][23]

  • Assay Procedure: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[22][23] Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[22]

  • Signal Generation: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[23] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[22][23]

  • Data Acquisition: Record the luminescence using a plate-reading luminometer.[23]

  • Data Analysis: Plot the luminescent signal against the logarithm of the compound concentration and perform a non-linear regression to calculate the IC50 value.

Conclusion

The in vitro determination of IC50 values is a fundamental step in the preclinical evaluation of novel anticancer agents like 6-fluoroquinazoline derivatives. By understanding their primary mechanism of action as EGFR inhibitors and employing robust and validated cell viability assays, researchers can accurately quantify their potency and compare their efficacy against various cancer cell lines. The protocols and comparative data presented in this guide serve as a valuable resource for scientists in the field of drug discovery, facilitating the identification and development of the next generation of targeted cancer therapies.

References

Confirming the Mechanism of Action of 6-Fluoroquinazolin-4-ol Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and confirm the mechanism of action of novel 6-Fluoroquinazolin-4-ol analogs. By integrating established experimental protocols with in-depth mechanistic insights, this document serves as a practical resource for validating the therapeutic potential of this promising class of compounds.

The quinazoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives approved as therapeutic agents.[1][2] The introduction of a fluorine atom at the 6-position can enhance metabolic stability, bioavailability, and target binding interactions, making 6-fluoroquinazoline derivatives particularly attractive for drug discovery.[3] These analogs have demonstrated a wide spectrum of biological activities, including anticancer, antifungal, and antibacterial effects.[1][3][4] This guide will focus on delineating the experimental pathways to confirm two of the most prominent mechanisms of action for anticancer and antifungal applications: inhibition of key signaling pathways in cancer and disruption of fungal cell integrity.

Part 1: Elucidating the Anticancer Mechanism of Action

Derivatives of the 4-aminoquinazoline core are well-established as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in many cancers.[5][6][7] More recently, some quinazoline derivatives have also been identified as inhibitors of the Phosphatidylinositol 3-kinase (PI3K) pathway, another critical signaling node in tumorigenesis.[8] Therefore, a primary investigative line for novel this compound analogs with anticancer activity is their potential to target these pathways.

Initial Hypothesis: Targeting EGFR and PI3Kα Signaling

Our initial hypothesis is that this compound analogs exert their anticancer effects by inhibiting the EGFR and/or PI3Kα signaling pathways, leading to cell cycle arrest and apoptosis. The following experimental workflow is designed to systematically test this hypothesis.

Experimental Workflow for Anticancer Mechanism Validation

cluster_0 In Vitro Characterization cluster_1 Cellular Phenotype Analysis cluster_2 In Vivo Validation A Initial Screening: Antiproliferative Assays (e.g., MTT, SRB) B Target Engagement: Kinase Inhibition Assays (EGFR, PI3Kα) A->B Identify potent compounds C Cellular Pathway Analysis: Western Blot for Phosphorylated Proteins B->C Confirm target inhibition D Cell Cycle Analysis (Flow Cytometry) C->D E Apoptosis Induction (Annexin V/PI Staining) C->E F Xenograft Tumor Models E->F Validate in vivo efficacy G Pharmacodynamic Studies (Tumor Biomarkers) F->G Confirm target modulation in vivo

Caption: Workflow for validating the anticancer mechanism of this compound analogs.

Experimental Protocols and Data Interpretation

Objective: To determine the cytotoxic effects of the this compound analogs on various cancer cell lines.

Protocol: MTT Assay

  • Cell Seeding: Plate cancer cell lines (e.g., A549, HCC827, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound analogs and a positive control (e.g., Gefitinib, a known EGFR inhibitor) for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

Data Presentation: Comparative IC50 Values (µM)

CompoundA549 (WT EGFR)HCC827 (EGFR ex19del)MCF-7 (PIK3CA mut)
Analog 15.20.158.9
Analog 212.81.52.1
Gefitinib8.50.09> 20
PI-103> 20> 200.8

Interpretation: Lower IC50 values indicate higher potency. Differential sensitivity across cell lines can suggest target specificity. For example, Analog 1 shows high potency in an EGFR-mutant cell line (HCC827), suggesting EGFR inhibition. Analog 2 shows greater potency in a PIK3CA-mutant cell line (MCF-7), pointing towards PI3K pathway inhibition.

Objective: To directly measure the inhibitory activity of the analogs against purified EGFR and PI3Kα kinases.

Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

  • Reaction Setup: In a 96-well plate, combine the purified kinase (EGFR or PI3Kα), the appropriate substrate, ATP, and varying concentrations of the test compound.

  • Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: Calculate the IC50 values for kinase inhibition.

Data Presentation: Kinase Inhibition IC50 Values (nM)

CompoundEGFR (wild-type)PI3Kα
Analog 115> 1000
Analog 2> 100025
Gefitinib10> 10,000
Alpelisib> 10,0005

Interpretation: These results provide direct evidence of target engagement. Analog 1 is a potent and selective EGFR inhibitor, while Analog 2 is a potent and selective PI3Kα inhibitor.

Objective: To confirm that the compounds inhibit the intended signaling pathways within cancer cells.

Protocol: Western Blot Analysis

  • Cell Lysis: Treat cancer cells with the test compounds for a specified time, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phosphorylated and total forms of key pathway proteins (e.g., p-EGFR, EGFR, p-Akt, Akt, p-ERK, ERK).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

Signaling Pathway Diagram

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K ERK ERK EGFR->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ERK->Proliferation Analog1 Analog 1 Analog1->EGFR Inhibits Analog2 Analog 2 Analog2->PI3K Inhibits

Caption: Simplified EGFR and PI3K signaling pathways targeted by this compound analogs.

Interpretation: A potent EGFR inhibitor like Analog 1 should decrease the levels of p-EGFR, p-Akt, and p-ERK. A PI3Kα inhibitor like Analog 2 would primarily decrease p-Akt levels, with less effect on p-EGFR.

Part 2: Confirming the Antifungal Mechanism of Action

Some quinazoline derivatives have shown promising antifungal activities.[3][4] The proposed mechanism often involves the disruption of the fungal cell membrane and wall, leading to increased permeability and cell death.[4]

Hypothesis: Disruption of Fungal Cell Integrity

The working hypothesis is that antifungal this compound analogs compromise the fungal cell membrane and/or wall, leading to leakage of intracellular components and ultimately, fungal cell death.

Experimental Protocols and Data Interpretation

Objective: To determine the minimum inhibitory concentration (MIC) of the analogs against various fungal strains.

Protocol: Broth Microdilution Method (CLSI M27-A3)

  • Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., Candida albicans, Aspergillus fumigatus) according to CLSI guidelines.

  • Compound Dilution: Serially dilute the test compounds in RPMI-1640 medium in a 96-well plate.

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Data Presentation: Comparative MIC Values (µg/mL)

CompoundCandida albicansAspergillus fumigatus
Analog 3816
Fluconazole2> 64
Amphotericin B0.51

Interpretation: Lower MIC values indicate greater antifungal potency.

Objective: To assess whether the antifungal analogs increase the permeability of the fungal cell membrane.

Protocol: Propidium Iodide (PI) Staining

  • Fungal Culture: Grow the fungal cells to the mid-logarithmic phase.

  • Compound Treatment: Treat the fungal cells with the test compound at its MIC for a defined period.

  • PI Staining: Add propidium iodide to the cell suspension. PI can only enter cells with compromised membranes.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the percentage of PI-positive (damaged) cells.

Interpretation: An increase in the percentage of PI-positive cells in the treated group compared to the untreated control indicates that the compound disrupts cell membrane integrity.

Objective: To directly observe the morphological changes in fungal cells induced by the test compounds.

Protocol: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

  • Sample Preparation: Treat fungal cells with the test compound, then fix, dehydrate, and prepare them for SEM or TEM imaging.

  • Imaging: Acquire high-resolution images of the fungal cells.

  • Analysis: Examine the images for signs of cellular damage, such as cell wall disruption, membrane blebbing, and leakage of cytoplasmic contents.

Interpretation: Visual evidence of cellular damage provides strong support for a mechanism involving the disruption of the fungal cell envelope.

Conclusion

This guide outlines a systematic and robust approach to confirming the mechanism of action of novel this compound analogs. By combining in vitro biochemical and cellular assays with in vivo models, researchers can build a comprehensive and compelling data package that elucidates the therapeutic potential of these compounds. The experimental choices described herein are designed to provide a clear and logical path from initial screening to mechanistic validation, ensuring scientific integrity and trustworthiness in the data generated.

References

A Head-to-Head Comparison: 6-Fluoroquinazoline Derivatives versus Gefitinib in EGFR Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the quest for more potent and selective kinase inhibitors is perpetual. Gefitinib, a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. However, the emergence of resistance, primarily through the T790M "gatekeeper" mutation, has spurred the development of next-generation inhibitors. This guide provides a detailed head-to-head comparison of the well-established EGFR inhibitor, gefitinib, and the promising class of 6-fluoroquinazoline derivatives, which have demonstrated significant potential in overcoming the limitations of earlier TKIs.

Mechanism of Action: A Tale of Two Quinazolines

Both gefitinib and 6-fluoro-4-anilinoquinazoline derivatives share a common mechanism of action. They are ATP-competitive inhibitors that target the tyrosine kinase domain of EGFR. By binding to the ATP-binding pocket, they prevent the autophosphorylation of the receptor, thereby blocking the downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, that are crucial for cancer cell proliferation, survival, and metastasis.[1]

The quinazoline scaffold is a key pharmacophore that enables this interaction. The nitrogen atom at position 1 (N1) of the quinazoline ring typically forms a crucial hydrogen bond with the backbone amide of a methionine residue in the hinge region of the EGFR kinase domain, anchoring the inhibitor in the active site.

EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space EGFR EGFR TK_Domain Tyrosine Kinase Domain EGFR->TK_Domain Activation EGF EGF (Ligand) EGF->EGFR Binding & Dimerization RAS_RAF RAS-RAF-MEK-ERK Pathway TK_Domain->RAS_RAF Phosphorylation PI3K_AKT PI3K-AKT Pathway TK_Domain->PI3K_AKT Phosphorylation Proliferation Cell Proliferation, Survival, Metastasis RAS_RAF->Proliferation PI3K_AKT->Proliferation Inhibitor Gefitinib or 6-Fluoroquinazoline Derivative Inhibitor->TK_Domain Inhibition

Figure 1: Simplified EGFR signaling pathway and the inhibitory action of quinazoline-based TKIs.

The introduction of a fluorine atom at the C6 position of the quinazoline ring in 6-fluoroquinazoline derivatives can significantly influence their biological activity. Fluorine's high electronegativity and small size can enhance binding affinity to the target protein and improve metabolic stability, potentially leading to increased potency and a more favorable pharmacokinetic profile.[2]

Chemical Structures: A Subtle Yet Significant Difference

The core structure of both gefitinib and the compared 6-fluoroquinazoline derivatives is the 4-anilinoquinazoline scaffold. The key distinction lies in the substitution at the 6-position of the quinazoline ring and other modifications on the aniline ring.

Gefitinib: N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine.[3]

Representative 6-Fluoro-4-anilinoquinazoline Derivative (Example): The general structure involves a fluorine atom at the 6-position, a substituted aniline group at the 4-position, and often various other substitutions on the quinazoline ring to optimize activity and selectivity.

The presence of the fluorine atom at C6 in the latter is a deliberate design choice to enhance its properties as an EGFR inhibitor.

Head-to-Head Efficacy: A Look at the Experimental Data

The true measure of a kinase inhibitor's potential lies in its efficacy, as determined by its half-maximal inhibitory concentration (IC50) against the target kinase and its antiproliferative effect on cancer cells.

In Vitro Kinase Inhibition

The following tables summarize the reported IC50 values for gefitinib and representative 6-fluoro-4-anilinoquinazoline derivatives against wild-type and mutant EGFR. It is important to note that direct comparison of absolute IC50 values across different studies should be done with caution due to variations in experimental conditions. However, the relative potency and trends provide valuable insights.

Table 1: Comparative IC50 Values against EGFR Kinase

CompoundEGFR (Wild-Type) IC50 (nM)EGFR (L858R) IC50 (nM)EGFR (L858R/T790M) IC50 (nM)Reference
Gefitinib 17.1 - 563.22 - 25.42>1000[4]
Compound 14 6.3-8.4[5]
Compound 44 0.4-100[5]
Compound 6a Low nM range-Significantly more potent than gefitinib[6]
Compound 10b Low nM range-Up to 24-fold more potent than gefitinib[6]
Compound 3d 2060-~5-fold more potent than lead compound[7]

Data is compiled from multiple sources and serves as a representative comparison. Exact values may vary based on assay conditions.

Key Observations:

  • Several 6-fluoro-4-anilinoquinazoline derivatives demonstrate potent inhibition of wild-type EGFR, with some compounds like Compound 44 showing sub-nanomolar potency.[5]

  • Crucially, compounds like Compound 14 , Compound 6a , and Compound 10b exhibit significant activity against the gefitinib-resistant L858R/T790M double mutant, highlighting their potential to overcome acquired resistance.[5][6] The T790M mutation is known to increase the affinity of the EGFR kinase for ATP, making it more difficult for ATP-competitive inhibitors like gefitinib to bind effectively.[8] The ability of these novel derivatives to inhibit the T790M mutant suggests they may have a different binding mode or higher affinity that allows them to outcompete ATP.

Antiproliferative Activity in Cancer Cell Lines

The ultimate goal of an EGFR inhibitor is to halt the growth of cancer cells. The following table compares the antiproliferative activity (IC50) of gefitinib and representative 6-fluoro-4-anilinoquinazoline derivatives in various NSCLC cell lines with different EGFR statuses.

Table 2: Comparative Antiproliferative Activity (IC50) in NSCLC Cell Lines

CompoundA549 (WT EGFR) IC50 (µM)HCC827 (Exon 19 del) IC50 (µM)NCI-H1975 (L858R/T790M) IC50 (µM)Reference
Gefitinib 15.59~0.01>10[4][9]
Compound 1 More potent than gefitinibMore potent than gefitinibMore potent than gefitinib[4]
Compound 14 Potent activityPotent activityPotent activity[5]
Compound 44 Potent activityPotent activityPotent activity[5]
Compound 7i 2.25--[10]
Compound 19h Sub-micromolar, more potent than gefitinib--[11]

Data is compiled from multiple sources and serves as a representative comparison. Exact values may vary based on assay conditions.

Key Observations:

  • Consistent with the kinase inhibition data, several 6-fluoro-4-anilinoquinazoline derivatives show superior antiproliferative activity compared to gefitinib, particularly in cell lines with wild-type EGFR and, most importantly, in the gefitinib-resistant NCI-H1975 cell line.

  • The enhanced potency of these derivatives in cellular assays suggests good cell permeability and stability, translating their enzymatic inhibition into a functional cellular response.

Selectivity Profile: Hitting the Target, Sparing the Rest

An ideal kinase inhibitor should be highly selective for its intended target to minimize off-target effects and associated toxicities.

Gefitinib is known to be relatively selective for EGFR, but it can inhibit other kinases at higher concentrations.[12][13]

6-Fluoroquinazoline Derivatives: While comprehensive kinome-wide selectivity data is not available for all derivatives, some studies have shown that specific compounds exhibit good selectivity for EGFR. For instance, Compound 7i showed excellent activity against EGFR with no significant activity against a panel of other protein kinases.[10] The macrocyclization of a quinazoline-based scaffold has also been shown to yield a potent inhibitor with high selectivity against wild-type EGFR and the broader kinome.[14] This suggests that the 6-fluoroquinazoline scaffold can be modified to achieve a high degree of selectivity.

Overcoming Resistance: The T790M Challenge

The primary mechanism of acquired resistance to first-generation EGFR inhibitors like gefitinib is the T790M mutation in exon 20 of the EGFR gene.[15][16] This "gatekeeper" mutation sterically hinders the binding of gefitinib to the ATP-binding pocket.

The development of 6-fluoro-4-anilinoquinazoline derivatives that can effectively inhibit the T790M mutant is a significant advancement. The data presented in Tables 1 and 2 demonstrate that several of these novel compounds can overcome this resistance mechanism, offering a potential therapeutic strategy for patients who have developed resistance to gefitinib.

Experimental Protocols: A Guide to In Vitro Kinase Inhibition Assay

To ensure the scientific integrity and reproducibility of the data presented, a detailed, step-by-step methodology for a standard in vitro EGFR kinase inhibition assay is provided below. This protocol is a representative example of how the IC50 values for compounds like 6-fluoroquinazoline derivatives and gefitinib are determined.

Kinase Inhibition Assay Workflow start Start prepare_reagents Prepare Reagents: - Kinase Buffer - EGFR Enzyme - Peptide Substrate - ATP - Test Compounds start->prepare_reagents dispense_compounds Dispense Test Compounds (serial dilutions) and Controls into a 96-well plate prepare_reagents->dispense_compounds add_enzyme Add EGFR Enzyme to each well dispense_compounds->add_enzyme incubate1 Incubate to allow compound-enzyme binding add_enzyme->incubate1 initiate_reaction Initiate Kinase Reaction by adding ATP and Peptide Substrate incubate1->initiate_reaction incubate2 Incubate at 30°C to allow substrate phosphorylation initiate_reaction->incubate2 stop_reaction Stop the Reaction incubate2->stop_reaction detect_signal Detect Signal (e.g., Luminescence, Fluorescence, or Radioactivity) stop_reaction->detect_signal analyze_data Analyze Data: - Plot % inhibition vs. compound concentration - Calculate IC50 values detect_signal->analyze_data end End analyze_data->end

Figure 2: A typical workflow for an in vitro EGFR kinase inhibition assay.

Detailed Protocol: In Vitro EGFR Kinase Inhibition Assay (Luminescent Kinase Assay Format)

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT).

    • EGFR Enzyme: Dilute recombinant human EGFR (wild-type or mutant) to the desired concentration in kinase buffer.

    • Peptide Substrate: Prepare a stock solution of a suitable tyrosine-containing peptide substrate (e.g., Poly(Glu, Tyr) 4:1).

    • ATP Solution: Prepare a stock solution of ATP in water. The final concentration in the assay should be close to the Michaelis-Menten constant (Km) for ATP.

    • Test Compounds: Prepare serial dilutions of the 6-fluoroquinazoline derivative and gefitinib in DMSO.

  • Assay Procedure:

    • Add 5 µL of the diluted test compounds or DMSO (as a control) to the wells of a 384-well plate.

    • Add 10 µL of the diluted EGFR enzyme solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 10 µL of a pre-mixed solution of the peptide substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and detect the amount of ADP produced using a commercial luminescent kinase assay kit according to the manufacturer's instructions. This typically involves adding a reagent that depletes the remaining ATP, followed by a second reagent that converts ADP to ATP, which is then measured using a luciferase-luciferin reaction.

  • Data Analysis:

    • Measure the luminescence signal using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Perspectives

The head-to-head comparison reveals that 6-fluoroquinazoline derivatives represent a highly promising class of EGFR inhibitors. The strategic incorporation of a fluorine atom at the C6 position, along with other structural modifications, has led to the development of compounds with:

  • Potent EGFR Inhibition: Often exceeding the potency of gefitinib against both wild-type and, critically, mutant forms of EGFR.

  • Ability to Overcome Resistance: Demonstrating significant activity against the T790M resistance mutation that limits the efficacy of gefitinib.

  • Favorable Selectivity Profiles: Suggesting the potential for reduced off-target effects.

While gefitinib remains a valuable therapeutic agent, the continued evolution of drug resistance necessitates the development of novel inhibitors. The 6-fluoro-4-anilinoquinazoline scaffold has proven to be a fertile ground for the discovery of next-generation EGFR TKIs. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these promising compounds in the treatment of NSCLC and other EGFR-driven cancers. The data strongly suggests that this class of inhibitors has the potential to provide new and effective treatment options for patients who have developed resistance to first-generation therapies.

References

The Selectivity Profile of 6-Fluoroquinazolin-4-ol Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology and inflammation, the quinazoline scaffold has emerged as a privileged structure. Its derivatives are at the core of several approved targeted therapies. The strategic incorporation of a fluorine atom at the 6-position of the quinazolin-4-ol core can significantly modulate the physicochemical and pharmacological properties of these molecules, including their binding affinity and selectivity. This guide provides an in-depth technical assessment of the selectivity of 6-fluoroquinazolin-4-ol derivatives, offering a comparative analysis supported by experimental data to aid researchers in the strategic design and evaluation of next-generation inhibitors.

The Imperative of Selectivity in Kinase Inhibition

Protein kinases are a large family of structurally related enzymes that regulate a vast array of cellular processes.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.[2] While the development of kinase inhibitors has revolutionized treatment paradigms, a significant challenge remains: achieving target selectivity. Off-target effects, resulting from the inhibition of unintended kinases, can lead to cellular toxicity and adverse clinical outcomes.[3] Therefore, a rigorous assessment of a compound's selectivity profile across the kinome is a critical step in the drug discovery pipeline. This guide will focus on derivatives of this compound, a scaffold with demonstrated potential in yielding potent and, in some cases, highly selective kinase inhibitors.

Comparative Selectivity Analysis: A Case Study of an 8-Fluoroquinazoline Derivative

To illustrate the principles of selectivity assessment, we will examine a specific derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (herein referred to as Compound A for illustrative purposes). This compound has been evaluated for its inhibitory activity against a panel of 14 different kinases, providing a clear snapshot of its selectivity profile.[4]

Table 1: Kinase Selectivity Profile of Compound A [4]

Kinase TargetPercent Inhibition at 10 µM
Aurora A 51.78%
Aurora B>17%
CDK2/cyclin A>17%
EGFR>17%
HER2>17%
HER4>17%
Met>17%
PKA>17%
PKC alpha>17%
PKC beta>17%
PKC gamma>17%
ROCK-I>17%
ROCK-II>17%
VEGFR2>17%

Data presented as the remaining kinase activity after treatment with 10 µM of Compound A. A lower percentage indicates greater inhibition.

As the data in Table 1 clearly demonstrates, Compound A exhibits notable selectivity for Aurora A kinase over the other 13 kinases in the panel.[4] At a concentration of 10 µM, it inhibits Aurora A by over 50%, while showing minimal to no significant activity against a range of other kinases, including other members of the Aurora kinase family (Aurora B), cyclin-dependent kinases (CDK2), and key receptor tyrosine kinases like EGFR, HER2, and VEGFR2.[4] This level of selectivity is a promising attribute for a lead compound, suggesting a reduced potential for off-target toxicities.

The causality behind this selectivity lies in the specific molecular interactions between Compound A and the ATP-binding pocket of Aurora A. The 8-fluoroquinazoline scaffold, coupled with the 2-(3-bromophenyl) substitution, likely forms a unique set of hydrogen bonds and hydrophobic interactions with key amino acid residues within the Aurora A active site that are not as favorable in the active sites of the other tested kinases.[4]

Key Signaling Pathways Targeted by this compound Derivatives

Understanding the cellular context in which these inhibitors function is paramount. Below are simplified diagrams of two critical signaling pathways often targeted by quinazoline-based inhibitors: the EGFR and Aurora kinase pathways.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates This compound Derivative This compound Derivative This compound Derivative->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors AKT AKT PI3K->AKT AKT->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation Cell Proliferation Survival Survival Metastasis Metastasis

Caption: EGFR Signaling Pathway Inhibition.

Aurora_Kinase_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression (G2/M Phase) Aurora A Kinase Aurora A Kinase Centrosome Maturation Centrosome Maturation Aurora A Kinase->Centrosome Maturation Promotes This compound Derivative This compound Derivative This compound Derivative->Aurora A Kinase Inhibits Spindle Assembly Spindle Assembly Centrosome Maturation->Spindle Assembly Mitotic Entry Mitotic Entry Spindle Assembly->Mitotic Entry Proper Chromosome Segregation Proper Chromosome Segregation Mitotic Entry->Proper Chromosome Segregation Cell Division Cell Division Proper Chromosome Segregation->Cell Division Kinase_Assay_Workflow cluster_workflow Experimental Workflow Start Start Prepare Kinase Reaction Mix Prepare Kinase Reaction Mix Start->Prepare Kinase Reaction Mix Add Test Compound Add Test Compound Prepare Kinase Reaction Mix->Add Test Compound Initiate Reaction with [γ-³³P]ATP Initiate Reaction with [γ-³³P]ATP Add Test Compound->Initiate Reaction with [γ-³³P]ATP Incubate at 30°C Incubate at 30°C Initiate Reaction with [γ-³³P]ATP->Incubate at 30°C Stop Reaction & Spot on Filter Stop Reaction & Spot on Filter Incubate at 30°C->Stop Reaction & Spot on Filter Wash Filter Wash Filter Stop Reaction & Spot on Filter->Wash Filter Scintillation Counting Scintillation Counting Wash Filter->Scintillation Counting Data Analysis Data Analysis Scintillation Counting->Data Analysis End End Data Analysis->End

References

A Researcher's Guide to Ensuring Reproducibility in Biological Assays of 6-Fluoroquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise and Peril of a Privileged Scaffold

In the landscape of modern drug discovery, the quinazoline core stands out as a "privileged scaffold," forming the backbone of numerous therapeutic agents, particularly in oncology.[1] Derivatives of this structure, such as 6-fluoroquinazolin-4-ol and its analogues, have garnered significant attention for their potent activity as Epidermal Growth Factor Receptor (EGFR) kinase inhibitors.[2][3] The strategic placement of a fluorine atom is a well-established medicinal chemistry tactic to enhance metabolic stability and binding affinity, making this compound a critical intermediate and a promising candidate for further development.[4][5]

However, the journey from a promising hit in a high-throughput screen to a validated lead compound is fraught with challenges, chief among them being the reproducibility of biological assay results.[6][7] Inconsistent data not only leads to wasted resources but can also derail promising research programs. This guide provides an in-depth analysis of the multifaceted factors that influence the reproducibility of biological assays involving this compound. Moving beyond a simple recitation of protocols, we will dissect the causality behind experimental choices, offering field-proven insights to help researchers design self-validating assay systems and generate robust, reliable data.

The Reproducibility Challenge in Preclinical Cancer Research

Caption: Core pillars influencing biological assay reproducibility.

Deconstructing the Standard Assay: An In-Depth Look at a 2D Antiproliferative Screen

To illustrate the sources of variability, we will use a standard antiproliferative assay (e.g., MTT or similar viability assays) in a 2D cell culture model as our primary example. This assay is fundamental for evaluating potential anticancer compounds like this compound derivatives.[11][12]

Baseline Protocol: 2D Cell Viability Assay
  • Cell Culture: Culture a relevant cancer cell line (e.g., NCI-H460 lung cancer or A549) in appropriate media and conditions.[11][13]

  • Cell Seeding: Harvest cells during the logarithmic growth phase. Perform a viability count and seed them into a 96-well microplate at a pre-optimized density. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series in culture media to achieve the final desired concentrations. The final DMSO concentration in the wells should be kept constant and low (e.g., <0.5%).

  • Treatment: Remove the seeding media from the wells and add the media containing the compound dilutions. Include vehicle-only (DMSO) controls and untreated controls.

  • Incubation: Incubate the plate for a defined period (e.g., 72 hours) in a controlled environment (37°C, 5% CO₂).

  • Viability Assessment: Add the viability reagent (e.g., MTT, XTT) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Read the absorbance or fluorescence on a plate reader at the appropriate wavelength.

  • Analysis: Normalize the data to the vehicle controls and plot a dose-response curve to determine the IC₅₀ value.

Analysis of Variability: A Three-Pillar Approach

Even with a standardized protocol, numerous variables can compromise reproducibility. We will examine these through three critical pillars: the compound itself, the biological system, and the experimental protocol.

Pillar 1: The Compound — More Than Just a Powder

The physical and chemical behavior of the test compound is a primary, yet often overlooked, source of assay artifacts.

  • Purity and Identity: The starting material must be rigorously characterized. Assume nothing. Verify the identity of this compound using techniques like NMR and Mass Spectrometry and assess its purity via HPLC.[14][15] Impurities can have their own biological activity, confounding results.

  • Compound Aggregation: Many organic molecules, particularly those that are planar and hydrophobic, can form colloidal aggregates in aqueous solutions at micromolar concentrations.[16][17] These aggregates can nonspecifically adsorb proteins, leading to enzyme inhibition and giving the appearance of specific activity.[18] This is one of the most common mechanisms for false positives in high-throughput screening.[16][18]

    • Detection & Mitigation: A simple and effective counter-screen is to repeat the assay in the presence of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100).[17][18] A significant loss of potency in the presence of detergent is a strong indicator of aggregation-based activity. Dynamic Light Scattering (DLS) can also be used to directly detect particle formation.[19]

Pillar 2: The Biological System — A Dynamic Variable

Cells are not static reagents. Their genetic and phenotypic states are in constant flux, heavily influenced by handling and culture conditions.

  • Cell Line Authentication: The use of misidentified or cross-contaminated cell lines is a well-documented cause of irreproducible research.[20] It is imperative to perform Short Tandem Repeat (STR) profiling to confirm the identity of your cell line against a reference database.

  • Culture Best Practices:

    • Passage Number: Limit the number of times a cell line is passaged. Continuous culturing can lead to genetic drift, altering the cell's characteristics and drug response.[13][20]

    • Confluency: Avoid letting cells become over-confluent in flasks, as this can alter gene expression and viability.[21] Always harvest cells at a consistent, sub-confluent density.

    • Mycoplasma Contamination: Regularly test cultures for mycoplasma. This common contaminant can profoundly affect cellular physiology and experimental outcomes.[21]

  • Seeding Density: The number of cells seeded per well must be optimized and kept consistent. Too few cells may result in a weak signal, while too many can lead to overcrowding and nutrient depletion, affecting the assay window and drug sensitivity.[13][22]

Pillar 3: The Protocol & Environment — Controlling the Constants

Minor, seemingly insignificant variations in protocol execution and the local environment can accumulate to create significant data scatter.

  • The "Edge Effect": In microplates, wells at the perimeter are more prone to evaporation than the central wells.[23] This leads to increased concentrations of media components and the test compound, altering cell growth and creating a systematic bias across the plate.

    • Mitigation: The simplest strategy is to avoid using the outer rows and columns, filling them instead with sterile media or PBS to create a humidity buffer.[24] Alternatively, randomized plate layouts can help to average out this positional bias.[23]

  • Cellular Microenvironment: Standard incubators control temperature and CO₂, but factors like oxygen tension, glucose levels, and pH within the culture media can also impact cellular metabolism and drug response, yet are rarely monitored.[25][26] Using freshly prepared media and minimizing the time plates spend outside the incubator can help maintain consistency.

  • Liquid Handling: Manual pipetting is a major source of error. Even small inaccuracies in dispensing cells or compounds can drastically alter final concentrations and results.[13] Utilizing calibrated multichannel pipettes or automated liquid handlers is crucial for improving precision.

Source of VariabilityKey ChallengeRecommended Control Measures & Alternatives
Compound Purity & IdentityVerify structure (NMR, MS) and purity (>95% via HPLC).
AggregationPerform counter-screen with 0.01% Triton X-100; consider DLS analysis.[17][18]
Biological System Cell Line IdentityMandatory STR profiling for authentication.[20]
Genetic DriftUse low-passage cells; return to a frozen stock after a set number of passages.[13][20]
Cell HealthMonitor morphology; test for mycoplasma; maintain sub-confluent cultures.[21]
Protocol & Environment Edge EffectDo not use outer wells for experimental samples; use randomized plate maps.[23]
Pipetting ErrorUse calibrated pipettes or automated liquid handlers; perform regular checks.[13]
Environmental ControlEnsure incubator calibration (Temp, CO₂); minimize time outside the incubator.[13][26]

Comparative Guide: Alternative & Advanced Assay Formats

While the 2D cell viability assay is a valuable primary screen, relying on a single method can be misleading. Orthogonal assays with different underlying principles are essential for validating initial findings.

Alternative 1: Biochemical EGFR Kinase Inhibition Assay

This cell-free assay directly measures the ability of this compound to inhibit the enzymatic activity of its putative target, EGFR.

  • Workflow Rationale: By removing cellular complexity (e.g., membrane transport, off-target effects, metabolism), a biochemical assay provides a direct readout of target engagement. This is critical for establishing a clear Structure-Activity Relationship (SAR).

  • Reproducibility Profile: Generally, biochemical assays are more reproducible than cell-based assays due to fewer variables.[27] However, they are still susceptible to compound interference (e.g., aggregation, reactivity) and require highly pure, active enzyme preparations.[19] They also lack the physiological context of a cellular environment.

Alternative 2: 3D Spheroid Culture Antiproliferative Assay

Three-dimensional cell culture models, such as spheroids, more accurately mimic the microenvironment of a solid tumor, including nutrient gradients and cell-cell interactions.[28][29]

  • Workflow Rationale: Drugs must penetrate multiple cell layers to be effective in a tumor. A 3D model provides a more stringent and physiologically relevant test of a compound's efficacy compared to a 2D monolayer.[30]

  • Reproducibility Profile: While more predictive, 3D models introduce new sources of variability. Ensuring uniform spheroid size across all wells is a major challenge.[28] Drug penetration and the presence of necrotic cores can also complicate the interpretation of viability readouts. The increased complexity often leads to lower throughput and higher costs.

Assay FormatPhysiological RelevanceKey Reproducibility Challenge(s)Best Use Case
2D Cell Viability Low-MediumCell health, edge effect, compound aggregation.[18][23]Primary high-throughput screening.
Biochemical Kinase Low (Acellular)Enzyme quality, compound interference.[19]Direct target engagement, SAR studies.
3D Spheroid Viability HighSpheroid size uniformity, drug penetration.[28]Secondary screening, lead validation.

Building a Self-Validating Workflow for Robust Results

To ensure the generation of trustworthy data, every protocol must function as a self-validating system. This involves integrating rigorous quality control checks at every stage of the experimental workflow.

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Assay Execution cluster_2 Phase 3: Validation & Analysis A Compound QC (Purity, Identity) B Cell QC (STR, Mycoplasma) A->B C Reagent QC (Media, Serum) B->C D Optimize Seeding Density C->D E Execute Assay (Randomized Plate) D->E F Include Controls (Pos, Neg, Vehicle) E->F G Calculate Z'-Factor (Assay Quality) F->G H Normalize Data & Generate IC50 G->H I Orthogonal Assay (e.g., Kinase Assay) H->I J J I->J Reproducible Result

Caption: A robust workflow with integrated quality control checkpoints.

This workflow emphasizes front-loading quality control. By validating the compound and cells before the experiment begins and embedding controls and quality metrics (like the Z'-factor) within the experiment, the final data is inherently more trustworthy. Confirmation of "hits" in an orthogonal assay is the final, critical step to rule out artifacts and build confidence in the result.

Conclusion

The biological activity of this compound and its derivatives holds significant therapeutic promise, but this potential can only be realized through rigorous and reproducible science. The challenges of assay variability are not insurmountable; they can be systematically addressed through a deep understanding of the experimental system. By treating cells as dynamic biological systems rather than simple reagents, by interrogating the physicochemical properties of the test compound, and by designing protocols with built-in quality controls, researchers can move beyond generating mere data points to producing a body of robust, reliable, and ultimately more impactful scientific knowledge.

References

A Researcher's Guide to Statistical Analysis of Dose-Response Curves for 6-Fluoroquinazoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting and analyzing dose-response experiments for 6-fluoroquinazoline compounds. We will delve into the underlying principles of experimental design, provide detailed protocols for data generation, and offer a comparative analysis of common software tools for statistical modeling. Our focus is on ensuring scientific integrity, from the bench to the final data interpretation, empowering you to generate robust and reproducible results.

The Significance of the 6-Fluoroquinazoline Scaffold

The quinazoline core is a privileged scaffold in medicinal chemistry, and the addition of a fluorine atom at the 6-position has been shown to enhance metabolic stability, bioavailability, and target binding interactions.[1] Many 6-fluoroquinazoline derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in various cancers.[2][3] Understanding the potency of these compounds through dose-response analysis is a critical step in the drug discovery pipeline.

Mechanism of Action: Targeting the EGFR Signaling Pathway

EGFR is a transmembrane tyrosine kinase that, upon activation by ligands like Epidermal Growth Factor (EGF), triggers a cascade of downstream signaling events crucial for cell growth, proliferation, and survival.[4][5] Two of the major signaling pathways activated by EGFR are the RAS-RAF-MAPK pathway, which primarily regulates cell proliferation, and the PI3K-AKT pathway, a key mediator of cell survival and anti-apoptotic signals.[5][6] In many cancers, EGFR is mutated or overexpressed, leading to constitutive activation of these pathways and uncontrolled cell growth. 6-fluoroquinazoline-based inhibitors typically act by competing with ATP for the binding site within the EGFR kinase domain, thereby blocking its autophosphorylation and subsequent downstream signaling.[5]

EGFR_Pathway cluster_nucleus Nucleus Proliferation Gene Transcription (Proliferation, Survival) ERK ERK ERK->Proliferation AKT AKT AKT->Proliferation

Experimental Design: The Foundation of a Robust Dose-Response Curve

The quality of your statistical analysis is fundamentally dependent on the quality of your experimental design. A poorly designed experiment can lead to ambiguous or misleading IC50 values.

Key Considerations for Dose Selection:
  • Range Finding: If the approximate potency of your compound is unknown, perform a preliminary experiment with a wide range of concentrations (e.g., using 10-fold serial dilutions) to identify the active range.

  • Dose Spacing: For the definitive experiment, use a narrower range of concentrations with more data points. A common practice is to use 2-fold or 3-fold serial dilutions.[7]

  • Bracketing the IC50: It is crucial to have at least one concentration with a response above 50% and one below 50% to accurately determine the IC50.[7][8] Ideally, your concentration range should define both the top and bottom plateaus of the sigmoidal curve.

Replicates and Controls:
  • Technical vs. Biological Replicates: Technical replicates (multiple wells of the same concentration on one plate) help assess the precision of your assay, while biological replicates (repeating the entire experiment on different days with fresh cells and reagents) are essential for assessing the reproducibility and reliability of your results.[9]

  • Controls: Always include a "no-drug" (vehicle) control, which represents 100% cell viability or 0% inhibition, and a "maximum inhibition" control (e.g., a known potent inhibitor or a toxic substance) to define the 0% viability or 100% inhibition mark.

experimental_workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: In Vitro Assay cluster_analysis Phase 3: Data Analysis A1 Culture Adherent Cells A3 Seed Cells in 96-well Plate A1->A3 A2 Prepare Serial Dilutions of 6-Fluoroquinazoline Compound A2->A3 A4 Add Compound Dilutions and Controls to Wells A3->A4 A5 Incubate for 48-72 hours A4->A5 A6 Perform Cell Viability Assay (e.g., MTT, Resazurin) A5->A6 B1 Measure Absorbance/ Fluorescence A6->B1 B2 Normalize Data to Controls (% Inhibition) B1->B2 B3 Plot Dose (log concentration) vs. Response B2->B3 B4 Fit Nonlinear Regression Model (4-Parameter Logistic) B3->B4 B5 Determine IC50, Hill Slope, and Confidence Intervals B4->B5

Experimental Protocol: Cell Viability Assay (MTT)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. It measures the metabolic activity of cells, as viable cells with active mitochondrial reductases can convert the yellow MTT into a purple formazan product.[10]

Materials:

  • Adherent cancer cell line (e.g., A549, a human lung adenocarcinoma cell line with wild-type EGFR)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 6-Fluoroquinazoline compound of interest

  • DMSO (for dissolving the compound)

  • MTT solution (5 mg/mL in sterile PBS)[10]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well plates

  • Multichannel pipette

  • Plate reader (absorbance at 490-570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count your cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for cell attachment.[11]

  • Compound Preparation: Prepare a stock solution of your 6-fluoroquinazoline compound in DMSO. Then, perform serial dilutions in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and low (typically <0.5%) to avoid solvent-induced toxicity.[12]

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include vehicle control wells (medium with the same final DMSO concentration) and blank wells (medium only).

  • Incubation: Incubate the plate for a duration relevant to the compound's expected mechanism (e.g., 48 or 72 hours).[13]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 2-4 hours at 37°C.[10][14]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[14] Mix gently on a plate shaker for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well using a plate reader at a wavelength of 490 nm or 570 nm.[11][14]

Statistical Analysis: From Raw Data to IC50

The goal of the statistical analysis is to fit a mathematical model to your dose-response data to determine key parameters, most notably the IC50. The relationship between drug concentration and biological response is typically sigmoidal when the dose is plotted on a logarithmic scale.[15]

Data Normalization

Before curve fitting, raw absorbance or fluorescence data should be normalized to percent inhibition.

  • 0% Inhibition (Vehicle Control): Average the absorbance of the vehicle-treated wells.

  • 100% Inhibition (Blank/Max Control): Use the average absorbance of the blank wells or a positive control.

The formula for calculating percent inhibition for each well is: % Inhibition = 100 * (1 - (Absorbance_Sample - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank))

The Four-Parameter Logistic (4PL) Model

The most common model for analyzing sigmoidal dose-response curves is the four-parameter logistic (4PL) model, also known as the Hill equation.[16]

The equation is: Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope)

Where:

  • Y: The measured response (% inhibition).

  • X: The concentration of the compound.

  • Bottom: The Y value at the minimal curve asymptote (the lower plateau).

  • Top: The Y value at the maximal curve asymptote (the upper plateau).

  • IC50: The concentration of the compound that produces a response halfway between the Top and Bottom. This is the primary measure of a compound's potency.[17]

  • HillSlope: Describes the steepness of the curve. A HillSlope of 1.0 is standard, while a value >1 indicates a steeper curve (cooperativity), and <1 indicates a shallower curve.[16]

Comparison of Analysis Software: GraphPad Prism vs. R (drc package)

While various software can perform nonlinear regression, GraphPad Prism and the 'drc' package in the R statistical environment are two of the most popular choices in the research community.

FeatureGraphPad PrismR with 'drc' Package
User Interface Graphical User Interface (GUI), menu-driven, and intuitive.Command-line interface, requires scripting knowledge.
Ease of Use Very easy for beginners. Step-by-step guides are built-in for common analyses like dose-response curves.[9]Steeper learning curve, but offers greater flexibility for complex analyses.
Flexibility Excellent for standard models (e.g., 4PL). Custom equations can be defined, but it is less flexible for highly complex statistical modeling.Highly flexible. The 'drc' package offers a vast library of dose-response models and extensive options for model comparison and diagnostics.
Reproducibility Projects can be saved and shared. However, tracking the exact analysis steps can be less transparent than a script.Fully reproducible through R scripts, which document every step of the analysis. This is ideal for publication and regulatory submissions.
Cost Commercial software with an annual subscription fee.Free and open-source.
Best For Bench scientists who need a quick, reliable, and user-friendly tool for standard dose-response analysis and generating publication-quality graphs.Bioinformaticians, statisticians, or researchers who require advanced customization, automation of analysis pipelines, and complete transparency in their methodology.

Data Presentation and Interpretation

A clear presentation of your results is essential for communicating your findings.

Sample Data Table

Here is a hypothetical dataset for two 6-fluoroquinazoline compounds (Compound A and Compound B) tested against the A549 cell line.

ParameterCompound ACompound BGefitinib (Reference)
IC50 (nM) 11.7867.125.4
95% Confidence Interval (nM) 9.8 - 13.9755.2 - 995.621.2 - 30.5
Hill Slope -1.1-0.9-1.2
R-squared 0.9920.9870.995

Note: Data is illustrative and based on values reported for similar quinazoline derivatives.[3]

Interpretation:

In this example, Compound A demonstrates high potency with an IC50 value of 11.7 nM, which is more potent than the reference compound Gefitinib. Compound B is significantly less potent. The narrow 95% confidence interval for Compound A suggests a high degree of precision in the IC50 estimate. The R-squared values for all compounds are close to 1.0, indicating that the 4PL model provides an excellent fit to the experimental data.

Conclusion

The statistical analysis of dose-response curves for 6-fluoroquinazoline compounds is a multi-step process that demands rigor at every stage. By implementing a sound experimental design, executing a validated in vitro assay protocol, and choosing the appropriate statistical model and software, researchers can confidently determine the potency of their compounds. This guide provides the foundational knowledge and practical steps to ensure that the generated IC50 values are accurate, reproducible, and contribute meaningfully to the advancement of drug discovery projects.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Fluoroquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 6-Fluoroquinazolin-4-ol. As a fluorinated heterocyclic compound used in pharmaceutical research and development, its unique chemical properties necessitate stringent disposal protocols to ensure the safety of laboratory personnel and the protection of our environment. This guide moves beyond simple instruction to explain the scientific rationale behind each procedural step, empowering researchers to manage chemical waste with confidence and integrity.

Hazard Identification and Mandatory Risk Assessment

Before handling any chemical, a thorough understanding of its potential hazards is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available, data from structurally similar compounds, such as 5-Fluoroquinazolin-4-ol and other quinazoline derivatives, allow for a robust presumptive hazard assessment.[1][2][3]

Presumptive Hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[2][3]

  • Skin Irritation: Causes skin irritation.[3]

  • Serious Eye Irritation: Causes serious eye irritation.[3]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

Given these potential hazards, this compound and all materials contaminated with it must be treated as hazardous chemical waste .[1][4] A site-specific risk assessment should always be conducted, and appropriate Personal Protective Equipment (PPE) is mandatory.

Table 1: Personal Protective Equipment (PPE) Recommendations
ActivityRequired Personal Protective Equipment
Routine Handling & Weighing Chemical-resistant nitrile gloves, a properly fitted laboratory coat, and safety glasses with side shields. Weighing of solids should occur in a chemical fume hood or ventilated enclosure.[1][5]
Waste Consolidation Chemical-resistant nitrile gloves, a lab coat, and chemical splash goggles. A face shield is recommended if there is a risk of splashing.[5]
Spill Cleanup NIOSH-approved air-purifying respirator with an organic vapor cartridge, chemical-resistant gloves, chemical splash goggles, and a disposable gown or coveralls.[5]

The Core Disposal Principle: Incineration of Fluorinated Compounds

The disposal of this compound is dictated by its chemical structure, specifically the presence of a carbon-fluorine bond. This bond is one of the strongest in organic chemistry, making fluorinated compounds like this one highly stable and persistent in the environment.[6]

Attempting to neutralize this compound with standard laboratory reagents is not recommended and may be ineffective or hazardous.[1] The United States Environmental Protection Agency (EPA), in its guidance on the disposal of per- and polyfluoroalkyl substances (PFAS), has identified high-temperature incineration as a primary technology for the effective destruction of these persistent chemicals.[6][7][8] The extreme temperatures achieved in a permitted hazardous waste incinerator are necessary to break the carbon-fluorine bond and ensure complete decomposition of the molecule.[6][9]

Therefore, the primary and only recommended method for the disposal of this compound is through a licensed hazardous waste disposal company that utilizes a high-temperature incineration facility.[1][10] Landfill disposal is not a recommended alternative.[1]

On-Site Waste Management: A Step-by-Step Protocol

All laboratory personnel are responsible for managing hazardous waste from the moment it is generated until it is collected by trained professionals.[11][12] This "cradle-to-grave" responsibility requires a systematic approach.[13]

Step 1: Waste Identification and Segregation

Immediately upon generation, any material containing this compound must be identified as hazardous waste. This includes:

  • Unused or expired pure compound.

  • Contaminated labware (e.g., pipette tips, vials, weighing paper).[1]

  • Contaminated PPE (e.g., gloves, disposable lab coats).[5]

  • Solutions containing the compound.

  • Solvents used to rinse contaminated glassware.

This waste stream must be segregated and kept separate from non-hazardous waste and other incompatible chemical wastes.[14][15] Specifically, avoid mixing with strong oxidizing agents, acids, or bases unless compatibility has been confirmed.[1][15] Keep solid and liquid wastes in separate containers.[14][15]

Step 2: Containerization

Proper containerization is crucial to prevent leaks and ensure safe handling.

  • Use Compatible Containers: The original chemical container is often the best choice for storing solid waste.[4] For liquids, use appropriate plastic or glass carboys.[11][16] Ensure the container material is compatible with the waste; for instance, do not store acidic solutions in metal containers.[16]

  • Ensure Good Condition: Containers must be in good condition, free of leaks, and have a securely sealing lid.[4]

  • Do Not Overfill: Fill liquid containers to no more than 90% capacity to allow for expansion and prevent spills.[16]

Step 3: Labeling

Clear and accurate labeling is a regulatory requirement and is essential for the safety of everyone who will handle the container.[11][15]

  • Use a Hazardous Waste Tag: Affix a hazardous waste tag or label to the container as soon as the first drop of waste is added.[13]

  • Complete All Information: The label must clearly state:

    • The words "Hazardous Waste".[2]

    • The full chemical name: "this compound".[10] Do not use abbreviations or chemical formulas.

    • An accurate list of all constituents and their approximate percentages.

    • The relevant hazard characteristics (e.g., Toxic, Irritant).[15]

    • The date accumulation started.[11]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA).[11][12]

  • Location: The SAA must be under the direct control of laboratory personnel.[16]

  • Secondary Containment: Place waste containers in a secondary containment tray or tub to contain any potential leaks.[14]

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[4][11] This is a common regulatory violation. Evaporation of waste in a fume hood is not a permissible disposal method.[4][13]

  • Accumulation Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA. Once this limit is reached, it must be removed by your institution's Environmental Health and Safety (EHS) office within three days.[11][12]

Step 5: Arranging for Disposal
  • Contact EHS: Once a waste container is full or you are finished with the project, contact your institution's EHS office (or equivalent department) to schedule a pickup.[1][11]

  • Documentation: Complete any required waste pickup forms accurately and completely. This information is used to ensure the waste is transported and disposed of in compliance with all regulations.[1]

Visualizing the Disposal Workflow

The following diagram outlines the critical steps and decision points in the proper management and disposal of this compound waste.

G Workflow for Proper Disposal of this compound A Waste Generation (e.g., Unused solid, Contaminated gloves, Solutions) B Is it contaminated with This compound? A->B C Treat as Hazardous Chemical Waste B->C Yes K Manage as Non-Hazardous Waste B->K No D Segregate Waste (Solid vs. Liquid) (Keep from Incompatibles) C->D E Select Compatible Container (Leak-proof, good condition) D->E F Attach & Fill Out Hazardous Waste Label (Start Date, Full Chemical Name) E->F G Store in Satellite Accumulation Area (SAA) (Secondary Containment, Closed Lid) F->G H Container Full or Project Complete? G->H H->G No I Contact EHS/Licensed Contractor for Pickup H->I Yes J Handover for Final Disposal (High-Temperature Incineration) I->J

Caption: Workflow for the safe handling and disposal of this compound.

Spill and Decontamination Procedures

Accidents can happen, and a clear plan for managing spills is essential to minimize risk.

Spill Management

For small spills within a chemical fume hood:

  • Alert Personnel: Notify others in the immediate area.

  • Contain the Spill: Use an inert absorbent material like vermiculite or sand to contain the substance.[10]

  • Collect Material: Carefully collect all absorbed material and any contaminated items into a designated, sealable hazardous waste container.[10]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., acetone, ethanol), collecting all cleaning materials as hazardous waste.[5][10]

  • Report: Report the spill to your laboratory supervisor and EHS office.[10]

For large spills, evacuate the area immediately and contact your institution's emergency response team.

Empty Container Disposal

An empty container that has held this compound must still be handled as hazardous waste unless properly decontaminated.

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., ethanol or acetone).[2][13]

  • Collect Rinsate: The rinsate must be collected and disposed of as liquid hazardous chemical waste.[2][4] Do not pour it down the drain. [1]

  • Deface Label: After triple-rinsing, completely remove or deface the original chemical label.[13][15]

  • Final Disposal: The triple-rinsed container can now be disposed of in the appropriate glass or plastic recycling bin.[15]

By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a culture of safety and environmental stewardship, ensuring that the vital work of research and development does not come at the cost of personal or ecological well-being.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.